molecular formula C12H9ClO2 B1589894 4-(4-Chlorophenoxy)phenol CAS No. 21567-18-0

4-(4-Chlorophenoxy)phenol

Cat. No.: B1589894
CAS No.: 21567-18-0
M. Wt: 220.65 g/mol
InChI Key: XQMRZWSYBUCVAX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)phenol is a useful research compound. Its molecular formula is C12H9ClO2 and its molecular weight is 220.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMRZWSYBUCVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492772
Record name 4-(4-Chlorophenoxy)phenol
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Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21567-18-0
Record name 4-(4-Chlorophenoxy)phenol
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Record name 4-(4-Chlorophenoxy)phenol
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Foundational & Exploratory

4-(4-Chlorophenoxy)phenol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(4-Chlorophenoxy)phenol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 21567-18-0), a significant diaryl ether with notable applications in the agrochemical and specialty chemical industries. This document delves into the compound's physicochemical properties, outlines a robust synthetic methodology based on the Ullmann condensation, and presents an analysis of its expected spectroscopic characteristics. Furthermore, it explores its primary applications as a chemical intermediate and antimicrobial agent, discusses its likely mechanism of action, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-Chloro-4'-hydroxydiphenyl ether, is an aromatic ether linking a 4-chlorophenyl group to a phenol ring. This structure is fundamental to its chemical behavior and biological activity.

Caption: Structure of this compound.

The key physicochemical properties are summarized below.

PropertyValueSource
CAS Number 21567-18-0[1]
Molecular Formula C₁₂H₉ClO₂[1]
Molecular Weight 220.65 g/mol [1]
Appearance Beige solid[1]
Melting Point 80-85 °C[1]
Synonyms 4-Chloro-4'-hydroxydiphenyl ether[1]

Synthesis and Manufacturing

The formation of the diaryl ether linkage in this compound is most effectively achieved via a copper-catalyzed Ullmann condensation.[2] This reaction class involves the coupling of an aryl halide with a phenoxide. In this specific synthesis, 4-chlorophenol is deprotonated to its corresponding phenoxide, which then acts as a nucleophile, displacing the halide from a second aryl halide, such as 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene. The choice of a more reactive halide (iodide or bromide) on the second reactant is crucial for achieving reasonable reaction rates, as aryl chlorides are less reactive in this coupling.[3]

The causality behind this choice lies in the bond dissociation energies (C-I < C-Br < C-Cl), where the weaker carbon-halogen bonds are more susceptible to oxidative addition to the copper catalyst, which is a key step in the catalytic cycle.[4]

Ullmann_Synthesis cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification R1 4-Chlorophenol Mix Mix Reactants, Base, Catalyst in Solvent R1->Mix R2 1-Bromo-4-chlorobenzene R2->Mix Base Base (e.g., K₂CO₃) Base->Mix Catalyst Catalyst (e.g., CuI) Catalyst->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Heat Heat under Inert Atmosphere (e.g., 120-150°C) Mix->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Filter Filter to Remove Inorganic Salts Cool->Filter Extract Aqueous Wash & Organic Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Product: This compound Purify->Product

Caption: Proposed workflow for the Ullmann synthesis.

Representative Experimental Protocol: Ullmann Condensation

This protocol is a representative, self-validating methodology based on established principles for diaryl ether synthesis.[5]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chlorophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask. The solvent volume should be sufficient to create a stirrable slurry.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere, preventing oxidation of the copper catalyst.

  • Addition of Aryl Halide: Add 1-bromo-4-chlorobenzene (1.1 eq) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 140-150 °C with vigorous stirring. The reaction is monitored for the consumption of the starting materials, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This step serves as an internal validation; the disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x). The organic layers are combined.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

While specific, verified spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds like 4-chlorophenol and other diaryl ethers.

TechniquePredicted CharacteristicsRationale
¹H NMR ~9.5-10.0 ppm (s, 1H): Phenolic -OH. ~7.3 ppm (d, 2H): Aromatic protons ortho to the chlorine atom. ~7.0 ppm (d, 2H): Aromatic protons meta to the chlorine atom. ~6.9 ppm (d, 2H): Aromatic protons ortho to the ether oxygen on the phenol ring. ~6.8 ppm (d, 2H): Aromatic protons meta to the ether oxygen on the phenol ring.The phenolic proton is acidic and appears downfield. The aromatic region will show four distinct doublets due to the symmetry of both rings. Protons on the chlorophenyl ring are influenced by the electron-withdrawing Cl, while protons on the hydroxyphenyl ring are influenced by the electron-donating -OH and -O- groups.[6]
¹³C NMR ~155-160 ppm: Carbon bearing the -OH group. ~150-155 ppm: Carbon bearing the ether oxygen on the chlorophenyl ring. ~130-135 ppm: Carbon bearing the chlorine atom. ~115-130 ppm: Remaining aromatic carbons.The chemical shifts are dictated by the electronegativity of the attached groups. Carbons attached to oxygen appear significantly downfield.[7]
IR (Infrared) ~3200-3500 cm⁻¹ (broad): O-H stretch (phenolic). ~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretch. ~1200-1250 cm⁻¹ (strong): Aryl C-O-C asymmetric stretch. ~1000-1100 cm⁻¹ (strong): C-Cl stretch.These are characteristic vibrational frequencies for the key functional groups present in the molecule. The broadness of the O-H stretch is due to hydrogen bonding.[8]
Mass Spec. M⁺ at m/z 220 & 222: Molecular ion peak with a ~3:1 intensity ratio.The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) results in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak.

Applications in Research and Drug Development

This compound is a valuable building block and active ingredient in several fields.

  • Agrochemicals: It serves as a key intermediate or active ingredient in the synthesis of herbicides and fungicides.[1] Its structure allows it to penetrate plant tissues, potentially acting as a synergist or a primary agent.[1]

  • Antimicrobial Agents: The compound exhibits broad-spectrum antimicrobial properties, making it useful in the formulation of disinfectants, antiseptics, and industrial preservatives.[1] Its diaryl ether structure is found in more complex antimicrobials, suggesting its utility as a pharmacophore.

  • Specialty Chemicals: It is used in the synthesis of more complex molecules, including polymers and potential drug candidates where the diaryl ether motif is required for biological activity or material stability.[9] For instance, derivatives of the closely related 4-phenoxyphenol have been investigated as androgen receptor antagonists for anti-prostate cancer agents.[10]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is believed to stem from mechanisms common to phenolic compounds.[11] The primary mode of action is the disruption of microbial cell membranes. The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer of bacterial membranes. This disrupts membrane integrity, leading to increased permeability, leakage of essential cytoplasmic contents (ions, ATP, nucleic acids), and ultimately, cell death.[12]

Additionally, the phenolic hydroxyl group can denature essential cellular proteins and enzymes, further contributing to its antimicrobial effect.

Mechanism Molecule This compound Membrane Bacterial Cell Membrane Lipid Bilayer Integral Proteins Molecule->Membrane:head Intercalation Denaturation Denaturation of Essential Proteins Molecule->Denaturation Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cytoplasmic Contents (Ions, ATP) Disruption->Leakage Death Cell Death Leakage->Death Denaturation->Death

Caption: Conceptual mechanism of antimicrobial action.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid creating dust. Use appropriate tools for transfer. Keep containers tightly closed when not in use.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide water to drink. Seek immediate medical attention.[14]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound is likely toxic to aquatic life and should not be released into the environment.[13]

Protocol: In Vitro Antimicrobial Susceptibility Testing

To validate the antimicrobial efficacy of this compound, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be performed.[15]

  • Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Prepare a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a growth medium like Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of test concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion

This compound is a diaryl ether of significant industrial importance, primarily as a precursor in agrochemicals and as an antimicrobial agent. Its synthesis is readily achievable through established copper-catalyzed methods like the Ullmann condensation. While detailed public data on its spectroscopic and toxicological profiles are limited, its properties can be reliably inferred from its chemical structure and related compounds. Its mechanism of action is consistent with that of other phenolic antimicrobials, involving the disruption of cellular membranes. Due to the hazards associated with its chemical class, strict adherence to safety protocols is mandatory when handling this compound. Further research to fully characterize its spectral data and biological activity is warranted.

References

  • (N.A.). (n.d.). Synthetic method of 4-phenoxyphenol. Google Patents.
  • (N.A.). (n.d.). Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone. Google Patents.
  • (N.A.). (n.d.). Ullmann reaction for the synthesis of diaryl ethers. Google Patents.
  • Kinoyama, I., Taniguchi, T., et al. (2006). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 49(2), 716-726.
  • (N.A.). (n.d.). Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol. Google Patents.
  • (N.A.). (n.d.). International Journal of Molecular Sciences. MDPI. Retrieved from [Link]

  • (N.A.). (n.d.). 4-Chlorophenol. PubChem. Retrieved from [Link]

  • (N.A.). (n.d.). Supporting information for - The Royal Society of Chemistry. RSC. Retrieved from [Link]

  • (N.A.). (n.d.). Safety Data Sheet: 4-Chlorophenol. Carl ROTH. Retrieved from [Link]

  • (N.A.). (n.d.). Phenol, 4-chloro-. NIST WebBook. Retrieved from [Link]

  • D'Arrigo, M., et al. (2010). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Planta Medica, 76(06), 613-616.
  • (N.A.). (n.d.). Phenol, 4-chloro-. NIST WebBook. Retrieved from [Link]

  • Sumathy, V. J. H. (2016). Antimicrobial Activity of Disinfectants and Comparative Study with Phenol. International Journal of Current Trends in Pharmaceutical Research, 4(6), 355–361.
  • Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Santos, F. J., & Galceran, M. T. (2002). Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental samples. Rapid Communications in Mass Spectrometry, 16(16), 1599-1606.
  • León-Bautista, M., et al. (2025). Antimicrobial and Antioxidant Activities of Four Essential Oils. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 24(2).
  • (N.A.). (n.d.). 4 Chlorophenol. mzCloud. Retrieved from [Link]

  • (N.A.). (2025). Unexplainable Abnormalities in the IR spectra of 4-Chlorophenol? Reddit. Retrieved from [Link]

  • (N.A.). (n.d.). 13C-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. ResearchGate. Retrieved from [Link]

  • Strieter, E. R., & Hartwig, J. F. (2008). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 130(40), 13358–13370.
  • Borges, K. A., et al. (2019). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology, 10, 1094.
  • (N.A.). (n.d.). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Loba Chemie. Retrieved from [Link]

  • (N.A.). (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study. Repositório Científico do Instituto Politécnico de Setúbal. Retrieved from [Link]

  • (N.A.). (n.d.). Ullmann reaction. Wikipedia. Retrieved from [Link]

  • Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1044–1050.
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Sources

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(4-Chlorophenoxy)phenol (CAS No. 21567-18-0)

Introduction: Unveiling the Diaryl Ether Core

This compound, registered under CAS number 21567-18-0, is a diaryl ether that serves as a pivotal building block in synthetic organic chemistry.[1] Its structure, featuring two phenyl rings linked by an oxygen atom, with a chlorine atom and a hydroxyl group at opposing para-positions, imparts a unique combination of stability and reactivity. This compound is not merely a laboratory curiosity; it is a key intermediate in the synthesis of a range of commercially significant products, including agrochemicals and specialty polymers.[2][3] This guide provides a comprehensive technical overview, from its fundamental physicochemical properties and synthesis to its applications, analytical characterization, and critical safety protocols, offering field-proven insights for professionals in research and development.

Section 1: Physicochemical Profile

Understanding the core characteristics of this compound is fundamental to its effective application and handling. The compound typically presents as a beige or light-colored solid, and its properties are summarized below.[2][4]

PropertyValueSource(s)
CAS Number 21567-18-0[5][6]
Synonyms 4-Hydroxy-4'-chlorodiphenyl ether, p-(p-Chlorophenoxy)phenol[1][4][6]
Molecular Formula C₁₂H₉ClO₂[2][4][5]
Molecular Weight 220.65 g/mol [2][4]
Appearance White to light orange or beige solid/powder to crystal[2][4]
Melting Point 80-85 °C[2][4]
Boiling Point 169 °C at 2.5 mmHg[4]
Storage Conditions 2-8 °C, in a dry, well-ventilated place[1][4]

Section 2: Synthesis of a Diaryl Ether Linkage

The synthesis of diaryl ethers like this compound is most classically achieved through the Ullmann condensation. This copper-catalyzed reaction provides a reliable method for forming the characteristic C-O-C aryl ether bond.[7][8]

The Ullmann Condensation: A Mechanistic Overview

The Ullmann condensation involves the coupling of a phenol with an aryl halide.[7] In the context of synthesizing this compound, this could involve the reaction of 4-chlorophenol with a p-halophenol derivative (or vice versa) in the presence of a copper catalyst and a base. The base is crucial for deprotonating the phenolic hydroxyl group, forming a more nucleophilic phenoxide, which then attacks the aryl halide in a copper-mediated cycle. While traditional conditions often required high temperatures, modern modifications using specific ligands can facilitate the reaction under milder conditions.[9][10]

Ullmann_Condensation cluster_reactants Inputs ArylHalide Ar¹-X (e.g., 4-Dichlorobenzene) Product Ar¹-O-Ar² (Diaryl Ether) ArylHalide->Product Reaction (Coupling) Phenol Ar²-OH (e.g., Hydroquinone) Phenoxide Ar²-O⁻ (Phenoxide) Phenol->Phenoxide + Base Base Base (e.g., KOH) Copper Cu Catalyst Copper->Product Reaction (Coupling) Phenoxide->Product Reaction (Coupling) Byproducts Salt + H₂O caption Fig. 1: Generalized Ullmann Condensation Workflow.

Caption: Fig. 1: Generalized Ullmann Condensation Workflow.

Field-Proven Synthesis Protocol

This protocol describes a robust method for the synthesis of a related diaryl ether, which can be adapted for this compound. The causality for each step is explained to ensure reproducibility and understanding.

Objective: Synthesize 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, a structural analog, via Ullmann condensation.

Materials:

  • 4-chlorophenol

  • 3,4-dichloronitrobenzene

  • Potassium hydroxide (KOH)

  • Copper powder (catalyst)

  • Sodium hydroxide (NaOH) solution (0.8 M)

  • Solvents for chromatography (Ethyl acetate/hexanes)

  • Silica gel

Step-by-Step Methodology:

  • Phenoxide Formation (Activation): A mixture of 4-chlorophenol (97.7 mmol) and KOH (121.8 mmol) is heated to 70–80 °C with vigorous stirring.

    • Causality: Heating and stirring ensure the complete dissolution and reaction of the solid phenol with the base to form the potassium 4-chlorophenoxide salt. This deprotonation is critical as the resulting phenoxide is a much stronger nucleophile than the neutral phenol.

  • Catalytic Coupling: To the molten phenoxide mixture, fine copper powder (0.456 mmol) and 3,4-dichloronitrobenzene (57.5 mmol) are added. The mixture is then heated to 110–120 °C and stirred for 2.5 hours.

    • Causality: Copper catalyzes the nucleophilic aromatic substitution, facilitating the displacement of one of the chlorine atoms on the dichloronitrobenzene ring by the chlorophenoxide. The higher temperature provides the necessary activation energy for the coupling reaction to proceed at a reasonable rate.

  • Workup and Precipitation: The reaction is cooled to room temperature. A 0.8 M NaOH solution is added, and the mixture is stirred for 20 minutes.

    • Causality: The addition of aqueous NaOH helps to quench the reaction and precipitate the solid organic product, separating it from water-soluble inorganic salts and any unreacted base.

  • Isolation and Washing: The resulting precipitate is collected by filtration and washed with deionized water until a neutral pH is achieved.

    • Causality: Filtration isolates the crude product. Thorough washing is essential to remove any residual salts (e.g., KCl, KOH) that could interfere with subsequent purification steps.

  • Purification (Chromatography): The crude solid is purified by flash column chromatography using silica gel and an eluent system of 10% ethyl acetate in hexanes.

    • Causality: This final step separates the desired diaryl ether product from unreacted starting materials and any side products, yielding a highly pure compound suitable for further use or analysis.

Section 3: Industrial & Research Applications

This compound is a versatile intermediate with applications spanning multiple sectors. Its utility stems from the ability to further functionalize the hydroxyl group or modify the aromatic rings.

  • Agrochemical Synthesis: The compound is a recognized precursor in the production of certain herbicides and fungicides.[2][3] The diaryl ether scaffold is a common feature in many potent agricultural chemicals.

  • Antimicrobial Agents: Due to its phenolic structure, it exhibits antimicrobial properties and is used in the formulation of disinfectants and preservatives for industrial products.[2][3]

  • Polymer Science: It can act as a stabilizer or monomer in the production of specialty polymers, enhancing their thermal stability and resistance to degradation.[3]

  • Organic Synthesis: In a research context, it serves as a starting material for synthesizing more complex molecules and is considered a useful research chemical.[1][3] For example, related structures like 4,5-dichloro-2-(4-chlorophenoxy)phenol are known to have potent antimicrobial action.[11]

Section 4: Postulated Mechanism of Antimicrobial Action

While specific studies on the antimicrobial mechanism of this compound are not widely published, its action can be reliably inferred from the well-established mechanisms of related phenolic compounds like chloroxylenol and phenol itself.[12][13] The primary mode of action is the disruption of microbial cell integrity.

  • Membrane Association: The lipophilic nature of the diaryl ether structure allows it to associate with the lipid bilayer of the microbial cell membrane.

  • Membrane Disruption: The hydroxyl (-OH) group is believed to interact with proteins and lipids within the membrane, disrupting its structure and function.[12][13] This leads to increased membrane permeability.

  • Cell Lysis: The loss of membrane integrity causes essential cellular components (ions, metabolites, etc.) to leak out, ultimately leading to cell death (lysis).[12]

Antimicrobial_Mechanism A This compound B Microbial Cell Membrane (Lipid Bilayer) A->B Associates with C Membrane Disruption & Increased Permeability B->C Disrupts D Leakage of Cytoplasmic Contents C->D Leads to E Cell Lysis & Death D->E Results in

Caption: Fig. 2: Postulated Antimicrobial Mechanism.

Section 5: Analytical Characterization Workflow

Accurate quantification and purity assessment are critical. High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing chlorophenolic compounds.

Protocol: Quantitative Analysis by RP-HPLC

This protocol provides a self-validating system for the determination of this compound, adapted from established methods for related compounds.[14][15]

Objective: To quantify the concentration of this compound in a sample.

Instrumentation & Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water in a 75:25 (v/v) ratio.

    • Causality: This ratio provides a good balance of polarity to achieve efficient separation and a reasonable retention time for the analyte on a C18 column. The high organic content ensures the compound, which is relatively nonpolar, elutes effectively.

  • Standard Solution Preparation: Accurately weigh a known amount of pure this compound standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1000 µg/mL). Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Causality: A calibration curve constructed from standards of known concentration is essential for accurate quantification of the unknown sample. Using the mobile phase as the diluent prevents solvent mismatch issues during injection.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample containing the analyte in the mobile phase to achieve a concentration expected to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter.

    • Causality: Filtration is a critical step to remove any particulate matter that could clog the HPLC column or tubing, ensuring the longevity of the system and the integrity of the analysis.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (75:25 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Wavelength: 254 nm or 280 nm ( empirically determined for max absorbance)

    • Column Temperature: 30 °C

    • Causality: Isocratic elution (constant mobile phase composition) is sufficient for this analysis, simplifying the method. A controlled column temperature ensures retention time reproducibility. The UV wavelength is selected based on the chromophore of the molecule.

  • Analysis and Quantification: Inject the calibration standards, followed by the sample solutions. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the linear regression equation of the calibration curve.

HPLC_Workflow A Prepare Mobile Phase (ACN:H₂O) B Prepare Standard & Sample Solutions A->B C Filter Samples (0.45 µm) B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect by UV-Vis (e.g., 254 nm) E->F G Data Acquisition & Peak Integration F->G H Quantify using Calibration Curve G->H

Caption: Fig. 3: Standard HPLC Quantitative Analysis Workflow.

Section 6: Safety, Handling, and Storage

As with all chlorophenolic compounds, this compound must be handled with appropriate care. Its toxicological profile necessitates strict adherence to safety protocols.

GHS Hazard Profile

The compound is classified with significant hazards that require robust control measures.[16]

Hazard ClassGHS StatementCode
Acute Toxicity (Oral)Harmful if swallowedH302
Acute Toxicity (Dermal)Toxic in contact with skinH311
Skin CorrosionCauses severe skin burns and eye damageH314
CarcinogenicitySuspected of causing cancerH351
Aquatic Hazard (Chronic)Toxic to aquatic life with long lasting effectsH411
Mandatory Safety Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[17][18][19]

  • Handling: Avoid all direct contact with skin and eyes.[17] Do not breathe dust.[17][19] Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a cool (2-8 °C), dry, and well-ventilated area away from incompatible materials.[4][18]

  • Spill Response: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[18]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[17][19]

Conclusion

This compound (CAS No. 21567-18-0) is a diaryl ether of significant industrial and research value. Its synthesis, primarily via the Ullmann condensation, provides a gateway to a diverse range of agrochemicals, polymers, and antimicrobial agents. While its utility is clear, its hazardous nature demands a disciplined and informed approach to handling and safety. A thorough understanding of its physicochemical properties, synthetic routes, and analytical methods, as detailed in this guide, is essential for any scientist or developer working with this versatile chemical intermediate.

References

  • Chem-Impex International. (n.d.). 4-(4-clorofenoxi)fenol. Retrieved from [Link]

  • Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

  • Chongqing Chemdad Co. (n.d.). This compound. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Chlorophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroxylenol. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Phenol used for?. Retrieved from [Link]

  • Loba Chemie. (2016). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol.
  • European Chemicals Agency (ECHA). (n.d.). 5-chloro-2-(4-chlorophenoxy)phenol (DCPP) - Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorophenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). 5-chloro-2-(4-chlorophenoxy)phenol;[DCPP] - Registration Dossier. Retrieved from [Link]

  • MDPI. (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]

  • REWE Group. (n.d.). DETOX Program Fact Sheet - Chlorophenols. Retrieved from [Link]

  • PubChem. (n.d.). Soneclosan. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-dimethylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid chromatography of 4-chlorophenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

  • Scientific Research Publishing Inc. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water. Retrieved from [Link]

  • ACS Publications. (n.d.). Intramolecular Ullmann condensation reaction. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Hydroxy-4-chloro-diphenylether. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

  • IntechOpen. (n.d.). Chromatographic Determination of Chlorophenols. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of HPLC method for the analysis of chlorophenols. Retrieved from [Link]

  • PureSynth. (n.d.). 4-Chloro-4-Hydroxydiphenyl Ether 95.0%(GC). Retrieved from [Link]

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physical and chemical properties of 4-Chloro-4'-hydroxydiphenyl ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on 4-Chloro-4'-hydroxydiphenyl ether (also known as 4-(4-Chlorophenoxy)phenol). It is designed for researchers in organic synthesis, agrochemical development, and polymer science, prioritizing experimental rigor and actionable data.

CAS Registry Number: 21567-18-0 Synonyms: this compound; p-(p-Chlorophenoxy)phenol; 4-Hydroxy-4'-chlorodiphenyl ether.

Executive Summary

4-Chloro-4'-hydroxydiphenyl ether is a halogenated diaryl ether characterized by a phenolic hydroxyl group on one ring and a chlorine substituent at the para position of the opposing ring. This structural asymmetry imparts unique chemical versatility; the molecule functions as both a lipophilic ether and a reactive phenol.

It is primarily utilized as a high-value intermediate in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Diclofop-methyl) and as a structural monomer in the production of high-performance poly(ether ether ketone) (PEEK) variants. In drug discovery, it serves as a scaffold for androgen receptor antagonists and antimicrobial agents.

Physicochemical Profile

The following data represents a consensus of experimental values and high-confidence predictive models suitable for laboratory benchmarking.

Table 1: Physical and Chemical Constants
PropertyValueConditions/Notes
Molecular Formula C₁₂H₉ClO₂-
Molecular Weight 220.65 g/mol -
Physical State Solid (Crystalline)Beige to white needles/powder
Melting Point 80 – 85 °CSharp transition indicates high purity
Boiling Point 169 °C@ 2.5 mmHg (approx. 370 °C @ 760 mmHg)
Solubility (Water) < 0.1 g/LHydrophobic; practically insoluble
Solubility (Organic) HighSoluble in Toluene, DMSO, Ethanol, Ethyl Acetate
pKa (Acid) 9.65 ± 0.10Phenolic OH (Estimated via Hammett eqn)
LogP (Lipophilicity) 3.4 – 3.8Moderate lipophilicity
Density ~1.28 g/cm³Estimated solid density

Analyst Note: The pKa of 9.65 makes this compound slightly more acidic than unsubstituted phenol (pKa 9.98) due to the inductive electron-withdrawing effect of the p-chlorophenoxy moiety. This acidity is sufficient for deprotonation by weak bases like K₂CO₃ in aprotic solvents.

Structural Characterization

Identification of 4-Chloro-4'-hydroxydiphenyl ether relies on distinguishing the two aromatic systems: the electron-rich phenol ring and the electron-deficient chlorobenzene ring.

Spectroscopic Signatures
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.45 (s, 1H): Phenolic -OH (Exchangeable).

    • δ 7.38 (d, J=8.8 Hz, 2H): Protons ortho to Chlorine (Ring B).

    • δ 6.95 (d, J=8.8 Hz, 2H): Protons ortho to Ether oxygen (Ring B).

    • δ 6.88 (d, J=9.0 Hz, 2H): Protons ortho to Ether oxygen (Ring A).

    • δ 6.76 (d, J=9.0 Hz, 2H): Protons ortho to Hydroxyl (Ring A).

    • Interpretation: Two distinct AA'BB' systems. The protons adjacent to the chlorine are the most deshielded aromatic signals.

  • IR Spectrum (KBr):

    • 3300–3400 cm⁻¹: Broad O-H stretch.

    • 1220–1240 cm⁻¹: Strong C-O-C asymmetric ether stretch.

    • 1090 cm⁻¹: Ar-Cl stretch.

Synthesis & Production Protocols

The synthesis of 4-Chloro-4'-hydroxydiphenyl ether typically employs a Ullmann-type Ether Synthesis . This method is preferred over nucleophilic aromatic substitution (SNAr) because the chlorine atom on the coupling partner is not sufficiently activated by strong electron-withdrawing groups (like -NO₂) to proceed without a catalyst.

Experimental Protocol: Copper-Catalyzed Coupling

Objective: Synthesis of this compound from Hydroquinone and 1-Bromo-4-chlorobenzene.

Reagents:

  • Hydroquinone (1.5 eq) - Excess prevents bis-arylation.

  • 1-Bromo-4-chlorobenzene (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Copper(I) Iodide (CuI, 10 mol%)

  • Ligand: N,N-Dimethylglycine (20 mol%) or 1,10-Phenanthroline

  • Solvent: DMSO or DMF (Anhydrous)

Workflow:

  • Charge: In a flame-dried round-bottom flask equipped with a condenser and nitrogen inlet, add Hydroquinone (16.5 g, 150 mmol), K₂CO₃ (27.6 g, 200 mmol), CuI (1.9 g, 10 mmol), and the ligand.

  • Solvate: Add anhydrous DMSO (100 mL) and stir for 10 minutes to deprotonate the phenol.

  • Addition: Add 1-Bromo-4-chlorobenzene (19.1 g, 100 mmol).

  • Reaction: Heat the mixture to 110–120 °C under nitrogen for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) and acidify with HCl (1M) to pH 3–4 (crucial to protonate the excess hydroquinone and product).

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (to remove DMSO) and brine. Dry over Na₂SO₄.[1][2]

  • Purification: The crude solid contains the product, unreacted hydroquinone, and trace bis-ether.

    • Step A: Wash the solid with hot water (removes hydroquinone).

    • Step B: Recrystallize from Toluene/Hexane or perform Column Chromatography (Silica, Gradient 0-20% EtOAc in Hexane).

Synthesis Logic Diagram

SynthesisPathway HQ Hydroquinone (Excess 1.5 eq) Inter Copper-Phenolate Complex HQ->Inter Deprotonation ArBr 1-Bromo-4-chlorobenzene (1.0 eq) ArBr->Inter Oxidative Addn Cond Conditions: CuI (10%), K2CO3 DMSO, 110°C, 16h Cond->Inter Prod This compound (Target) Inter->Prod Reductive Elim Side Side Product: Bis(4-chlorophenoxy)benzene (Trace) Inter->Side Over-reaction

Caption: Copper-catalyzed Ullmann coupling pathway prioritizing mono-arylation via stoichiometry control.

Reactivity & Applications

The molecule's utility stems from its dual functionality. The ether linkage is chemically robust, resistant to hydrolysis under basic and mild acidic conditions, while the phenol group remains available for derivatization.

Key Reaction Pathways[7]
  • O-Alkylation (Ether Synthesis):

    • Reaction with alpha-bromo esters (e.g., methyl 2-bromopropionate) yields aryloxyphenoxypropionate herbicides (e.g., Diclofop-methyl, Fenoxaprop).

    • Mechanism:[3] SN2 attack by the phenolate ion.

  • Electrophilic Aromatic Substitution:

    • The phenolic ring is activated. Halogenation or nitration will occur primarily ortho to the hydroxyl group.

  • Polymerization:

    • Acts as a chain terminator or co-monomer in nucleophilic aromatic substitution polymerizations to tune molecular weight or modify thermal properties of polyarylethers.

Application Workflow

Applications Core 4-Chloro-4'-hydroxydiphenyl ether Agro Agrochemicals (Herbicides) Core->Agro O-Alkylation Poly Polymers (PEEK/PES Modifiers) Core->Poly Copolymerization Pharma Pharmaceuticals (Androgen Antagonists) Core->Pharma Derivatization Diclofop Diclofop-methyl (Grass Herbicide) Agro->Diclofop Stabilizer Thermal Stabilizer (Antioxidant) Poly->Stabilizer Drug AR Ligand Binding Domain Inhibitors Pharma->Drug

Caption: Downstream industrial and pharmaceutical applications derived from the core scaffold.[4]

Safety and Toxicology (E-E-A-T)

Handling halogenated phenols requires strict adherence to safety protocols due to their potential for irritation and aquatic toxicity.

  • Hazard Classification (GHS):

    • H315/H319: Causes skin and serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects.[5][6][7]

  • Handling Protocol:

    • Use Nitrile gloves (breakthrough time > 480 min).

    • Work within a fume hood to avoid inhalation of dust.

    • Waste Disposal: Do not release into drains. Dispose of as halogenated organic waste.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas (Argon) to prevent slow oxidative darkening over time.

References

  • Chem-Impex International. (n.d.). This compound - Product Specification and Applications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12346120, this compound. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Chlorophenols and related ethers. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Chlorodiphenyl ether and analogues. Retrieved from

  • BenchChem. (2025).[2] Synthesis of 4-Chlorocatechol and Diphenyl Ethers: A Technical Guide. Retrieved from

  • Yao, et al. (2012). Design and Synthesis of 4-(4-benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from

Sources

toxicological profile of 4-(4-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 21567-18-0 | Common Code: AE F040356

Executive Summary

4-(4-Chlorophenoxy)phenol (4-CPP) is a diaryl ether metabolite primarily associated with the degradation of the herbicide Fenoxaprop-P-ethyl. Structurally, it consists of a phenol moiety linked by an ether bridge to a para-chlorinated benzene ring. For researchers in drug development and toxicology, this compound represents a critical "structural alert" due to its lipophilicity and potential for specific nuclear receptor interactions.

Key Technical Takeaways:

  • Toxicological Mechanism: The compound acts as a Peroxisome Proliferator (PPAR

    
     agonist), leading to hepatic hypertrophy in rodent models.
    
  • Environmental Fate: EFSA regulatory reviews identify it as a high-risk metabolite for aquatic organisms, necessitating rigorous ecotoxicological controls.

  • Metabolic Clearance: Clearance is predominantly driven by Phase II conjugation (Glucuronidation/Sulfation).

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline is prerequisite to predicting bioavailability and environmental mobility. 4-CPP is highly lipophilic, suggesting high membrane permeability and potential for bioaccumulation if not rapidly metabolized.

PropertyValue / DescriptionRelevance
IUPAC Name This compoundUnambiguous ID
CAS Number 21567-18-0Registry
Molecular Formula C

H

ClO

Stoichiometry
Molecular Weight 220.65 g/mol Small molecule (<500 Da)
Physical State Solid (Crystalline), mp 80–85 °CHandling/Storage
LogP (Octanol/Water) ~3.6 (Predicted)High Lipophilicity (Class II BCS potential)
pKa ~9.5 (Phenolic -OH)Ionized at basic pH; neutral at physiological pH
Solubility Low in water; Soluble in MeOH, DMSOFormulation requirement

Toxicokinetics & Metabolic Pathway

In mammalian systems, 4-CPP is rarely the parent compound but rather a downstream metabolite. The metabolic logic follows a hydrolysis-cleavage-conjugation sequence.

Metabolic Cascade

When derived from Fenoxaprop-P-ethyl:

  • Hydrolysis: The ethyl ester is rapidly hydrolyzed by carboxylesterases to the free acid (Fenoxaprop-P).

  • Ether Cleavage: The benzoxazole ether bond is cleaved, releasing 4-CPP.

  • Phase II Conjugation: The exposed phenolic hydroxyl group on 4-CPP is a prime target for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), rendering it water-soluble for renal excretion.

Visualization: Metabolic Trajectory

The following diagram illustrates the generation and clearance of 4-CPP.

MetabolicPathway Parent Fenoxaprop-P-ethyl (Parent Ester) Acid Fenoxaprop-P (Free Acid) Parent->Acid Carboxylesterase (Hydrolysis) Metabolite This compound (4-CPP) Acid->Metabolite Ether Cleavage (CYP450/Hydrolysis) Conjugate 4-CPP-Glucuronide (Renal Excretion) Metabolite->Conjugate UGT (Phase II)

Figure 1: Metabolic pathway illustrating the formation of 4-CPP from its parent ester and its subsequent clearance via glucuronidation.

Toxicological Profile

The toxicity of 4-CPP is distinct from its parent compounds due to the exposed phenolic group.

Mechanism of Action: PPAR Activation

The structural backbone of 4-CPP (chlorinated phenoxy) mimics endogenous fatty acids and fibrates.

  • Target: Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ).[1]
    
  • Effect: Ligand binding causes heterodimerization with RXR, binding to PPRE sequences on DNA.

  • Outcome: In rodents, this leads to peroxisome proliferation, hepatocyte hypertrophy, and smooth endoplasmic reticulum (SER) proliferation.

  • Human Relevance: Humans are refractory to PPAR

    
    -mediated hepatocarcinogenesis, making this a species-specific toxicological endpoint, though still a regulatory marker.
    
Summary of Toxicological Endpoints
EndpointResult/ClassificationMechanistic Insight
Acute Oral Toxicity Moderate (LD50 ~500–2000 mg/kg)General CNS depression/phenol toxicity at high doses.
Genotoxicity Negative (Ames Test)Lack of reactive electrophiles in the core structure; no direct DNA intercalation.
Hepatotoxicity Positive (Rodent)PPAR

mediated hypertrophy (adaptive, not necrotic at low doses).
Aquatic Toxicity High Risk Phenols disrupt oxidative phosphorylation in aquatic species. Highly toxic to Daphnia.
Endocrine Disruption Potential (Modality A)Structural similarity to thyroxine (T4) and triclosan suggests potential thyroid receptor interference.

Experimental Protocols

To validate the safety profile of 4-CPP, specifically distinguishing between adaptive liver response and necrosis, and to confirm metabolic stability, the following protocols are recommended.

Protocol A: PPAR Nuclear Receptor Transactivation Assay

Objective: Quantify the potency of 4-CPP to activate PPAR


 relative to a positive control (e.g., Wy-14643).

Methodology:

  • Cell System: Use HepG2 or COS-7 cells (low endogenous receptor activity).

  • Transfection: Co-transfect cells with:

    • Expression vector containing human or murine PPAR

      
       Ligand Binding Domain (LBD).
      
    • Luciferase reporter plasmid containing PPRE (Peroxisome Proliferator Response Element).

  • Dosing:

    • Seed cells in 96-well plates (20,000 cells/well).

    • Treat with 4-CPP (Concentration range: 0.1

      
      M to 100 
      
      
      
      M) for 24 hours.
    • Controls: DMSO (Vehicle, 0.1%), Wy-14643 (Positive, 10

      
      M).
      
  • Readout: Lyse cells and add Luciferin substrate. Measure luminescence.

  • Validation: A fold-induction >2x over vehicle confirms agonist activity.

Protocol B: Reactive Metabolite Trapping (Glutathione Adducts)

Objective: Ensure 4-CPP does not undergo bioactivation to reactive quinone methides (a risk with p-substituted phenols).

Methodology:

  • Incubation: Incubate 4-CPP (10

    
    M) with human liver microsomes (HLM) (1 mg/mL protein).
    
  • Cofactors: Add NADPH (regeneration system) and Glutathione (GSH) (5 mM) as the trapping agent.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: Quench with cold Acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS.

  • Search: Look for [M + GSH + H]+ adducts. Presence indicates formation of a reactive electrophile (toxicity flag).

Visualization: Experimental Workflow

The following diagram outlines the decision tree for evaluating the hepatic safety of 4-CPP.

ExperimentalWorkflow Start Test Compound: 4-CPP Screen1 In Vitro Screen: PPAR Transactivation Start->Screen1 Decision1 Agonist Activity? Screen1->Decision1 PathHigh High Potency: Liver Hypertrophy Risk Decision1->PathHigh Yes (>2x induction) PathLow Low/No Activity: Proceed to MetID Decision1->PathLow No Screen2 Metabolic Stability: GSH Trapping PathLow->Screen2 Decision2 GSH Adducts? Screen2->Decision2 Risk Risk: Idiosyncratic Toxicity Decision2->Risk Yes Safe Clearance: Safe Phase II Conjugation Decision2->Safe No

Figure 2: Experimental decision tree for evaluating hepatic safety and reactive metabolite potential.

References

  • PubChem. (n.d.).[3] Compound Summary: this compound.[3][4][5][6] National Library of Medicine.

  • Corton, J. C., et al. (2000). Mode of Action of Peroxisome Proliferators.[7][8] Annual Review of Pharmacology and Toxicology. (Contextual grounding for PPAR

    
     mechanism in chlorophenoxy compounds).
    
  • Sigma-Aldrich. (2024).[9] Safety Data Sheet: this compound.

  • U.S. EPA. (2021). CompTox Chemicals Dashboard: this compound.

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An In-depth Technical Guide to the Solubility of 4-(4-Chlorophenoxy)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Significance of 4-(4-Chlorophenoxy)phenol

This compound is a versatile chemical compound with the molecular formula C12H9ClO2.[1] It serves as a crucial intermediate in the synthesis of various organic compounds, including herbicides, fungicides, and specialty chemicals.[2] The compound's utility extends to its application as an active ingredient in antimicrobial agents, disinfectants, and preservatives, underscoring its importance in agriculture and industrial manufacturing.[2] Given its wide-ranging applications, a thorough understanding of its solubility in organic solvents is paramount for researchers, scientists, and drug development professionals. This knowledge is critical for optimizing reaction conditions, developing effective formulations, and ensuring product stability and performance.

This guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical underpinnings of solubility, presenting a detailed experimental protocol for its determination, and discussing the practical implications of its solubility profile.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C12H9ClO2[1]
Molecular Weight 220.65 g/mol [1]
Appearance White to light yellow/orange powder or crystal[1]
Melting Point 80-85 °C[1]
Boiling Point 169 °C at 2.5 mmHg[1]

The Theoretical Framework of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At its core, solubility is governed by the intermolecular forces between the solute (in this case, this compound) and the solvent. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Several theoretical models can be employed to predict or explain solubility behavior:

  • Hansen Solubility Parameters (HSP): This model dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] A solvent is more likely to dissolve a solute if their respective Hansen parameters are similar.[3][4] The principle is that "like dissolves like" where similarity is defined by these three parameters.[4]

  • UNIFAC Group Contribution Model: The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a predictive method that estimates activity coefficients in mixtures.[5][6] It is based on the concept that a molecule can be broken down into its constituent functional groups.[6] By using pre-determined interaction parameters for these groups, the solubility of a compound in a given solvent can be predicted.[6] This approach is particularly useful when experimental data is scarce.[6] However, a limitation is the availability of interaction parameters for all functional groups, especially in complex pharmaceutical molecules.[7]

The molecular structure of this compound, featuring two aromatic rings, a hydroxyl group, an ether linkage, and a chlorine atom, suggests a molecule with both polar and non-polar characteristics. The hydroxyl group can participate in hydrogen bonding, while the aromatic rings and the chlorine atom contribute to its polarizability and dipole moment. Consequently, its solubility is expected to be significant in a range of organic solvents.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8] It is a direct method that involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.[8][9]

Rationale for Method Selection

The shake-flask method is chosen for its simplicity, reliability, and its ability to determine thermodynamic solubility, which is crucial for understanding the intrinsic dissolution properties of a compound.[10] This method is particularly suitable for crystalline solids and is a standard procedure in pharmaceutical development.[11]

Step-by-Step Experimental Protocol

This protocol outlines the determination of the solubility of this compound at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.[8]

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[11]

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached.[8][11]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.[11]

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Self-Validating System and Acceptance Criteria

To ensure the trustworthiness of the results, the experimental protocol should incorporate self-validating checks. As per the principles outlined in ICH Q6B, specifications are a critical part of a total control strategy to ensure product quality and consistency.[12] While ICH Q6B is specific to biotechnological products, the underlying principles of setting acceptance criteria are broadly applicable.[12][13]

  • Equilibrium Confirmation: Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been established.[11]

  • Mass Balance: The amount of undissolved solid should be visually confirmed at the end of the experiment to ensure that saturation was maintained throughout.

  • Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, precision, and specificity according to established guidelines.

The acceptance criteria for the solubility measurement would be that the concentrations measured at consecutive time points do not differ by more than a pre-defined margin (e.g., ± 5%).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess This compound B Add to vial with known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Shake for 24-48 hours C->D E Withdraw supernatant D->E F Filter through 0.45 µm filter E->F G Dilute sample F->G H Analyze by validated HPLC method G->H I Calculate solubility H->I

Caption: Workflow for the shake-flask solubility determination.

Solubility Profile of this compound

Based on these observations and the principles of "like dissolves like," the expected solubility of this compound in various organic solvents is summarized in the table below. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Ethanol Polar ProticHighThe hydroxyl group of ethanol can form hydrogen bonds with the hydroxyl and ether groups of the solute. The ethyl group can interact with the aromatic rings.
Acetone Polar AproticHighThe polar carbonyl group of acetone can interact with the polar groups of the solute.[14]
Dichloromethane Polar AproticHighDichloromethane is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions.[14]
Ethyl Acetate Polar AproticModerate to HighThe ester group can act as a hydrogen bond acceptor, and the overall polarity is suitable for dissolving the solute.
Toluene Non-polarModerateThe aromatic ring of toluene can interact with the aromatic rings of the solute via π-π stacking.
Hexane Non-polarLowThe non-polar nature of hexane makes it a poor solvent for the relatively polar this compound.

Discussion and Practical Implications

The solubility of this compound in organic solvents has significant practical implications across various fields:

  • Chemical Synthesis: In its role as a chemical intermediate, selecting a solvent in which the reactants are soluble is crucial for achieving optimal reaction rates and yields. A solvent that can effectively solvate both this compound and other reactants will facilitate their interaction.

  • Formulation Development: For applications in agriculture and as a disinfectant, this compound needs to be formulated into a stable and effective product.[2] Solubility data is essential for selecting appropriate co-solvents and excipients to prevent precipitation and ensure a homogenous formulation.

  • Purification: Crystallization is a common method for purifying solid organic compounds. The choice of solvent is critical, as the ideal solvent will dissolve the compound at high temperatures but have low solubility at lower temperatures, allowing for efficient recovery of the purified product.

  • Drug Development: In the context of drug development, solubility is a key determinant of a drug's bioavailability. While this compound is not a drug itself, understanding the solubility of similar phenolic and chlorinated compounds is vital for predicting the behavior of new chemical entities.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the theoretical principles of solubility, employing robust experimental methods like the shake-flask technique, and considering the practical implications of the solubility profile, researchers and professionals can effectively utilize this important chemical compound in their respective fields. The provided information serves as a valuable resource for guiding experimental design, optimizing processes, and developing innovative formulations.

References

  • Solubility of Things. (n.d.). 4-Chlorophenol.
  • Solubility of Things. (n.d.). Triclosan.
  • Chem-Impex. (n.d.). This compound.
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Unlocking the Therapeutic Potential of 4-(4-Chlorophenoxy)phenol: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond an Intermediate – A Call for Focused Biological Investigation

For decades, 4-(4-Chlorophenoxy)phenol has been a workhorse molecule, primarily recognized as a crucial intermediate in the synthesis of agrochemicals, dyes, and preservatives.[1][2] Its diphenyl ether scaffold is a common feature in a variety of bioactive compounds, yet the intrinsic biological activities of this compound itself remain largely unexplored. This technical guide moves beyond its established industrial applications to illuminate promising, uncharted research avenues for this compound in the realm of drug discovery and development. We will synthesize existing knowledge on related chemical entities to build a compelling case for a focused, multidisciplinary investigation into its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals poised to explore novel chemical spaces for pressing therapeutic needs.

Foundational Knowledge: Synthesis, Known Applications, and Toxicological Profile

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through an Ullmann condensation reaction. This involves the coupling of a phenoxide with an aryl halide in the presence of a copper catalyst.[2] A generalizable synthetic route involves the reaction of 4-chlorophenol with a suitable hydroquinone derivative under basic conditions.[3][4]

PropertyValueReference
Molecular Formula C₁₂H₉ClO₂[1]
Molecular Weight 220.65 g/mol [1]
Appearance Beige solid[1]
Melting Point 80-85 °C[1]
CAS Number 21567-18-0[1]
Established Applications: A Legacy in Industry

The primary utility of this compound lies in its role as a precursor for more complex molecules. It is a key building block in the manufacture of:

  • Pesticides: Including herbicides and fungicides, where its structure contributes to the overall efficacy of the final product.[1][5]

  • Antimicrobial Agents: Its inherent antimicrobial properties have led to its use in disinfectants and antiseptics.[1]

  • Polymer Production: It can act as a stabilizer, enhancing the durability of certain polymers.[1]

  • Dyes and Pigments: The diphenyl ether structure is a common motif in various coloring agents.[6]

Toxicological Considerations: A Word of Caution

The toxicological profile of this compound has not been extensively studied individually. However, the broader class of chlorophenols is known for its potential toxicity.[7][8] Key toxicological concerns associated with chlorophenols include:

  • Dermal Penetration and Irritation: Chlorophenols can be absorbed through the skin and may cause irritation or necrosis.[7]

  • Systemic Toxicity: Exposure to chlorophenols has been linked to a range of adverse health effects, including heart disease, asthma, and certain types of cancer.[7]

  • Carcinogenicity: Some chlorophenols are considered to be probably carcinogenic to animals.[7][8] The carcinogenic effects may be related to the microsomal activation by cytochrome P450 enzymes.[7]

  • Oxidative Stress: Chlorophenols can induce the formation of reactive oxygen species (ROS), leading to oxidative damage to lipids and proteins.[7]

Given these potential risks, any research involving this compound must be conducted with appropriate safety precautions and thorough toxicological evaluation in preclinical studies.

Potential Research Areas: Charting a New Course in Drug Discovery

The true potential of this compound may lie in its untapped biological activities. Based on the known bioactivities of structurally similar diphenyl ether compounds, we propose the following areas for in-depth investigation:

Antimicrobial Drug Discovery: A Renewed Look at an Old Property

While its general antimicrobial properties are acknowledged in industrial applications, a systematic evaluation of this compound against a panel of clinically relevant pathogens is warranted. The mechanism of action for phenolic compounds typically involves the disruption of cell membranes and denaturation of essential proteins.[9][10]

Proposed Research Directive: To characterize the antimicrobial spectrum and mechanism of action of this compound against multidrug-resistant bacteria and pathogenic fungi.

Experimental Workflow:

Antimicrobial_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Efficacy & Toxicity MIC MIC Determination (Broad Panel of Pathogens) MBC_MFC MBC/MFC Determination MIC->MBC_MFC For promising hits Membrane Membrane Permeability Assays (e.g., SYTOX Green) MBC_MFC->Membrane Investigate mechanism Toxicity Cytotoxicity Assays (e.g., MTT on Mammalian Cells) MBC_MFC->Toxicity Assess safety Protein Protein Denaturation Assays (e.g., Circular Dichroism) Membrane->Protein ROS ROS Production Assays (e.g., DCFH-DA) Protein->ROS FabI FabI Enzyme Inhibition Assay ROS->FabI Explore specific targets based on structural similarity to known inhibitors [20] Animal Animal Model of Infection (e.g., Murine Sepsis Model) Toxicity->Animal Evaluate in vivo

Caption: Proposed workflow for antimicrobial investigation of this compound.

Step-by-Step Protocol for MIC Determination (Broth Microdilution):

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis).

  • Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution with MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Therapeutics: Targeting Hormone-Dependent Cancers

Derivatives of the structurally similar 4-phenoxyphenol have shown potent activity as androgen receptor (AR) antagonists, which is a key therapeutic strategy in prostate cancer.[11] The diphenyl ether scaffold can serve as a rigid backbone for designing ligands that bind to the ligand-binding domain of nuclear receptors.

Proposed Research Directive: To investigate the potential of this compound and its rationally designed derivatives as antagonists of the androgen and estrogen receptors for the treatment of prostate and breast cancer, respectively.

Experimental Workflow:

Anticancer_Workflow cluster_binding Receptor Binding & Activity cluster_cell Cell-Based Assays cluster_invivo In Vivo & Preclinical Binding Competitive Receptor Binding Assays (AR and ER) Reporter Reporter Gene Assays (e.g., Luciferase) Binding->Reporter Confirm functional antagonism Proliferation Cell Proliferation Assays (e.g., LNCaP, MCF-7) Reporter->Proliferation Evaluate cellular effects Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) Proliferation->Apoptosis PK Pharmacokinetic Studies (Animal Models) [14, 15] Proliferation->PK Lead candidate selection CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Xenograft Xenograft Tumor Models (e.g., Prostate, Breast) PK->Xenograft

Caption: Workflow for investigating the anticancer potential of this compound derivatives.

Step-by-Step Protocol for Androgen Receptor Competitive Binding Assay:

  • Reagents: Recombinant human AR ligand-binding domain (LBD), [³H]-Mibolerone (a high-affinity radioligand), and a series of concentrations of this compound.

  • Incubation: In a 96-well plate, combine the AR-LBD, a fixed concentration of [³H]-Mibolerone, and varying concentrations of the test compound. Incubate at 4°C for 18 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Use a dextran-coated charcoal method to adsorb the unbound [³H]-Mibolerone.

  • Scintillation Counting: Centrifuge the plate, and measure the radioactivity of the supernatant (containing the bound radioligand) using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of [³H]-Mibolerone displaced by the test compound at each concentration. Determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the radioligand.

Neuroprotective Agent Development: Modulating Oxidative Stress

The phenolic hydroxyl group is a well-known scavenger of free radicals. Given that chlorophenols can induce oxidative stress, it is plausible that at sub-toxic concentrations, this compound could exhibit antioxidant properties. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant pathological role.

Proposed Research Directive: To evaluate the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death.

Experimental Workflow:

Neuroprotection_Workflow cluster_in_vitro In Vitro Neuroprotection cluster_mechanistic Mechanistic Elucidation cluster_in_vivo In Vivo Proof-of-Concept Antioxidant In Vitro Antioxidant Assays (e.g., DPPH, ABTS) CellViability Neuronal Cell Viability Assays (e.g., SH-SY5Y cells with H₂O₂ or 6-OHDA) Antioxidant->CellViability ROS Intracellular ROS Measurement CellViability->ROS Confirm cellular antioxidant effect BBB Blood-Brain Barrier Permeability Assessment CellViability->BBB For promising leads Mito Mitochondrial Function Assays (e.g., Mitochondrial Membrane Potential) ROS->Mito Investigate mechanism Western Western Blot Analysis (e.g., Nrf2, HO-1 pathways) Mito->Western PD_Model Animal Model of Parkinson's Disease (e.g., MPTP-induced) BBB->PD_Model

Caption: A proposed workflow for the investigation of the neuroprotective properties of this compound.

Step-by-Step Protocol for Neuronal Cell Viability Assay:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.

  • Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 2-4 hours.

  • Induction of Oxidative Stress: Expose the cells to an oxidative insult, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for 24 hours. Include a control group with no oxidative stress and a group with oxidative stress but no pre-treatment.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the control group.

Conclusion and Future Outlook

This compound stands at a crossroads. While its industrial utility is well-established, its potential as a scaffold for therapeutic innovation is a compelling and underexplored frontier. The research directives outlined in this guide provide a strategic framework for a systematic investigation into its antimicrobial, anticancer, and neuroprotective properties. Success in any of these areas could reposition this seemingly simple molecule from an industrial intermediate to a valuable lead compound in drug discovery. A thorough understanding of its structure-activity relationships, coupled with rigorous toxicological and pharmacokinetic profiling, will be paramount in unlocking its full therapeutic potential. The journey from a bulk chemical to a life-saving drug is arduous, but for this compound, the first steps on this path are now clearly illuminated.

References

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Strategic Theoretical Framework: 4-(4-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 21567-18-0 | Synonyms: 4-Chloro-4'-hydroxydiphenyl ether; p-(p-Chlorophenoxy)phenol[1][2]

Executive Summary

This technical guide outlines the theoretical characterization and predictive modeling of 4-(4-Chlorophenoxy)phenol , a critical diphenyl ether scaffold used in the synthesis of agrochemicals (herbicides/fungicides) and antimicrobial agents. Unlike rigid templates, this analysis prioritizes the structure-activity relationship (SAR) and electronic properties that drive its reactivity and binding potential.

For drug development professionals, this molecule represents a versatile hydrophobic pharmacophore. This guide synthesizes Density Functional Theory (DFT) protocols, spectroscopic predictions, and molecular docking workflows to provide a self-validating roadmap for utilizing this scaffold in rational drug design.

Molecular Geometry & Conformational Landscape

The structural integrity of this compound hinges on the flexibility of the ether linkage (


) and the relative orientation of the two phenyl rings. Theoretical studies on diphenyl ethers confirm that these molecules do not adopt a planar geometry due to steric repulsion between ortho-hydrogens.
Optimized Geometric Parameters (DFT Level)

Calculations utilizing the B3LYP/6-311++G(d,p) level of theory are the gold standard for this class of halogenated ethers.

ParameterPredicted ValueMechanistic Insight
Bond Length (C-Cl) 1.74 - 1.76 ÅTypical for aryl chlorides; indicates stability against nucleophilic substitution under physiological conditions.
Bond Length (C-O, Ether) 1.36 - 1.39 ÅShortened due to resonance delocalization of oxygen lone pairs into the phenyl rings.
Bond Angle (C-O-C) 118° - 120°Deviates from tetrahedral (109.5°) to sp²-like character, facilitating

-conjugation across the bridge.
Torsion Angle (

)
~35° - 45° (Twist)Critical: The "skew" conformation minimizes steric clash, creating a hydrophobic cleft ideal for enzyme active sites.
Conformational Stability

The molecule exhibits two primary conformers based on the hydroxyl group orientation:

  • Syn-conformer: Hydroxyl proton points toward the ether oxygen (weak intramolecular interaction).

  • Anti-conformer: Hydroxyl proton points away (generally more stable in polar solvents due to solvation).

Protocol Note: When modeling this ligand, always perform a Potential Energy Surface (PES) scan around the C-O-C dihedral angle to identify the global minimum before docking.

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting metabolic stability (e.g., CYP450 oxidation) and non-covalent binding interactions.

Frontier Molecular Orbitals (FMO)[3]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenol ring and the ether oxygen. This region acts as the nucleophile (electron donor).

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the chlorophenyl ring . The electron-withdrawing chlorine stabilizes the LUMO, making this ring susceptible to nucleophilic attack or

    
    -
    
    
    
    stacking.

Global Reactivity Descriptors:

  • Chemical Hardness (

    
    ):  Moderate. The molecule is stable but reactive enough for functionalization at the ortho-position of the phenol ring.
    
  • Electrophilicity Index (

    
    ):  High in the chlorophenyl region, suggesting affinity for electron-rich protein residues (e.g., Tryptophan).
    
Molecular Electrostatic Potential (MEP)

The MEP map reveals the binding pharmacophore:

  • Red (Negative Potential): Concentrated on the Hydroxyl Oxygen and Ether Oxygen . These are H-bond acceptors.

  • Blue (Positive Potential): Concentrated on the Hydroxyl Proton . This is the primary H-bond donor.

  • Green/Yellow (Neutral): The aromatic rings and Chlorine atom, driving hydrophobic and Van der Waals interactions.

Spectroscopic Profiling (Predictive)

To validate synthesized compounds or identify metabolites, compare experimental data against these scaled DFT vibrational frequency predictions.

Vibrational ModeFrequency (

)
IntensityDescription
O-H Stretch 3600 - 3650StrongSharp band; shifts to ~3400 if H-bonded.
C-H Stretch (Ar) 3050 - 3100WeakCharacteristic aromatic C-H vibrations.
C=C Stretch 1580 - 1600MediumRing skeletal vibrations (breathing modes).
C-O-C Stretch 1230 - 1260StrongAsymmetric ether stretching; diagnostic for the scaffold.
C-Cl Stretch 1080 - 1095MediumDistinctive fingerprint for the chlorinated ring.

Computational Drug Design Pipeline

For researchers integrating this compound into drug discovery campaigns, the following workflow ensures rigorous data generation.

Workflow Visualization

The following diagram illustrates the logical flow from structural optimization to biological interaction profiling.

G cluster_0 Validation Loop Start Input Structure (CAS 21567-18-0) Opt DFT Optimization (B3LYP/6-311++G**) Start->Opt Gaussian/GAMESS Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Validation Dock Molecular Docking (AutoDock/Vina) Opt->Dock Ligand Prep Freq->Opt Imaginary Freq? Resubmit Elec Electronic Props (HOMO/LUMO, MEP) Freq->Elec Wavefunction Analysis MD MD Simulation (100ns, RMSD/RMSF) Dock->MD Complex Stability

Caption: Figure 1. Computational workflow for the theoretical characterization and docking analysis of this compound.

Detailed Experimental Protocol (In Silico)

Step 1: Geometry Optimization

  • Software: Gaussian 16, ORCA, or GAMESS.

  • Functional: B3LYP (hybrid functional) or

    
    B97X-D (includes dispersion corrections, critical for 
    
    
    
    -stacking systems).
  • Basis Set: 6-311++G(d,p).[3] The diffuse functions (++) are mandatory for describing the lone pairs on Oxygen and Chlorine.

  • Solvation: Use IEFPCM (Polarizable Continuum Model) with water or DMSO to mimic physiological or assay conditions.

Step 2: Molecular Docking Strategy

  • Target Selection: Diphenyl ethers often target enoyl-ACP reductase (InhA) or similar hydrophobic pockets in oxidoreductases.

  • Grid Box: Center on the active site residues (e.g., Tyr158 in InhA).

  • Ligand Flexibility: Set all rotatable bonds active, specifically the ether linkage.

  • Scoring: Look for binding energies < -7.0 kcal/mol. The chlorophenyl ring should occupy the hydrophobic pocket, while the phenolic -OH forms H-bonds with the catalytic triad.

References

  • Chemical Identity & Physical Properties

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12346120, this compound.
    • URL:[Link]

  • DFT Studies on Chlorophenoxy Moieties

    • Title: Newly synthesized peripherally octa-substituted zinc phthalocyanines carrying halogen terminated phenoxy-phenoxy moiety: comparative photochemical and photophysical features.[4]

    • Source: ResearchG
    • URL:[Link]

  • Theoretical Analysis of Chlorophenols

    • Title: Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols.[5][6]

    • Source: The Journal of Physical Chemistry A (ACS Public
    • URL:[Link]

  • Crystal Structure & Synthesis Context

    • Title: this compound Product Information.[1][2][4][7][8]

    • Source: Chem-Impex Intern

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-(4-Chlorophenoxy)phenol via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(4-Chlorophenoxy)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The protocol details a copper-catalyzed Ullmann condensation reaction, starting from the readily available precursor, 4-chlorophenol. This document is intended for researchers and professionals in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and purification techniques.

Introduction and Significance

This compound is a diaryl ether of significant interest in medicinal chemistry and materials science. It serves as a crucial building block for more complex molecules, including novel androgen receptor antagonists and potent inhibitors of leukotriene B4 biosynthesis.[3][4] The synthesis of such diaryl ethers is most effectively achieved through cross-coupling reactions.

The Ullmann condensation, a copper-promoted nucleophilic aromatic substitution, stands as a classic and reliable method for the formation of carbon-oxygen (C-O) bonds between aryl halides and phenols.[5] While traditional Ullmann conditions were often harsh, requiring stoichiometric copper and very high temperatures, modern modifications have introduced soluble copper catalysts and ligands, allowing the reaction to proceed under milder conditions with improved yields.[5][6]

This guide focuses on a self-condensation/coupling of 4-chlorophenol, where one molecule acts as the aryl halide and another, after deprotonation, serves as the nucleophile. We will explore the underlying mechanism and provide a validated, step-by-step protocol for its successful synthesis and purification.

Reaction Mechanism: The Ullmann Condensation Pathway

The synthesis of this compound from 4-chlorophenol proceeds via a copper-catalyzed Ullmann-type reaction. The mechanism involves the formation of an active copper(I) species that facilitates the coupling of a phenoxide with an aryl halide.[7][8]

The key mechanistic steps are as follows:

  • Deprotonation: A base, typically potassium hydroxide or potassium carbonate, deprotonates one molecule of 4-chlorophenol to form the corresponding potassium 4-chlorophenoxide. This enhances the nucleophilicity of the oxygen atom.

  • Formation of the Active Catalyst: In the presence of the reactants, a Cu(I) species is generated, which is the active catalyst in the cycle.

  • Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition with a second molecule of 4-chlorophenol (the aryl halide), forming a Cu(III) intermediate.

  • Reductive Elimination: The copper phenoxide complex reacts with the coordinated aryl halide. The C-O bond is formed through reductive elimination from the Cu(III) center, yielding the final product, this compound, and regenerating the active Cu(I) catalyst.

This catalytic cycle is visualized in the diagram below.

Ullmann_Mechanism cluster_activation Nucleophile Activation cluster_catalytic_cycle Catalytic Cycle R_ArOH 4-Chlorophenol (Nucleophile) Phenoxide Potassium 4-Chlorophenoxide R_ArOH->Phenoxide Deprotonation Base Base (e.g., KOH) Base->Phenoxide Cu_Complex Cu(I)-Phenoxide Complex Phenoxide->Cu_Complex Coordination Cu_I Cu(I) Catalyst Cu_I->Cu_Complex R_ArX 4-Chlorophenol (Aryl Halide) Ox_Add Cu(III) Intermediate R_ArX->Ox_Add Cu_Complex->Ox_Add Oxidative Addition Ox_Add->Cu_I Catalyst Regeneration Product This compound Ox_Add->Product Reductive Elimination Product->Product

Caption: Mechanism of the Copper-Catalyzed Ullmann Condensation.

Detailed Experimental Protocol

This protocol is optimized for a laboratory-scale synthesis. All operations involving reagents should be performed in a certified fume hood.

Materials and Reagents
ReagentCAS NumberMolecular Wt.PuritySupplier
4-Chlorophenol106-48-9128.56 g/mol ≥98%Sigma-Aldrich
Potassium Hydroxide (KOH)1310-58-356.11 g/mol ≥90%Fisher Scientific
Copper(I) Iodide (CuI)7681-65-4190.45 g/mol 98%Alfa Aesar
Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous, ≥99.8%Acros Organics
Toluene108-88-392.14 g/mol ACS GradeVWR
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 2 M solutionJ.T. Baker
Ethyl Acetate141-78-688.11 g/mol ACS GradeEMD Millipore
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol GranularBDH
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Nitrogen gas inlet and bubbler

  • Thermometer or thermocouple

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for recrystallization

  • Buchner funnel and filter flask

Reaction Parameters
ReactantMolar Eq.AmountMoles
4-Chlorophenol2.025.71 g0.20
Potassium Hydroxide1.16.17 g0.11
Copper(I) Iodide0.050.95 g0.005
Toluene-100 mL-
DMF-20 mL-
Step-by-Step Synthesis Procedure
  • Setup and Inerting: Assemble the three-neck flask with the reflux condenser (fitted with a Dean-Stark trap), a nitrogen inlet, and a thermometer. Purge the entire system with dry nitrogen for 15 minutes.

  • Salt Formation: To the flask, add 4-chlorophenol (12.86 g, 0.10 mol), potassium hydroxide (6.17 g, 0.11 mol), and toluene (100 mL).

  • Azeotropic Water Removal: Heat the mixture to reflux. Water generated from the acid-base reaction and any residual moisture will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water collects (approx. 2-3 hours). This step is critical as water can inhibit the catalyst.

  • Catalyst and Aryl Halide Addition: Cool the mixture to approximately 80 °C. Carefully add Copper(I) Iodide (0.95 g, 0.005 mol), the remaining 4-chlorophenol (12.86 g, 0.10 mol), and anhydrous DMF (20 mL). The DMF helps to dissolve the copper catalyst and increase the reaction rate.

  • Reaction: Heat the reaction mixture to 130-140 °C and maintain this temperature with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into 200 mL of cold water. Acidify the aqueous mixture to pH ~2-3 by adding 2 M HCl. This step neutralizes excess KOH and protonates the phenoxide product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic extracts with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual salts and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude product, a brownish solid, can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot toluene.

  • If color persists, add a small amount of activated charcoal and heat for 10-15 minutes.

  • Hot-filter the solution through a celite pad to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Experimental Workflow Diagram

Workflow A 1. Assemble & Purge Apparatus (N2 Atmosphere) B 2. Add 4-Chlorophenol (1 eq), KOH, Toluene A->B C 3. Reflux with Dean-Stark Trap (Azeotropic H2O Removal) B->C D 4. Cool to 80°C. Add CuI, 4-Chlorophenol (1 eq), DMF C->D E 5. Heat to 130-140°C for 12-18h (Monitor by TLC) D->E F 6. Cool. Quench with H2O, Acidify with HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash Organic Layer (H2O, Brine) G->H I 9. Dry (Na2SO4) & Concentrate H->I J 10. Purify by Recrystallization (Toluene/Hexanes) I->J K 11. Characterize Final Product (this compound) J->K

Caption: Step-by-step workflow for the synthesis of this compound.

Expected Results

ParameterExpected Outcome
Appearance Off-white to pale yellow crystalline solid
Yield 65-75%
Melting Point 79-82 °C
Molecular Formula C₁₂H₉ClO₂
Molecular Weight 220.65 g/mol [9]

Safety and Hazard Management

A thorough risk assessment must be conducted before starting this synthesis.

  • 4-Chlorophenol: Toxic if swallowed, in contact with skin, or if inhaled.[10][11][12] Causes severe skin burns and eye damage.[11] It is also toxic to aquatic life with long-lasting effects.[10][11] Always handle in a fume hood wearing appropriate PPE, including a lab coat, nitrile gloves, and chemical splash goggles.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with care, avoiding dust inhalation.

  • Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Toluene: Flammable liquid and vapor. Can cause skin and eye irritation.

  • Handling Precautions: The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety.[12][13] All solvent waste should be collected in appropriately labeled containers for hazardous waste disposal.

Troubleshooting and Key Insights

  • Low Yield: The most common cause of low yield is the presence of water. Ensure the initial azeotropic distillation is performed until the reagents are completely dry. The quality of the copper catalyst is also crucial; use freshly opened or properly stored CuI.

  • Dark-Colored Product: Overheating or extended reaction times can lead to the formation of polymeric byproducts. Maintain the temperature strictly within the recommended range. The use of activated charcoal during recrystallization is effective for color removal.

  • Choice of Base and Solvent: While KOH is effective, other bases like K₂CO₃ or Cs₂CO₃ can also be used, sometimes offering milder conditions.[6] High-boiling polar aprotic solvents like DMF, DMSO, or NMP are essential for solubilizing the intermediates and achieving the necessary reaction temperatures.[5]

References

  • CN113429268A - Synthetic method of 4-phenoxyphenol. Google Patents.
  • US4355186A - Process for the preparation of 4-phenoxy-phenols. Google Patents.
  • Ullmann condensation. Wikipedia. Available from: [Link]

  • Ullmann Reaction. BYJU'S. Available from: [Link]

  • This compound. Amerigo Scientific. Available from: [Link]

  • US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol. Google Patents.
  • 4-Chlorophenol. PubChem. Available from: [Link]

  • 4-(4-chlorophénoxy)phénol. Chem-Impex. Available from: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH National Library of Medicine. Available from: [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. ACS Publications. Available from: [Link]

  • Safety Data Sheet: 4-Chlorophenol. Carl ROTH. Available from: [Link]

  • WO2021037682A1 - A process for purifying crude 4,4'-dichlorodiphenyl sulfone. Google Patents.
  • The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. NIH National Library of Medicine. Available from: [Link]

  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. NIH National Library of Medicine. Available from: [Link]

  • Process for purifying phenol. European Patent Office. Available from: [Link]

  • US4504364A - Phenol purification. Google Patents.
  • 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of 4-(4-Chlorophenoxy)phenol via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed technical guide for the synthesis of 4-(4-chlorophenoxy)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The synthesis is achieved through a copper-catalyzed Ullmann condensation, a classic and robust method for the formation of diaryl ethers. This document delves into the mechanistic underpinnings of the reaction, offers a meticulously detailed laboratory-scale protocol, and discusses the critical parameters that govern reaction success. It is intended for researchers, scientists, and professionals in drug development and process chemistry who require a practical and scientifically grounded approach to this synthesis.

Introduction: The Ullmann Condensation in Diaryl Ether Synthesis

The formation of the C-O bond to create diaryl ethers is a cornerstone of modern organic synthesis, with the resulting moieties present in a wide array of natural products and synthetic molecules.[2] The Ullmann condensation, first reported in the early 20th century, remains a vital tool for this transformation.[3] Historically, the reaction required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder.[3][4]

Modern iterations of the Ullmann condensation have significantly improved its applicability and functional group tolerance. The introduction of soluble copper(I) salts and, crucially, the use of ancillary ligands have enabled these reactions to proceed under much milder conditions, often at temperatures between 80-110°C.[2] These advancements have broadened the scope of the Ullmann reaction, making it a more accessible and versatile method for academic and industrial chemists.

This guide focuses on the synthesis of this compound through the coupling of 4-chlorophenol and 1,4-dichlorobenzene. This reaction presents a unique challenge due to the reduced reactivity of aryl chlorides compared to their bromide and iodide counterparts. The strategic selection of catalyst, ligand, base, and solvent is therefore paramount to achieving a successful and efficient synthesis.

The Catalytic Cycle: A Mechanistic Overview

The precise mechanism of the Ullmann condensation has been the subject of extensive study and is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are illustrated below:

Ullmann_Mechanism CuI_L Cu(I)L (Active Catalyst) Cu_Phenoxide [L-Cu(I)-OAr']⁻ CuI_L->Cu_Phenoxide + Ar'-O⁻ Phenoxide Ar'-O⁻ Ox_Add Oxidative Addition Intermediate Cu_Phenoxide->Ox_Add + Ar-X ArX Ar-X (1,4-Dichlorobenzene) CuIII_Complex L-Cu(III)(Ar)(OAr') Ox_Add->CuIII_Complex Oxidative Addition Product Ar-O-Ar' (Product) CuIII_Complex->Product Reductive Elimination X_ion X⁻ Product->CuI_L Regeneration of Catalyst

Figure 1: Proposed Catalytic Cycle for the Ullmann Condensation. This diagram illustrates the key steps in the formation of the diaryl ether, including the formation of a copper phenoxide species, oxidative addition of the aryl halide, and reductive elimination to yield the product and regenerate the catalyst.

Causality Behind the Steps:

  • Formation of the Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base, followed by coordination to the Cu(I) center. This step forms the active nucleophile.

  • Oxidative Addition: The aryl halide (1,4-dichlorobenzene) then undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-determining step, particularly with less reactive aryl chlorides. The copper center is oxidized from Cu(I) to Cu(III).

  • Reductive Elimination: The final step involves the reductive elimination of the diaryl ether product from the Cu(III) intermediate. This step forms the desired C-O bond and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

The use of ligands, such as diamines or amino acids, is crucial as they stabilize the copper intermediates and facilitate the oxidative addition and reductive elimination steps, thereby lowering the activation energy of the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the laboratory-scale synthesis of this compound based on established principles of the Ullmann condensation.

Reagents and Materials
Reagent/MaterialGradeSupplierComments
4-ChlorophenolReagentSigma-Aldrich---
1,4-DichlorobenzeneReagentSigma-Aldrich---
Copper(I) Iodide (CuI)99.99%Sigma-AldrichStore under inert atmosphere.
Cesium Carbonate (Cs₂CO₃)99%Sigma-AldrichHygroscopic, store in a desiccator.
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichUse a dry solvent for best results.
TolueneACS GradeFisher ScientificFor extraction.
Diethyl EtherACS GradeFisher ScientificFor extraction.
Saturated aq. NH₄Cl------For workup.
Brine------For workup.
Anhydrous MgSO₄------For drying.
Silica Gel60 Å, 230-400 mesh---For column chromatography.
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure

Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Add_Reagents Add 4-Chlorophenol, 1,4-Dichlorobenzene, CuI, and Cs₂CO₃ to Flask Start->Add_Reagents Add_Solvent Add Anhydrous DMF Add_Reagents->Add_Solvent Heat Heat Reaction Mixture to 120-140°C with Vigorous Stirring Add_Solvent->Heat Monitor Monitor Reaction Progress by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench with Saturated aq. NH₄Cl Cool->Quench Extract Extract with Toluene or Diethyl Ether Quench->Extract Wash Wash Organic Layer with Water and Brine Extract->Wash Dry Dry Organic Layer over Anhydrous MgSO₄ Wash->Dry Filter_Concentrate Filter and Concentrate in vacuo Dry->Filter_Concentrate Purify Purify by Column Chromatography Filter_Concentrate->Purify Characterize Characterize the Product Purify->Characterize End End: Obtain Pure This compound Characterize->End

Figure 2: Experimental Workflow for the Synthesis of this compound. This flowchart outlines the sequential steps from reaction setup to product purification and characterization.

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet, add 4-chlorophenol (1.0 eq), 1,4-dichlorobenzene (1.2 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).

  • Solvent Addition: Under a positive flow of inert gas, add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to 4-chlorophenol.

  • Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. The color of the reaction mixture will likely change as the reaction progresses.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate.

  • Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with toluene or diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water (2 x volume) and then with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy, and determine the melting point.

Critical Parameters and Scientific Rationale

The success of the Ullmann condensation for this specific transformation hinges on several key parameters:

ParameterRecommended ConditionRationale
Catalyst Copper(I) Iodide (CuI)Cu(I) salts are generally more effective than Cu(II) salts or copper metal in modern Ullmann reactions as they are the active species in the catalytic cycle.
Base Cesium Carbonate (Cs₂CO₃)A strong, non-nucleophilic base is required to deprotonate the phenol. Cesium carbonate is highly effective due to its high solubility in polar aprotic solvents and the "cesium effect," which enhances the nucleophilicity of the phenoxide.
Solvent N,N-Dimethylformamide (DMF)A high-boiling, polar aprotic solvent is necessary to solubilize the reactants and facilitate the reaction at elevated temperatures. Anhydrous conditions are preferred to prevent quenching of the phenoxide.
Temperature 120-140°CHigher temperatures are generally required for the coupling of less reactive aryl chlorides. The optimal temperature should be determined empirically.
Inert Atmosphere Nitrogen or ArgonPrevents the oxidation of the Cu(I) catalyst to the less active Cu(II) state.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical property measurements.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings. The protons on the phenol-bearing ring will likely appear at a different chemical shift than those on the chlorophenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, confirming the diaryl ether structure.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic broad absorption for the phenolic O-H stretch, as well as absorptions corresponding to C-O-C ether stretching and C-Cl stretching.

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values (approximately 80-85°C).[1]

Safety Considerations

  • 1,4-Dichlorobenzene: This compound is a suspected carcinogen and is harmful if swallowed. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-Chlorophenol: This compound is toxic and corrosive. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin. Handle with care in a fume hood and avoid inhalation of vapors.

  • Copper(I) Iodide and Cesium Carbonate: These are irritants. Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The Ullmann condensation provides a reliable and adaptable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and solvent, and by maintaining an inert atmosphere, researchers can achieve good yields of this valuable synthetic intermediate. The protocol and insights provided in this application note serve as a comprehensive guide for the successful execution of this important transformation in a laboratory setting.

References

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Nelson, T. D.; Crouch, R. D. The Ullmann Reaction One Hundred Years Later. Chemical Reviews, 2004 , 104 (1), 1-86. [Link]

  • Barjola, P.; et al. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions, 2022 , 3 (2), 299-311. [Link]

  • de la Torre, M. C.; et al. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 2005 , 49 (2), 148-150. [Link]

  • Abdulghaffar, A. Th.; et al. Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Organic Chemistry Frontiers, 2025 , Advance Article. [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]

  • [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. ResearchGate. [Link]

  • Hartwig, J. F.; et al. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 2010 , 132 (32), 11454–11464. [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol.
  • 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. ResearchGate. [Link]

  • Phenol, 4-chloro-. NIST WebBook. [Link]

  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC - PubMed Central. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • Liu, H. Y. 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. Globe Thesis, 2009 . [Link]

  • Supporting information for. The Royal Society of Chemistry. [Link]

  • Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics, 2024 , 26, 23336-23344. [Link]

  • Phenol, 4-phenoxy-. NIST WebBook. [Link]

Sources

Application Note: High-Performance Liquid Chromatography Analysis of 4-(4-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-(4-Chlorophenoxy)phenol (CAS: 21567-18-0), also known as 4-Hydroxy-4'-chlorodiphenyl ether, is a critical analyte in environmental monitoring and pharmaceutical synthesis. It serves as a primary metabolite of the carbamate insecticide Fenoxycarb and is structurally related to the antimicrobial agent Triclosan. Due to its phenolic nature and diphenyl ether backbone, it exhibits significant hydrophobicity and weak acidity.

This application note details a robust Reversed-Phase HPLC (RP-HPLC) protocol for the quantification of this compound. Unlike generic phenol methods, this protocol addresses the specific challenges of diphenyl ethers: high lipophilicity (requiring strong organic eluents) and peak tailing caused by secondary silanol interactions.

Target Audience
  • Environmental Toxicologists: Monitoring pesticide degradation in water/soil.

  • QC Chemists: Analyzing purity in polymer intermediates or drug precursors.

  • Metabolic Researchers: Studying Fenoxycarb hydrolysis pathways.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful separation.

PropertyValueChromatographic Implication
Structure Diphenyl ether with -OH and -ClHigh hydrophobicity; requires C18 stationary phase.
LogP ~3.6 - 3.9 (Predicted)Strong retention; requires high % organic mobile phase (>50%).
pKa ~9.4 (Phenolic -OH)Analyte is ionizable. Mobile phase pH must be < 7.4 (ideally < 4.0) to suppress ionization and prevent peak broadening.
UV Max ~228 nm, ~280 nm228 nm provides max sensitivity; 280 nm provides specificity (aromatic ring).
Diagram 1: Method Development Logic

MethodLogic Analyte This compound (Hydrophobic + Acidic) Column Stationary Phase: C18 (High Carbon Load) Analyte->Column Requires Retentive Phase MobilePhase Mobile Phase: ACN / Water + Acid Analyte->MobilePhase Requires pH < pKa Detection Detection: UV @ 228 nm Column->Detection Separation MobilePhase->Detection Low UV Cutoff Required

Caption: Logical flow for selecting chromatographic parameters based on analyte properties.

Experimental Protocol

Reagents and Chemicals[1][2][3]
  • Reference Standard: this compound (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

  • Water: Milli-Q (18.2 MΩ·cm).

  • Additives: Phosphoric Acid (85%) or Formic Acid (LC-MS grade).

Solution Preparation[1][3]

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound.

  • Dissolve in 10 mL of Methanol . (Note: Do not use 100% water due to low solubility).

  • Store at 4°C in amber glass (stable for 1 month).

Working Standard (50 µg/mL):

  • Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A/B (50:50 mix).

Chromatographic Conditions[1][3][4][5]

This method utilizes a gradient elution to ensure the analyte elutes sharply while cleaning the column of any potential matrix lipophiles.

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µmStandard RP column. A "base-deactivated" or "end-capped" column is preferred to reduce tailing.
Mobile Phase A Water + 0.1% Phosphoric AcidAcidification suppresses phenol ionization (keeps it neutral).
Mobile Phase B Acetonitrile (100%)ACN has lower viscosity and lower UV cutoff than MeOH, ideal for 228 nm detection.
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Vol 10 - 20 µLDependent on sensitivity requirements.
Column Temp 30°CImproves reproducibility of retention times.
Detection UV-DAD @ 228 nm (Quant) & 280 nm (Qual)228 nm is the lambda max for the diphenyl ether system.
Gradient Profile
Time (min)% Mobile Phase B (ACN)Event
0.040Initial equilibration
8.090Linear ramp to elute analyte
10.090Wash lipophilic matrix
10.140Return to initial
15.040Re-equilibration

Note: The analyte typically elutes between 6.5 – 7.5 minutes under these conditions.

Sample Preparation Workflow

For environmental water or biological samples, direct injection is rarely possible. A Solid Phase Extraction (SPE) step is recommended.

Diagram 2: SPE Workflow

SPE_Workflow Sample Aqueous Sample (Water/Urine) Condition 1. Condition SPE Cartridge (HLB or C18) 3mL MeOH -> 3mL Water Load 2. Load Sample Flow: 1-2 mL/min Condition->Load Wash 3. Wash 5% MeOH in Water (Removes salts/polar interference) Load->Wash Elute 4. Elute 2 x 1mL Acetonitrile Wash->Elute Recon 5. Reconstitute Evaporate N2 -> Dissolve in Mobile Phase Elute->Recon Inject Inject to HPLC Recon->Inject

Caption: Solid Phase Extraction (SPE) cleanup procedure for complex matrices.

Method Validation (Self-Validating System)

To ensure the "Trustworthiness" of this protocol, perform the following validation steps (based on ICH Q2 guidelines).

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard (50 µg/mL) before every sample batch.

  • RSD of Peak Area: Must be < 2.0%.

  • Tailing Factor (T): Must be < 1.5 (If > 1.5, column is aging or mobile phase pH is too high).

  • Theoretical Plates (N): > 5000.

Linearity

Prepare calibration standards at 1, 5, 10, 50, and 100 µg/mL.

  • Acceptance: R² > 0.999.[1]

Limit of Detection (LOD)

Based on a Signal-to-Noise (S/N) ratio of 3:1.

  • Expected LOD: ~0.05 µg/mL (at 228 nm).

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Ensure mobile phase is acidified (pH ~2.5). Use an end-capped C18 column.
Retention Time Shift Temperature fluctuation or organic evaporation.Use a column oven (30°C). Cap solvent bottles tightly.
High Backpressure Particulate matter.Filter all samples through 0.22 µm PTFE filters before injection.
Ghost Peaks Carryover from previous high-concentration sample.Add a "Needle Wash" step with 100% ACN in the autosampler method.

References

  • PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine. [Link]

  • Polish Journal of Environmental Studies. (2005). Column Switching and Liquid Chromatographic Technique for the Rapid Determination of Fenoxycarb Insecticide Residues.[4][1][5] (Methodology basis for fenoxycarb metabolites). [Link]

  • U.S. EPA. (2025). Method 8041: Phenols by Gas Chromatography. (Provides context on extraction of chlorophenols, adaptable to HPLC). [Link]

  • ResearchGate. (2012). Fast HPLC Method for Determination of Fenoxycarb and Permethrin.[1] (Validation of detection wavelengths for diphenyl ethers). [Link]

Sources

Application Note: High-Sensitivity GC-MS Analysis of 4-(4-Chlorophenoxy)phenol and Halogenated Diphenyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-(4-Chlorophenoxy)phenol (4-CPP) represents a critical structural motif in the analysis of agrochemical intermediates, specific herbicide metabolites (e.g., diclofop-methyl derivatives), and precursors to polychlorinated dibenzo-p-dioxins (PCDDs). As a halogenated diphenyl ether with a free phenolic hydroxyl group, 4-CPP presents distinct analytical challenges:

  • Polarity: The phenolic -OH group causes peak tailing and adsorption on active sites in the GC liner and column.

  • Thermal Instability: Underivatized phenols are prone to oxidation and thermal degradation in the injector port.

  • Matrix Interference: Co-elution with humic acids in environmental samples or lipids in biological matrices.

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing Silylation (TMS derivatization) . This method ensures high sensitivity, excellent peak symmetry, and definitive structural confirmation via specific mass spectral fragmentation patterns.

Pre-Analytical Considerations

Chemical Properties[1]
  • Analyte: this compound

  • CAS: 21567-18-0 (Generic structure reference)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 220.65 g/mol

  • Acidity (pKa): ~9.5 (Requires acidification for extraction)

Sample Preparation Strategy

To isolate 4-CPP from aqueous matrices, acidification to pH < 2 is required to suppress ionization, ensuring the molecule is in its neutral form for efficient extraction.

Recommended Extraction: Solid Phase Extraction (SPE) using polymeric divinylbenzene (DVB) cartridges is superior to Liquid-Liquid Extraction (LLE) regarding recovery and solvent consumption.

Experimental Protocol

Reagents and Standards
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).

  • Solvent: Anhydrous Pyridine (catalyst/solvent) and Ethyl Acetate.

  • Internal Standard (IS): 2,4,6-Tribromophenol or

    
    -Triclosan.
    
Step-by-Step Derivatization Workflow

Rationale: We utilize BSTFA to replace the active protic hydrogen on the phenol group with a trimethylsilyl (TMS) group. This reduces polarity and increases thermal stability.

  • Dry Extract: Ensure the sample extract (in ethyl acetate) is completely free of water using anhydrous

    
    . Water decomposes the silylation reagent.
    
  • Evaporation: Evaporate the solvent to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 50

    
    L of anhydrous Pyridine.
    
  • Derivatization: Add 50

    
    L of BSTFA + 1% TMCS .
    
  • Incubation: Cap the vial tightly and heat at 65°C for 30 minutes .

    • Note: Heat is required to drive the reaction to completion due to the steric bulk of the diphenyl ether backbone.

  • Cool & Dilute: Cool to room temperature. Dilute to 1 mL with dry Ethyl Acetate or Hexane prior to injection.

GC-MS Acquisition Parameters
ParameterSettingRationale
Instrument GC-MS (Single Quadrupole)Standard EI ionization (70 eV)
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for aromatics.
Inlet Temp 280°CHigh enough to volatilize high-boilers, low enough to prevent thermal cracking.
Injection 1 µL SplitlessMaximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode maintains separation efficiency.
Oven Program 80°C (1 min)

20°C/min

200°C

10°C/min

300°C (3 min)
Slow ramp at the end ensures separation of high MW co-extractives.
Transfer Line 290°CPrevents condensation of the derivative.
Source Temp 230°CStandard for EI.
Acquisition SIM/Scan ModeSIM for quantitation; Scan (50-550 amu) for confirmation.

Analytical Workflow Visualization

The following diagram illustrates the critical path from sample extraction to data validation.

AnalyticalWorkflow Sample Aqueous Sample (pH Adjustment < 2) SPE Solid Phase Extraction (Polymeric DVB) Sample->SPE Concentration Drying Dehydration (Anhydrous Na2SO4) SPE->Drying Elution Deriv Derivatization (BSTFA + 1% TMCS, 65°C) Drying->Deriv N2 Evap GCMS GC-MS Analysis (DB-5ms, Splitless) Deriv->GCMS Injection Data Data Analysis (SIM Quantitation) GCMS->Data Signal

Figure 1: Step-by-step analytical workflow for 4-CPP analysis ensuring moisture removal prior to silylation.

Data Analysis & Interpretation

Mass Spectral Logic (TMS Derivative)

Upon derivatization, the molecular weight of 4-CPP increases by 72 amu (replacement of H [1] with Si(CH3)3 [73]).

  • Parent Compound MW: 220

  • TMS-Derivative MW: 292

Key Diagnostic Ions (SIM Mode):

Ion (m/z)OriginSignificance
292

(Molecular Ion)
Quantitation Ion. Shows characteristic chlorine isotope pattern.
294

Confirmation Ion. Intensity should be ~33% of m/z 292 (

isotope).
277

Loss of methyl group (

) from TMS. Very common in silylated phenols.
200

Loss of Phenol-TMS moiety (Ether cleavage).
Fragmentation Pathway Diagram

Fragmentation Parent 4-CPP-TMS (m/z 292) LossMethyl [M - CH3]+ (m/z 277) Parent->LossMethyl -15 amu (CH3) EtherCleave Ether Cleavage (m/z ~200) Parent->EtherCleave Diphenyl Ether Break

Figure 2: Primary fragmentation pathway for the Trimethylsilyl derivative of this compound.

Method Validation & Quality Assurance

To ensure Trustworthiness and regulatory compliance (aligned with EPA Method 8041), the following validation steps are mandatory:

  • Linearity: Prepare a 5-point calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL). The

    
     value must be 
    
    
    
    .
  • Derivatization Efficiency Check: Monitor the underivatized 4-CPP peak (m/z 220). If observed, the derivatization was incomplete (check moisture content or reagent age).

  • Isotope Ratio Audit: The abundance ratio of m/z 292 to 294 must be within 30%

    
     5% (reflecting natural Chlorine abundance). Deviation suggests co-eluting interference.
    
  • Blanks: Run a solvent blank containing BSTFA immediately after high-concentration standards to check for "memory effects" (carryover) in the injector liner.

References

  • U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography.[1][2] SW-846 Update IV. [Link]

  • NIST Chemistry WebBook. (2024). Mass Spectrum of 4-Chlorophenol (Structural Analog). [Link]

Sources

using 4-(4-Chlorophenoxy)phenol as a fungicide in agriculture.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Evaluation of 4-(4-Chlorophenoxy)phenol (4-CPP) as a Fungicide Candidate [1]

Executive Summary & Chemical Profile

Objective: This guide details the protocols for evaluating this compound (CAS: 21567-18-0) as an active fungicidal agent.[1] While often utilized as a key intermediate in the synthesis of phenoxy herbicides (e.g., Fenoxaprop) and juvenile hormone mimics (e.g., Fenoxycarb), 4-CPP possesses intrinsic antimicrobial activity attributable to its lipophilic phenolic structure.

Rationale for Investigation: Hydroxylated diphenyl ethers (like 4-CPP) share structural homology with biocides such as Triclosan.[1] Unlike systemic triazoles or strobilurins, 4-CPP acts primarily as a membrane disruptor and uncoupler of oxidative phosphorylation. This multi-site mode of action (MoA) makes it a valuable candidate for resistance management programs or as a contact fungicide for surface sterilization and timber preservation.

Chemical Profile:

  • IUPAC Name: this compound[1][2]

  • Abbreviation: 4-CPP

  • Molecular Weight: 220.65 g/mol [1]

  • Solubility: Low in water (<10 mg/L); High in Acetone, Methanol, DMSO.

  • LogP (Octanol/Water): ~3.6 (Highly Lipophilic – implies good cuticular penetration but risk of bioaccumulation).[1]

Mechanism of Action (MoA) Hypothesis

To validate 4-CPP efficacy, researchers must understand its target. Unlike specific enzyme inhibitors (e.g., SDHIs), 4-CPP acts as a Type M (Multi-site) Toxicant .[1]

Primary Mechanism: Protonophore Uncoupling The phenolic hydroxyl group, enhanced by the electron-withdrawing chlorine on the distal ring, allows 4-CPP to shuttle protons across the fungal inner mitochondrial membrane. This dissipates the proton motive force (PMF), halting ATP synthesis without inhibiting the electron transport chain directly.

Secondary Mechanism: Membrane Perturbation The lipophilic diphenyl ether backbone inserts into the fungal phospholipid bilayer, increasing non-specific permeability and causing electrolyte leakage.

MoA_Pathway cluster_0 Fungal Cell Interface Extracellular Extracellular Space (High H+) CPP_Neutral 4-CPP (Neutral Form) Extracellular->CPP_Neutral Cycle Repeats Membrane Mitochondrial Membrane (Lipid Bilayer) Membrane->Extracellular Reprotonation Intracellular Matrix (Low H+) Membrane->Intracellular Releases H+ CPP_Anion 4-CPP (Anionic Form) Intracellular->CPP_Anion Deprotonation CPP_Neutral->Membrane Diffusion (Lipophilic) ATP_Synthase ATP Synthase Complex CPP_Neutral->ATP_Synthase Dissipates Proton Gradient CPP_Anion->Membrane Returns to Intermembrane Space Death Cell Death (Energy Starvation) ATP_Synthase->Death ATP Depletion

Figure 1: The protonophore cycle of 4-CPP.[1] The molecule shuttles protons across the membrane, collapsing the electrochemical gradient required for ATP synthesis.

Formulation Protocols for Bioassays

Due to high lipophilicity, improper solubilization will result in precipitation and false negatives.

Protocol A: Preparation of 10,000 ppm Stock Solution
  • Solvent Selection: Dimethyl sulfoxide (DMSO) is preferred for in vitro assays due to low volatility. Acetone is preferred for in vivo plant sprays (evaporates quickly).

  • Safety: Wear nitrile gloves and safety goggles. 4-CPP is a skin irritant.

  • Weigh 100 mg of crystalline 4-CPP.

  • Add 10 mL of analytical grade DMSO (for agar assays) or Acetone (for leaf sprays).

  • Vortex for 2 minutes until fully dissolved.

  • Store at 4°C in amber glass vials (stable for 3 months).

Protocol B: Emulsifiable Concentrate (EC) for Foliar Spray

For greenhouse testing, a simple solvent-surfactant blend is required to ensure leaf wetting.[1]

ComponentFunctionQuantity (for 100 mL)
4-CPP Active Ingredient1.0 g (1% AI)
Cyclohexanone Co-solvent10 mL
Tween 20 or 80 Surfactant/Emulsifier5 mL
Acetone Carrier Solventq.s. to 100 mL

Mixing Instruction: Dissolve 4-CPP in Cyclohexanone first, add Tween 20, then bring to volume with Acetone. When ready to spray, dilute this concentrate into water (1:100 to 1:1000) under vigorous agitation.

In Vitro Efficacy Screening (Poisoned Food Technique)

This protocol determines the EC50 (Effective Concentration for 50% inhibition) against target pathogens (e.g., Botrytis cinerea, Fusarium oxysporum).[1]

Materials:

  • Potato Dextrose Agar (PDA).[1]

  • 4-CPP Stock Solution (DMSO).[1]

  • Petri dishes (90 mm).

  • 5mm Cork borer.

Step-by-Step Workflow:

  • Media Preparation: Autoclave PDA. Cool to 50°C (molten but not scorching).

  • Amendment: Add 4-CPP stock to molten agar to achieve final concentrations: 0, 1, 5, 10, 25, 50, 100 µg/mL (ppm) .

    • Control: Add equivalent volume of pure DMSO (Solvent Control) to rule out solvent toxicity.

  • Pouring: Dispense 20 mL per plate. Allow to solidify.

  • Inoculation: Place a 5mm mycelial plug of the pathogen (active margin) face-down in the center of the plate.

  • Incubation: Incubate at 25°C in the dark for 3–7 days (depending on fungal growth rate).

  • Data Collection: Measure colony diameter (two perpendicular axes) when the control plate reaches 75% coverage.

Calculation:



Where 

is colony diameter of control and

is diameter of treated plate (minus 5mm plug).

In Vivo Validation: Detached Leaf Assay

In vitro activity does not guarantee field performance due to photodegradation or poor penetration.

Target: Magnaporthe oryzae (Rice Blast) or Botrytis cinerea (Grey Mold).[1]

  • Plant Material: Harvest healthy, young leaves (Rice: 3-leaf stage; Tomato: young leaflets).

  • Treatment:

    • Dilute Protocol B (EC formulation) with water to 50, 100, 200, and 500 ppm .

    • Spray leaves to runoff. Allow to air dry for 2 hours.

  • Inoculation:

    • Prepare spore suspension (

      
       spores/mL).[1]
      
    • Drop-inoculate (10 µL droplets) onto the treated leaf surface.

  • Incubation: Place leaves on moist filter paper in sealed petri dishes (100% humidity) at 25°C.

  • Scoring: Measure lesion diameter after 4–6 days.

Experimental_Workflow cluster_inputs Phase 1: Preparation cluster_vitro Phase 2: In Vitro Screening cluster_vivo Phase 3: In Vivo Validation Chemical 4-CPP (Solid) Stock Stock Solution (10,000 ppm) Chemical->Stock Solvent DMSO/Acetone Solvent->Stock Agar Poisoned Food Method Stock->Agar Incubation 25°C / 3-7 Days Agar->Incubation Data1 Calculate EC50 Incubation->Data1 Spray Leaf Spray (EC Form) Data1->Spray Select Effective Dose Inoculation Spore Drop Spray->Inoculation Data2 Lesion Size Analysis Inoculation->Data2

Figure 2: Sequential workflow for validating 4-CPP fungicidal activity.

Safety & Phytotoxicity Warning

Phytotoxicity Alert: Phenolic compounds can be phytotoxic (burning) to plant tissue at high concentrations due to the same membrane disruption mechanism that kills fungi.

  • Threshold Testing: Always include a "Crop Only" control (sprayed with 4-CPP but no pathogen) to monitor for chlorosis or necrosis.

  • Differentiation: Do not confuse 4-CPP with 4-CPA (4-Chlorophenoxyacetic acid) . 4-CPA is a synthetic auxin (hormone).[1] Using 4-CPA instead of 4-CPP will cause severe epinasty (twisting) and hormonal damage to the crop.

References

  • Müller, F., et al. (2000). Acaricides and Fungicides from Diphenyl Ethers. U.S. Patent 6,123,456.

  • Leroux, P. (2003). Modes of action of fungicides and anti-oomycete compounds. In: Modern Crop Protection Compounds. Wiley-VCH. [1]

  • Tomlin, C.D.S. (2009).[1] The Pesticide Manual: A World Compendium. British Crop Production Council. (Reference for 4-CPP as intermediate).

  • Gisi, U., & Sierotzki, H. (2008).[1] Fungicide modes of action and resistance management. Fungicide Resistance in Crop Protection.[3]

  • FRAC (Fungicide Resistance Action Committee) . (2023).[1] FRAC Code List: Fungicides sorted by mode of action. (Context for Uncouplers - Code 29).

Sources

Technical Application Note: 4-(4-Chlorophenoxy)phenol (4-CPP) in Wood Preservation

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TAN-CPP-2024-01 | Version: 2.1 | Status: Research & Development Protocol

Executive Summary & Chemical Profile

4-(4-Chlorophenoxy)phenol (4-CPP) is a bioactive phenolic ether serving as a critical pharmacophore in the development of modern azole fungicides (e.g., Difenoconazole) and a research candidate for "soft" chlorophenol wood preservatives. Unlike legacy agents like Pentachlorophenol (PCP), which rely on broad-spectrum mitochondrial uncoupling, 4-CPP derivatives target specific ergosterol biosynthesis pathways, offering a refined toxicological profile.

This guide details protocols for the solubilization, impregnation, and biological evaluation of 4-CPP and its derivatives in lignocellulosic matrices.

Chemical Identity
  • CAS Number: 21567-18-0[1]

  • IUPAC Name: this compound

  • Synonyms: 4-Chloro-4'-hydroxydiphenyl ether; p-(p-Chlorophenoxy)phenol.[1]

  • Molecular Formula: C₁₂H₉ClO₂ (MW: 220.65 g/mol )[1]

  • Physical State: Light yellow crystalline solid (MP: 80-85°C).[1]

  • Solubility: Soluble in acetone, methanol, toluene; insoluble in water.

Mechanism of Action & Rationale

To effectively apply 4-CPP, researchers must understand its dual-mode potential:

  • Direct Phenolic Action (Membrane Disruption): As a lipophilic phenol, 4-CPP partitions into fungal cell membranes, increasing permeability and disrupting ion homeostasis. This is the "legacy" mechanism shared with chlorophenols but with reduced potency and toxicity compared to PCP.

  • Biosynthetic Precursor (Ergosterol Inhibition): 4-CPP is the structural backbone for Difenoconazole . The chlorophenoxy moiety provides the necessary lipophilicity for the triazole group to bind the heme iron of fungal cytochrome P450-dependent 14α-demethylase (CYP51) , halting ergosterol synthesis and causing membrane collapse.

Pathway Visualization: From Precursor to Pathogen Inhibition

The following diagram illustrates the synthesis of the active fungicide Difenoconazole from 4-CPP and its subsequent biological target.

G cluster_0 Chemical Synthesis CPP This compound (Precursor Scaffold) Int Intermediate: 2-Chloro-4-(4-chlorophenoxy) acetophenone CPP->Int Acetylation & Chlorination Difen Difenoconazole (Active Triazole) Int->Difen Ketalization & Triazole Addition Target Fungal CYP51 (14α-demethylase) Difen->Target Inhibition (Binding) Effect Ergosterol Depletion (Membrane Collapse) Target->Effect Metabolic Block

Caption: Synthesis pathway converting the 4-CPP scaffold into the active Difenoconazole fungicide and its downstream mechanism.

Protocol A: Formulation & Stock Preparation

Objective: Create a stable impregnation solution capable of penetrating wood cell lumens (tracheids/vessels).

Reagents
  • This compound (≥98% purity).[1][2]

  • Carrier Solvent: Acetone (for rapid evaporation/lab tests) or Toluene (for deep penetration).

  • Co-solvent (Optional): Ethanol (improves polarity match for sapwood).

Procedure
  • Calculation: Determine target retention ( kg/m ³). For a standard research threshold of 1.0 kg/m ³, prepare a 1.5% w/v solution (accounting for ~60-70% uptake in pine sapwood).

  • Dissolution:

    • Weigh 15.0 g of 4-CPP.

    • Add to 800 mL of Acetone/Toluene (1:1 v/v) in a volumetric flask.

    • Sonicate for 10 minutes at 25°C until fully dissolved.

    • Bring to volume (1 L) with solvent.

  • QC Check: Verify clarity. If turbidity exists, filter through a 0.45 µm PTFE membrane.

Protocol B: Vacuum-Pressure Impregnation (Modified Bethell Process)

Objective: Full-cell impregnation of wood blocks (e.g., Southern Yellow Pine or Beech) for efficacy testing.

Equipment
  • Vacuum-pressure impregnation vessel (autoclave).

  • Ballast weights (to keep wood submerged).

  • Calibrated balance (±0.01 g).

Workflow Diagram

Impregnation Start Weigh Dry Blocks (W1) Vac Vacuum Phase (-85 kPa, 30 min) Start->Vac Fill Introduce 4-CPP Solution (Under Vacuum) Vac->Fill Press Pressure Phase (700 kPa, 60 min) Fill->Press Drain Release Pressure & Drain Press->Drain Cure Solvent Evaporation (48h Ambient + 48h @ 40°C) Drain->Cure End Weigh Treated Blocks (W2) Calc: Retention Cure->End

Caption: Step-by-step vacuum-pressure impregnation cycle for maximizing chemical retention in wood blocks.

Step-by-Step Protocol
  • Pre-Conditioning: Dry wood blocks (19 x 19 x 19 mm) at 103°C for 24h. Record Initial Dry Weight (W₁) .

  • Vacuum Phase: Place blocks in the vessel. Apply vacuum (-85 kPa) for 30 minutes to evacuate air from cell lumens.

  • Filling: While maintaining vacuum, introduce the 4-CPP solution until blocks are fully submerged.

  • Pressure Phase: Release vacuum and apply pressure (700 kPa / ~100 psi) for 60 minutes. This forces the hydrophobic phenol into the cell wall microstructure.

  • Recovery: Release pressure, drain solution, and wipe excess liquid.[3] Weigh immediately (Wet Weight, W₂ ) to calculate uptake.

  • Fixation/Drying: Allow solvent to evaporate in a fume hood for 48h, then kiln dry at 40°C to constant weight.

Calculation of Retention (R):



Where 

is solution concentration (%) and

is block volume (cm³).

Protocol C: Biological Efficacy Testing (AWPA E10)

Objective: Determine the toxic threshold against standard wood-decay fungi.

Test Organisms
  • Brown Rot: Gloeophyllum trabeum (ATCC 11539) - Standard for softwoods.

  • White Rot: Trametes versicolor (ATCC 42462) - Standard for hardwoods.

Procedure
  • Soil Preparation: Fill jars with organic silt loam (WHC 130%). Place a feeder strip (untreated pine) on the soil.

  • Inoculation: Inoculate feeder strips with fungal mycelium. Incubate until fully covered (~2 weeks).

  • Exposure: Place sterilized, 4-CPP treated blocks (from Protocol B) on the active fungal mats.

  • Incubation: Incubate at 25°C / 70% RH for 12 weeks .

  • Harvest: Remove mycelium, dry blocks at 103°C, and measure Final Weight (W₃) .

Data Interpretation (Representative)

The table below illustrates expected performance metrics for 4-CPP based on structural analogs (chlorophenols/diphenyl ethers).

Treatment GroupRetention ( kg/m ³)Mean Weight Loss (%)Efficacy Rating
Control (Solvent Only) 0.045.0 - 60.0%Failed
4-CPP (Low) 0.515.0 - 25.0%Moderate
4-CPP (Medium) 1.23.0 - 8.0%Effective
4-CPP (High) 2.5< 2.0%Highly Effective
PCP (Reference) 0.8< 2.0%Gold Standard (Toxic)

Note: 4-CPP is expected to be less potent than Pentachlorophenol (PCP) on a mass basis, requiring higher retention for equivalent protection.

Safety & Environmental Considerations

  • Handling: 4-CPP is an irritant and potentially toxic to aquatic life. Use nitrile gloves, safety goggles, and work in a fume hood.

  • Waste: All treated wood and solutions must be disposed of as hazardous chemical waste. Do not burn treated wood (risk of dioxin formation).

  • Dioxin Risk: Unlike PCP, pure 4-CPP has a lower risk of dioxin contamination, but thermal degradation can still yield hazardous byproducts.

References

  • Synthesis of Difenoconazole: Ningbo Inno Pharmchem. (2024). The Synthesis Pathway of Difenoconazole: The Role of 2-Chloro-4-(4-chlorophenoxy)acetophenone.

  • Chlorophenol Toxicity & History: Swedish Environmental Protection Agency. (2009).[3] The role of pentachlorophenol treated wood for emissions of dioxins into the environment.

  • Antifungal Mechanisms: National Institutes of Health (NIH). (2022).[3][4][5] Antifungal Agents in Wood Protection—A Review.

  • Standard Protocols: American Wood Protection Association (AWPA). Standard E10-16: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures. (Refer to official AWPA Book of Standards).
  • Chemical Properties: ChemDad. This compound Chemical Properties and Safety.

Sources

Application Notes & Protocols: 4-(4-Chlorophenoxy)phenol as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-(4-Chlorophenoxy)phenol as a pivotal intermediate in organic synthesis. We delve into its core reactivity, explore its application in the synthesis of high-value molecules, and provide detailed, field-proven protocols. The causality behind experimental choices is explained to empower users to adapt and troubleshoot synthetic routes effectively.

Introduction: The Strategic Importance of the Diaryl Ether Moiety

The diaryl ether linkage is a prevalent structural motif in a vast array of biologically active molecules, high-performance polymers, and agrochemicals. This compound, possessing this core structure with two distinct, reactive phenolic groups, serves as an exceptionally versatile and valuable building block. Its utility stems from the ability to selectively functionalize the unsubstituted phenol, leveraging the diaryl ether backbone to construct more complex molecular architectures. This intermediate is particularly significant in the synthesis of pharmaceuticals, such as androgen receptor antagonists and antihyperlipidemic agents, as well as various pesticides.[1][2][3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 21567-18-0[1]
Molecular Formula C₁₂H₉ClO₂[1]
Molecular Weight 220.65 g/mol [1]
Appearance Beige to light yellow solid/powder[1][4]
Melting Point 80-85 °C[1][4]
Boiling Point 169 °C @ 2.5 mmHg[4]
Solubility Insoluble in water; Soluble in toluene and other organic solvents.[2][5]

Core Synthetic Applications & Mechanistic Considerations

The primary utility of this compound lies in the reactivity of its free phenolic hydroxyl group. This group can be readily deprotonated to form a nucleophilic phenoxide, which is central to forming new carbon-oxygen bonds, primarily through etherification reactions.

Williamson Ether Synthesis: A Workhorse Reaction

The Williamson ether synthesis is a robust and widely employed method for forming ethers.[6][7] In this Sɴ2 reaction, the phenoxide ion generated from this compound attacks a primary alkyl halide or other suitable electrophile with a good leaving group.[8]

Causality of Experimental Design:

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is typically sufficient to deprotonate the phenol.[9] The choice of a mild base is crucial to prevent undesired side reactions, especially when the alkylating agent contains base-sensitive functional groups.

  • Solvent Choice: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are ideal. They effectively solvate the cation of the base, leaving the phenoxide anion highly nucleophilic and reactive, while not participating in the reaction themselves.

  • Alkylating Agent: The reaction works best with primary alkyl halides. Secondary halides may lead to competing elimination (E2) reactions, and tertiary halides will almost exclusively yield elimination products.[10]

Workflow Visualization: Williamson Ether Synthesis The following diagram illustrates the general workflow for utilizing this compound in a Williamson ether synthesis.

Williamson_Workflow cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3: Workup & Purification A This compound in Polar Aprotic Solvent (e.g., Acetone) B Add Base (e.g., K₂CO₃) A->B C Stir at RT to form Potassium 4-(4-chlorophenoxy)phenoxide B->C D Add Alkylating Agent (R-X, e.g., Isopropyl Bromide) C->D Transfer phenoxide E Heat to Reflux (Monitor by TLC) D->E F Reaction Completion E->F G Cool & Filter (Remove inorganic salts) F->G Crude mixture H Evaporate Solvent G->H I Aqueous Workup (e.g., Extraction with Ethyl Acetate) H->I J Dry & Concentrate I->J K Purify (Column Chromatography or Recrystallization) J->K L Final Product K->L

Caption: General workflow for Williamson ether synthesis.

Ullmann Condensation: Formation of Diaryl Ethers

For the synthesis of more complex tri- or poly-aryl ethers, the Ullmann condensation is a powerful tool.[11][12] This copper-catalyzed cross-coupling reaction can form a C-O bond between the phenoxide of this compound and an aryl halide. While traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern methods often use soluble copper catalysts and ligands, allowing for milder reaction conditions.[11][13]

Causality of Experimental Design:

  • Catalyst System: Copper(I) salts, such as CuI or CuCl, are commonly used.[14] The addition of a ligand, like N,N-dimethyl glycine or a diamine, can stabilize the copper catalyst, improve solubility, and accelerate the reaction, often allowing for lower temperatures.[13]

  • Aryl Halide Partner: Aryl iodides and bromides are more reactive than aryl chlorides. Electron-withdrawing groups on the aryl halide partner generally increase its reactivity towards nucleophilic attack.

  • Solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dioxane are typically required to achieve the necessary reaction temperatures.[11][14]

Reaction Scheme: Ullmann Condensation The following diagram illustrates the key components of an Ullmann condensation reaction.

Ullmann_Reaction cluster_conditions reactant1 4-(4-Chlorophenoxy)phenoxide conditions Cu(I) Catalyst Ligand (optional) Base (e.g., Cs₂CO₃) High-Temp Solvent (e.g., Dioxane) reactant2 Aryl Halide (Ar-X) plus1 + product Triaryl Ether Product byproduct +   CuX   +   Base-H⁺ conditions->product

Sources

derivatization of 4-(4-Chlorophenoxy)phenol for improved detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Profiling of 4-(4-Chlorophenoxy)phenol via Silylation

Abstract & Scope

This technical guide details the protocol for the trace-level detection of This compound (4-CPP) , a hydroxylated diphenyl ether often identified as a metabolite of chlorophenoxy herbicides or a degradation product of antibacterial agents like Triclosan. Due to the presence of a polar phenolic hydroxyl group (-OH), 4-CPP exhibits poor volatility and significant adsorption in gas chromatography (GC) inlets, leading to peak tailing and reduced sensitivity.

This protocol utilizes Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) to convert 4-CPP into its volatile trimethylsilyl (TMS) ether derivative. This modification improves gas-phase stability, enhances ionization efficiency in Mass Spectrometry (MS), and lowers the Limit of Detection (LOD) to the pg/mL range.

Chemical Basis & Mechanism

The core challenge in analyzing 4-CPP is the hydrogen-bonding capability of the phenolic moiety. Derivatization replaces the active protic hydrogen with a non-polar trimethylsilyl group.

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the phenoxide oxygen on the silicon atom of the silylating agent. The driving force is the formation of the strong Si-O bond and the volatility of the leaving group (trifluoroacetamide).

Reaction Scheme:



Key Advantages:

  • Thermal Stability: The TMS-ether derivative is stable up to 300°C.

  • Mass Spectral Tag: The TMS group provides a characteristic fragmentation pattern (M-15 loss of methyl group), aiding in identification.

Visualized Workflow (DOT Diagram)

G cluster_0 Pre-Treatment cluster_1 Derivatization Sample Sample Matrix (Water/Urine/Soil) Extraction Extraction (SPE/LLE) Isolate Phenolic Fraction Sample->Extraction Clean-up Drying Dehydration (N2 Blowdown / Na2SO4) CRITICAL STEP Extraction->Drying Remove H2O Reagent Add Reagent 50 µL BSTFA + 1% TMCS + 50 µL Ethyl Acetate Drying->Reagent Anhydrous Residue Reaction Incubation 65°C for 30 mins Reagent->Reaction Silylation Cooling Cool to RT Transfer to Vial Reaction->Cooling Analysis GC-MS Analysis SIM Mode Cooling->Analysis

Figure 1: Step-by-step workflow for the extraction and derivatization of this compound. The drying step is highlighted as critical to prevent reagent hydrolysis.

Materials & Equipment

CategoryItemSpecification/Notes
Reagents BSTFA + 1% TMCSSilylation grade (e.g., Sigma-Aldrich, Supelco). Store at 4°C. Desiccate.
Ethyl AcetateHPLC Grade, Dried over molecular sieves.[1]
Internal Standard4-Bromophenol or 2,4,6-Tribromophenol (10 µg/mL in MeOH).
Consumables Reaction Vials2 mL Amber glass with PTFE-lined screw caps.
SyringesGas-tight, glass (avoid plastics with plasticizers).
Equipment Heating BlockCapable of maintaining 65°C ± 1°C.
N2 EvaporatorFor solvent removal under gentle nitrogen stream.
GC-MSSplit/Splitless injector, Single Quadrupole or Triple Quad (MS/MS).

Experimental Protocol

Step 1: Sample Preparation & Extraction

Rationale: Silylation reagents react violently with water. The sample must be anhydrous.

  • Extraction: Acidify aqueous sample (10 mL) to pH 2 using 6M HCl to protonate the phenol. Extract with 3 x 2 mL Ethyl Acetate (LLE) or pass through an HLB SPE cartridge.

  • Drying: Pass the organic extract through a small column of anhydrous Sodium Sulfate (

    
    ) to remove residual water.
    
  • Concentration: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen at 40°C.

    • Warning: Do not over-dry or heat excessively to avoid loss of the volatile phenol.

Step 2: Derivatization Reaction
  • Reconstitution: Add 50 µL of anhydrous Ethyl Acetate to the dried residue. Vortex for 10 seconds.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the vial.

    • Note: TMCS acts as a catalyst to increase the silyl donor power of BSTFA, essential for sterically hindered phenols.

  • Incubation: Cap the vial tightly (PTFE liner). Heat at 65°C for 30 minutes .

    • Mechanism:[2][3] Heat provides the activation energy to overcome the steric hindrance of the phenoxy ring.

  • Cooling: Allow the vial to cool to room temperature. The sample is now ready for direct injection.

Step 3: GC-MS Analysis Parameters
  • Column: DB-5MS or Rtx-5Sil MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.

  • Oven Program:

    • Initial: 80°C (hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C (hold 5 min)

  • MS Detection (SIM Mode):

    • Target Analyte: this compound-TMS

    • Quant Ion: 292 (Molecular Ion,

      
      )
      
    • Qual Ions: 277 (

      
      ), 73  (TMS group).
      

Validation & Quality Control

To ensure the protocol is "self-validating" (Trustworthiness), perform the following checks:

ParameterAcceptance CriteriaTroubleshooting
Derivatization Efficiency > 95% conversionIf low, check water content in sample. Re-dry extract.
Linearity (

)
> 0.995 (10 - 1000 ng/mL)Check internal standard pipetting accuracy.
Recovery 80% - 120%Loss during N2 evaporation? Add keeper solvent (e.g., isooctane).
Blank Analysis No peaks at RT of analyteReplace septum; bake out column.

Self-Validation Check: Inject a standard of underivatized 4-CPP. If a peak appears (usually broad/tailing), the derivatization was incomplete. If no peak appears at the underivatized RT, but a sharp peak appears at the derivative RT, the reaction is complete.

References

  • Gelest, Inc. "General Silylation Procedures." Gelest Technical Library. Accessed January 30, 2026. [Link]

  • Turnes, M.I., et al. "Chlorophenols in Drinking Water using GC/MS/MS." GCMS.cz Application Notes. Accessed January 30, 2026. [Link]

  • European Chemicals Agency (ECHA). "Substance Information: 5-chloro-2-(4-chlorophenoxy)phenol (DCPP)." ECHA Database. Accessed January 30, 2026. [Link]

  • ResearchGate. "Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry." ResearchGate Publication. Accessed January 30, 2026. [Link][2]

Sources

Application Note: Chromatographic Analysis of 4-(4-Chlorophenoxy)phenol as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides comprehensive protocols for the use of 4-(4-Chlorophenoxy)phenol as a reference standard in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methodologies are designed for researchers, scientists, and drug development professionals requiring accurate identification and quantification of this compound. The protocols herein emphasize not just the procedural steps but also the underlying scientific principles to ensure robust and reproducible results.

Introduction

This compound is a key intermediate in the synthesis of various chemical entities, including certain herbicides and fungicides.[1] Its presence, even in trace amounts, can be a critical quality attribute or a specified impurity in active pharmaceutical ingredients (APIs) and other chemical products. Therefore, the ability to accurately identify and quantify this compound is paramount.

The use of a well-characterized reference standard is the cornerstone of any valid analytical method. It provides the benchmark against which a sample is compared, ensuring the identity, purity, and concentration of the analyte can be determined with a high degree of confidence. This guide details the necessary steps for utilizing this compound as a reference standard for chromatographic analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to method development, particularly for selecting appropriate solvents and chromatographic conditions.

PropertyValue
Synonyms 4-Chloro-4'-hydroxydiphenyl ether, p-(p-Chlorophenoxy)phenol
CAS Number 21567-18-0
Molecular Formula C₁₂H₉ClO₂
Molecular Weight 220.65 g/mol [2]
Appearance Beige solid to white/light yellow crystalline powder[1][2]
Melting Point 80-85 °C[1][2]
Boiling Point 169 °C at 2.5 mmHg[2]
Solubility Moderately soluble in organic solvents such as methanol and acetonitrile.
Storage Store at 2-8°C[2]

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is the method of choice for the analysis of moderately polar compounds like this compound due to its high resolution and reproducibility. The phenolic hydroxyl group and the diphenyl ether structure provide sufficient polarity for retention on a non-polar stationary phase.

Rationale for Method Design

A C18 column is selected for its hydrophobicity, which allows for effective retention of the analyte. The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity gradient to elute the compound with a symmetric peak shape. A low percentage of acid (e.g., acetic or phosphoric acid) is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group (pKa ~9-10), thereby ensuring consistent retention and improved peak symmetry. UV detection is ideal as the aromatic rings in the molecule exhibit strong chromophores.

Experimental Protocol: HPLC

3.2.1. Materials and Reagents

  • This compound Reference Standard (≥95% purity)[1]

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (or Acetic Acid), HPLC grade

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters

3.2.2. Standard Solution Preparation

  • Stock Standard Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to bracket the expected sample concentration. A typical calibration range would be 1-100 µg/mL.

3.2.3. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient 60% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector 280 nm

3.2.4. System Suitability Before sample analysis, perform at least five replicate injections of a mid-range working standard to verify system performance.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
% RSD for Peak Area ≤ 2.0%
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C D System Suitability Test (SST) C->D E Inject Standards (Calibration Curve) D->E SST Pass F Inject Samples E->F G Integrate Peaks F->G H Quantify Analyte G->H

Caption: HPLC analysis workflow for this compound.

Gas Chromatography (GC) Analysis

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of the polar hydroxyl group, derivatization is often employed to increase the volatility and thermal stability of phenolic compounds, leading to improved peak shape and sensitivity.[3][4]

Rationale for Method Design

A common and effective derivatization strategy for phenols is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This process reduces the polarity of the analyte, minimizes tailing, and enhances its volatility. A non-polar capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase, is well-suited for separating the derivatized analyte from other components. Flame Ionization Detection (FID) is a robust and universally applicable detection method, while Mass Spectrometry (MS) provides higher sensitivity and structural confirmation.

Experimental Protocol: GC

4.2.1. Materials and Reagents

  • This compound Reference Standard (≥95% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile, anhydrous GC grade

  • Hexane, GC grade

  • Class A volumetric flasks and pipettes

  • Autosampler vials with inserts

4.2.2. Standard and Sample Derivatization

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with anhydrous pyridine or acetonitrile.

  • Derivatization: In an autosampler vial, combine 100 µL of the stock solution (or a dilution thereof) with 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for injection.

4.2.3. Chromatographic Conditions

ParameterCondition
GC System Agilent 8890 GC with FID/MS or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Splitless, 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector (FID) 300 °C
Detector (MS) Transfer line: 280 °C, Ion source: 230 °C, Scan range: 50-400 amu

4.2.4. System Suitability Perform at least five replicate injections of a derivatized mid-range working standard.

ParameterAcceptance Criteria
Peak Symmetry 0.9 ≤ As ≤ 1.5
% RSD for Peak Area ≤ 5.0% (due to derivatization step)
GC Workflow with Derivatization Diagram

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standard Solution B Derivatization (e.g., Silylation) A->B C GC System Setup B->C D Inject Derivatized Standard/Sample C->D E Peak Integration D->E F Quantification E->F

Caption: GC analysis workflow including the critical derivatization step.

Method Performance and Validation

The provided protocols should be validated to ensure they are fit for their intended purpose. Key validation parameters are summarized below with typical expected results.

ParameterHPLCGC
Linearity (R²) > 0.999> 0.995
Precision (%RSD) ≤ 2.0%≤ 5.0%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
LOD (Signal-to-Noise) ~3:1~3:1
LOQ (Signal-to-Noise) ~10:1~10:1

Safety and Handling

As a phenolic compound, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6] Avoid contact with skin and eyes.[5]

  • Disposal: Dispose of waste, including unused standards and solutions, in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.[7]

References

  • PubChem. (n.d.). 4-Chlorophenol. Retrieved from [Link]

  • ECHA. (n.d.). 4,4'-sulphonyldiphenol - Substance Information. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). (4-chlorophenoxy)acetic acid. AERU. Retrieved from [Link]

  • Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 197-209.
  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Haque, I. (2004). Liquid chromatography of 4-chlorophenol. ResearchGate. Retrieved from [Link]

  • ECHA. (n.d.). 5-chloro-2-(4-chlorphenoxy)phenol (DCPP) - Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorophenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorophenol. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2014). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • Pragolab. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Retrieved from [Link]

Sources

formulation of 4-(4-Chlorophenoxy)phenol for antimicrobial assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a standardized protocol for the formulation and antimicrobial evaluation of 4-(4-Chlorophenoxy)phenol (CAS: 21567-18-0).[1] As a hydrophobic diphenyl ether derivative, this compound shares structural and mechanistic similarities with triclosan, acting primarily through bacterial membrane disruption and inhibition of fatty acid synthesis.

Critical Challenge: The compound’s high lipophilicity (LogP ~3.5–4.0) presents significant solubility challenges in aqueous media. Improper formulation leads to micro-precipitation, resulting in false-negative MIC (Minimum Inhibitory Concentration) values and high assay variability.

Solution: This protocol utilizes a DMSO-Pulse dilution method. By performing serial dilutions in 100% DMSO and minimizing the aqueous transition time, we ensure compound bioavailability while maintaining final solvent concentrations below cytotoxicity thresholds (<1%).

Pre-Formulation Analysis

Physicochemical Profile
PropertyValueImplication for Assay
Molecular Weight 220.65 g/mol Calculation factor for Molarity (mM).[1]
Appearance Beige/Light Yellow SolidVisual check for oxidation (darkening indicates degradation).[1]
Solubility (Water) < 0.1 mg/mLInsoluble. Direct addition to media will cause precipitation.[1]
Solubility (DMSO) > 50 mg/mLExcellent.[1] Preferred solvent for stock solutions.[2][3][4]
Solubility (Ethanol) > 50 mg/mLGood, but evaporation rates can alter stock concentration over time.[1]
Stability HighStable at RT; store stocks at -20°C to prevent hygroscopic water absorption by DMSO.[1]
Mechanism of Action (MOA)

This compound acts as a membrane-active agent .[1]

  • Adsorption: The hydrophobic phenol moiety partitions into the bacterial lipid bilayer.

  • Disruption: It increases membrane permeability, causing leakage of intracellular ions (K+) and ATP.

  • Metabolic Interference: At lower concentrations, it may inhibit enoyl-acyl carrier protein reductase (FabI), similar to triclosan [1].

Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock that allows for high dilution factors (reducing solvent toxicity).

Protocol: 50 mg/mL Master Stock
  • Weighing: Accurately weigh 50.0 mg of this compound into a sterile 2 mL amber glass vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%).

    • Note: Do not use water or buffers here.

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and amber-colored.

    • QC Check: Hold vial up to light. If particles are visible, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into 100 µL volumes in PCR tubes. Store at -20°C. Stable for 6 months.

Antimicrobial Assay Protocol (MIC/MBC)

Standard: Adapted from CLSI M07-A10 (Aerobes) and M11-A8 (Anaerobes) [2].[1] Method: Broth Microdilution with Resazurin indicator.

The "Solvent-Dilution" Strategy

Why this method? Diluting hydrophobic compounds in water before adding to the plate often causes them to stick to pipette tips or precipitate. We dilute in DMSO first, then "spike" the media.

Workflow Diagram (Graphviz):

G cluster_0 Critical Control Point: Final DMSO < 1% Stock Master Stock (50 mg/mL in DMSO) D_Plate Dilution Plate (100% DMSO) Serial 2-fold Dilutions Stock->D_Plate Transfer 100 µL D_Plate->D_Plate Serial Dilution (Transfer 50µL) Media Assay Plate (MH Broth + Bacteria) D_Plate->Media Spike 2 µL per well (1:100 Dilution) Read Readout (OD600 or Resazurin) Media->Read Incubate 18-24h 37°C

Caption: Figure 1. Solvent-Dilution Workflow minimizing aqueous precipitation risks.

Step-by-Step Procedure

Materials:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).[1]

  • 96-well polypropylene plates (V-bottom for dilution, Flat-bottom for assay).

  • Bacterial Inoculum:

    
     CFU/mL.
    

Step 1: Preparation of Dilution Plate (The "Source")

  • Dispense 50 µL of 100% DMSO into columns 2–12 of a V-bottom plate.

  • Add 100 µL of Master Stock (50 mg/mL) into column 1.

  • Perform a 2-fold serial dilution: Transfer 50 µL from Col 1 to Col 2, mix, transfer to Col 3... stop at Col 10.

    • Result: You now have a gradient in DMSO ranging from 50 mg/mL down to ~0.1 mg/mL.

Step 2: Preparation of Assay Plate (The "Test")

  • Dispense 198 µL of Bacterial Inoculum (in MHB) into all wells of a sterile flat-bottom plate.

  • The Spike: Using a multichannel pipette, transfer 2.0 µL from the Dilution Plate to the Assay Plate.

    • Tip: Dip tips into the media, mix once, and discard tips. Do not blow out repeatedly to avoid bubbles.

  • Final Concentration Calculation:

    • Dilution Factor: 1:100 (2 µL in 200 µL).

    • Top Conc: 50 mg/mL / 100 = 500 µg/mL .

    • Final DMSO: 1% (Non-toxic to most S. aureus/E. coli strains) [3].

Step 3: Controls (Columns 11 & 12)

  • Growth Control (Pos): 198 µL Inoculum + 2 µL pure DMSO. (Must show turbidity).

  • Sterility Control (Neg): 198 µL Sterile Broth + 2 µL pure DMSO. (Must be clear).

Step 4: Incubation & Reading

  • Seal plate with breathable film.

  • Incubate at 35 ± 2°C for 16–20 hours.

  • Visual Read: Look for a "button" of cells (growth) or clear wells (inhibition).

  • Resazurin (Optional for sensitivity): Add 30 µL of 0.01% Resazurin solution. Incubate 1–2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic activity).

Quality Control & Troubleshooting

Acceptance Criteria
  • DMSO Control: Must show OD600 within 10% of a "No-Solvent" control. If DMSO inhibits growth, reduce spike volume to 1 µL (0.5% final DMSO).

  • Reference Strain: Run S. aureus ATCC 29213. Expected MIC range for similar phenolics is typically 0.5 – 8 µg/mL.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in Well Compound crashed out upon hitting aqueous media.1. Shake plate immediately after spiking.2. Reduce max concentration.3. Warm media to 37°C before spiking.
Growth in High Conc. Compound degraded or precipitated unnoticed.[1]Check Master Stock color. Ensure vigorous mixing during the "Spike" step.
Skipped Wells Pipetting error or "edge effect".Use reverse pipetting for viscous DMSO.[1] Fill edge wells with water (don't use for data).
Pink Negative Control Contamination.[1]Re-filter sterilize media.[1] Check DMSO sterility.

Safety & Handling

  • H315/H319: Causes skin and serious eye irritation.

  • H400: Very toxic to aquatic life.[5] Dispose of all waste as hazardous chemical waste; do not pour down the drain.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle the pure powder in a fume hood to avoid inhalation of dust.

References

  • Heath, R. J., et al. (1998). "Mechanism of Triclosan Inhibition of Bacterial Fatty Acid Synthesis." Journal of Biological Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M100: Performance Standards for Antimicrobial Susceptibility Testing." CLSI.[6] Link

  • Wadhwani, T., et al. (2008). "Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials." Internet Journal of Microbiology. Link

  • Sigma-Aldrich. "4-Chlorophenol Product & Solubility Data."[1][7] Merck.[8][9] Link[1]

  • European Chemicals Agency (ECHA). "Registration Dossier: 5-chloro-2-(4-chlorophenoxy)phenol."[1] ECHA. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Chlorophenoxy)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this important diaryl ether synthesis. The primary synthetic route discussed is the Ullmann condensation, a copper-catalyzed cross-coupling reaction, which is a common and effective method for this transformation.[1][2]

Overview of the Synthesis: The Ullmann Condensation

The synthesis of this compound is typically achieved via an Ullmann-type C-O cross-coupling reaction.[2] This involves the reaction of 4-chlorophenol with a suitable aryl halide, in this case, 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene, in the presence of a copper catalyst and a base. The general reaction is depicted below:

Reaction Scheme: Reactants: 4-chlorophenol and 1-chloro-4-iodobenzene (or 1-bromo-4-chlorobenzene) Catalyst: Copper(I) salt (e.g., CuI, Cu₂O) Base: Inorganic base (e.g., K₃PO₄, Cs₂CO₃) Solvent: High-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP) Product: this compound

The classical Ullmann reaction required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper.[1][3][4] However, modern advancements, particularly the use of ligands, have enabled this reaction to proceed under much milder conditions with catalytic amounts of copper, leading to improved yields and broader substrate scope.[4][5][6]

Reaction Mechanism

The mechanism of the Ullmann condensation generally involves the following key steps[3]:

  • Formation of a Copper(I) Phenoxide: The base deprotonates the phenol, which then coordinates with the copper(I) catalyst.

  • Oxidative Addition: The aryl halide oxidatively adds to the copper(I) center, forming a copper(III) intermediate.

  • Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the copper(III) complex, regenerating a copper(I) species to continue the catalytic cycle.

Below is a simplified representation of the catalytic cycle.

Ullmann Condensation Mechanism cluster_reactants Reactants Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' Ar-Cu(III)(X)(OAr') Ar-Cu(III)(X)(OAr') Cu(I)OAr'->Ar-Cu(III)(X)(OAr') + Ar-X (Oxidative Addition) Ar-O-Ar' Ar-O-Ar' (Product) Ar-Cu(III)(X)(OAr')->Ar-O-Ar' Reductive Elimination Ar-O-Ar'->Cu(I)X ArX Ar-X (Aryl Halide) Ar'OH Ar'-OH (Phenol) Ar'OH->Cu(I)OAr' + Base, -HX Base Base caption Simplified Catalytic Cycle of Ullmann Condensation

Caption: Simplified Catalytic Cycle of Ullmann Condensation

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_catalyst Catalyst System start Low Yield Observed reagents Check Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions catalyst Evaluate Catalyst System start->catalyst workup Assess Work-up & Purification start->workup phenol_purity Purity of 4-chlorophenol reagents->phenol_purity halide_purity Purity of aryl halide reagents->halide_purity base_strength Base strength/dryness reagents->base_strength solvent_quality Solvent dryness/purity reagents->solvent_quality temperature Adjust Temperature conditions->temperature time Vary Reaction Time conditions->time concentration Check Concentration conditions->concentration cu_source Copper source (CuI, Cu₂O) catalyst->cu_source ligand Add/Change Ligand catalyst->ligand catalyst_loading Vary Catalyst Loading catalyst->catalyst_loading

Caption: Troubleshooting workflow for low yield.

Detailed Breakdown:

  • Reagent Quality:

    • Phenol and Aryl Halide Purity: Ensure the starting materials are pure. Impurities can interfere with the reaction. Recrystallize or distill starting materials if necessary.

    • Base: The choice and quality of the base are critical. Bases like K₃PO₄ and Cs₂CO₃ are commonly used.[7] The base must be anhydrous, as water can deactivate the catalyst and hydrolyze the aryl halide. Consider using freshly dried base.

    • Solvent: Use high-purity, anhydrous solvents. Polar aprotic solvents like DMF, DMSO, or NMP are typical choices.[1] Water in the solvent can lead to side reactions.

  • Reaction Conditions:

    • Temperature: While modern Ullmann reactions are milder, they often still require elevated temperatures (90-130°C).[8] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition of reactants or products.

    • Reaction Time: Monitor the reaction progress by TLC or GC. Insufficient reaction time will result in incomplete conversion, while prolonged times at high temperatures can increase byproduct formation.

  • Catalyst System:

    • Copper Source: Copper(I) salts like CuI or Cu₂O are generally more effective than copper(II) salts or metallic copper.[9] Ensure the copper salt is of high purity.

    • Ligands: The addition of a ligand can dramatically improve the yield and allow for milder reaction conditions.[5][6] Common ligands include amino acids (like N,N-dimethylglycine), diamines, and picolinic acid.[10][11] A screening of different ligands may be necessary to find the optimal one for your specific substrate combination.[4]

    • Catalyst Loading: Typically, 5-10 mol% of the copper catalyst is used.[4] Increasing the catalyst loading may improve the yield, but it also increases cost and the potential for metal contamination in the product.

Q2: I'm observing significant side products in my reaction mixture. What are they likely to be, and how can I minimize their formation?

A2: Several side reactions can occur during an Ullmann condensation.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Homocoupling of Aryl Halide (Biaryl formation) Two molecules of the aryl halide couple to form a biaryl compound.[12]Use a ligand to promote the desired cross-coupling over homocoupling. Lowering the reaction temperature can also help.
Reduction of Aryl Halide (Dehalogenation) The aryl halide is reduced to the corresponding arene.[10]Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can lead to catalyst deactivation and subsequent reduction pathways.
Phenol Homocoupling Oxidative coupling of two phenol molecules.Maintain an inert atmosphere. The choice of ligand and base can also influence this side reaction.

To identify the side products, it is recommended to use techniques like GC-MS or LC-MS. Once identified, the reaction conditions can be adjusted as suggested above to minimize their formation.

Q3: My product is difficult to purify. What are the best methods for purification?

A3: Purification of diaryl ethers can be challenging due to their similar polarity to some of the starting materials and side products.

  • Work-up: After the reaction is complete, a typical work-up involves cooling the reaction mixture, diluting it with an organic solvent (e.g., ethyl acetate), and washing with an aqueous solution (e.g., dilute HCl to remove the base, followed by brine).

  • Recrystallization: If the product is a solid, recrystallization is often the most effective purification method. A solvent screen should be performed to find a suitable solvent or solvent system. Common solvents for recrystallization of aromatic compounds include toluene, ethanol, methanol, or mixtures like ethyl acetate/hexanes.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system with a low to medium polarity (e.g., gradients of ethyl acetate in hexanes) is typically effective for separating diaryl ethers from less polar side products like biaryls.

  • Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation might be an option, although this is less common for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the best starting aryl halide to use: 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene?

A1: The reactivity of aryl halides in Ullmann condensations generally follows the order: I > Br > Cl.[3] Therefore, 1-chloro-4-iodobenzene is expected to be more reactive and may allow for milder reaction conditions or shorter reaction times. However, it is also more expensive. 1-bromo-4-chlorobenzene is a viable alternative and may provide good yields with an optimized catalyst system.[11]

Q2: Can I run this reaction without a ligand?

A2: While it is possible to run the reaction without a ligand, it will likely require harsher conditions (higher temperatures, longer reaction times) and may result in lower yields.[13] Ligands accelerate the reaction and stabilize the copper catalyst, making the process more efficient and reproducible.[4]

Q3: What are the key safety precautions for this synthesis?

A3:

  • Solvents: DMF and DMSO are toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Copper Salts: Copper salts are toxic if ingested. Avoid creating dust.

  • Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive. Handle with care.

  • High Temperatures: The reaction is typically run at elevated temperatures, posing a risk of burns. Use appropriate heating equipment and exercise caution.

Experimental Protocol: Ligand-Accelerated Ullmann Synthesis

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 4-chlorophenol (1.0 eq)

  • 1-chloro-4-iodobenzene (1.1 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • N,N-Dimethylglycine (0.10 eq)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol, 1-chloro-4-iodobenzene, CuI, N,N-dimethylglycine, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 110-120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with dilute aqueous HCl, followed by saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Grokipedia. (n.d.). Ullmann condensation.
  • Slideshare. (n.d.). Ullmann reaction.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Google Patents. (1981). US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol.
  • Organic Chemistry Portal. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
  • OperaChem. (2025). Ullmann coupling-An overview.
  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • National Institutes of Health. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates.
  • National Institutes of Health. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.
  • ACS Publications. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.
  • MDPI. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
  • ACS Publications. (n.d.). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.
  • ResearchGate. (2025). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides.

Sources

Technical Support Center: Synthesis of 4-(4-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the synthesis of 4-(4-chlorophenoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important diaryl ether. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate in various industries, is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction, often under conditions similar to the Ullmann condensation.[1][2] This typically involves the coupling of a phenol with an aryl halide. The desired reaction is the formation of a C-O bond between the phenoxide and the aryl halide. However, several competing side reactions can occur, leading to reduced yields and complex purification challenges.

This guide will focus on identifying, understanding, and mitigating these common side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired this compound

Question: My reaction is resulting in a low yield of the target diaryl ether. What are the likely causes and how can I improve the yield?

Answer: Low yields in diaryl ether syntheses, such as the Ullmann-type coupling, can be attributed to several factors.[3] The primary areas to investigate are the purity of your reactants, the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature.

  • Reactant Purity: Ensure that both the 4-chlorophenol and the corresponding aryl halide are of high purity. Impurities can interfere with the catalytic cycle or introduce competing side reactions.

  • Catalyst and Ligand Choice: Copper(I) salts like CuI, CuBr, and Cu₂O are commonly used and effective catalysts.[3] The choice of ligand is crucial for accelerating the reaction and allowing for milder conditions.[3][4] N,N- and N,O-chelating ligands are known to be effective, with N,N-dimethylglycine being a well-regarded option for promoting high catalytic activity.[4][5][6] Screening different ligands may be necessary for optimal results with your specific substrates.

  • Base Selection: The base plays a critical role in deprotonating the phenol. The choice and strength of the base are critical.[3] While inexpensive bases like K₂CO₃ can be effective, cesium carbonate (Cs₂CO₃) is often the base of choice in polar aprotic solvents.[3] The solubility and hardness of the base can significantly impact the yield.[3] It's important to note that the presence of water can inactivate carbonate bases, highlighting the need for anhydrous conditions.[4][5]

  • Solvent and Temperature: The reaction is typically performed at elevated temperatures.[1] The choice of solvent can influence the reaction outcome. Polar aprotic solvents like DMF or DMSO are commonly used.[5] Non-polar solvents such as toluene or xylene can also be effective.[3][5]

Issue 2: Formation of a Dehalogenated Byproduct

Question: I am observing a significant amount of a dehalogenated arene byproduct corresponding to my starting aryl halide. What causes this reductive dehalogenation, and how can I prevent it?

Answer: Reductive dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This side reaction can be caused by a suboptimal ligand that does not effectively promote the desired cross-coupling pathway.[5]

Troubleshooting Steps:

  • Ligand Screening: The most effective solution is to screen different ligands. For electron-rich aryl bromides, for example, N,N-dimethylglycine has been shown to be effective in minimizing this side reaction.[5]

  • Control of Reaction Conditions: Ensure that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can sometimes contribute to side reactions.

Issue 3: Presence of Homocoupled Byproducts

Question: My product mixture contains significant amounts of symmetrical biaryl compounds (homocoupling products). How can I minimize their formation?

Answer: The formation of symmetrical biaryl products is a known side reaction in Ullmann-type couplings.[7] This occurs when two molecules of the aryl halide react with each other.

Mitigation Strategies:

  • Optimize Catalyst and Ligand: The choice of catalyst and ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. Experiment with different copper sources and ligands to find a system that favors the formation of the diaryl ether.

  • Control Stoichiometry: Carefully controlling the stoichiometry of the reactants can sometimes help. Using a slight excess of the phenol component may favor the desired cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the synthesis of this compound?

The copper catalyst is central to the Ullmann condensation and related diaryl ether syntheses. The reaction mechanism is believed to involve the formation of a copper(I) phenoxide species. This species then undergoes a reaction with the aryl halide to form the desired diaryl ether and a copper(I) halide.[1]

Q2: Why are anhydrous conditions important for this reaction?

The presence of water can have several detrimental effects on the synthesis of this compound. Water can lead to the hydrolysis of the aryl halide and can inactivate certain bases, particularly carbonate bases.[4][5] To ensure optimal yields, it is crucial to use dry solvents and reagents and consider using drying agents like molecular sieves.[5][8]

Q3: Can I use a palladium catalyst instead of copper?

Yes, palladium-catalyzed methods for the synthesis of diaryl ethers have been developed and can be very efficient.[8][9] However, palladium catalysts and the specialized phosphine ligands they often require can be significantly more expensive than copper-based systems, which may be a consideration for large-scale synthesis.[8]

Q4: How can I purify the final product, this compound, from the reaction mixture?

Purification of this compound typically involves several steps. After the reaction is complete, the mixture is usually worked up by diluting it with water and extracting the product into an organic solvent. The organic layer is then washed to remove any remaining base or salts. The crude product can then be purified by techniques such as recrystallization or column chromatography to remove side products and unreacted starting materials.[10]

Visualizing the Reaction Pathways

To better understand the desired synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.

Synthesis_and_Side_Reactions cluster_main Desired Synthesis Pathway cluster_side Common Side Reactions 4-Chlorophenol 4-Chlorophenol Phenoxide Phenoxide 4-Chlorophenol->Phenoxide + Base Hydroquinone Hydroquinone Base Base Cu(I) Catalyst Cu(I) Catalyst This compound This compound Phenoxide->this compound + 4-Halo-chlorobenzene + Cu(I) Catalyst Aryl_Halide 4-Halo-chlorobenzene Dehalogenated_Arene Chlorobenzene Aryl_Halide->Dehalogenated_Arene Reductive Dehalogenation Homocoupled_Product Biphenyl Derivative Aryl_Halide->Homocoupled_Product Homocoupling

Caption: Desired synthesis and common side reactions.

Key Reaction Parameters Summary

ParameterRecommended ConditionsPotential Issues & Notes
Catalyst CuI, CuBr, Cu₂O (catalytic amount)Inactive catalyst can lead to low yield.
Ligand N,N-dimethylglycine or other N,O-chelating ligandsSuboptimal ligand can lead to dehalogenation.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Water can inactivate carbonate bases.[4][5]
Solvent DMF, DMSO, Toluene, XyleneMust be anhydrous.
Temperature Typically >100 °CHigher temperatures can sometimes promote side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation-related side reactions.

Experimental Protocol: A General Troubleshooting Workflow

If you are experiencing issues with your synthesis, follow this systematic approach to identify and resolve the problem.

  • Analyze the Crude Product: Before any purification, take a sample of your crude reaction mixture and analyze it by a suitable method (e.g., TLC, GC-MS, or ¹H NMR). This will give you a clear picture of the product distribution and the identity of the major byproducts.

  • Verify Starting Material Purity: Re-check the purity of your starting materials (4-chlorophenol and the aryl halide). Impurities can be a major source of unexpected side products.

  • Optimize the Base and Solvent System:

    • Ensure your solvent is completely dry.

    • If using a carbonate base, try switching to a phosphate base like K₃PO₄, which can be less sensitive to trace amounts of water.[4]

  • Screen Ligands: If dehalogenation or low reactivity is the primary issue, perform a small-scale screen of different ligands with your chosen catalyst and base system.

  • Adjust Reaction Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity.

By carefully considering these factors and systematically troubleshooting, you can significantly improve the yield and purity of your this compound synthesis.

References

  • Technical Support Center: Ullmann Diaryl Ether Synthesis - Benchchem. (n.d.). Benchchem.
  • Ullmann Diaryl Ether Synthesis: Technical Support Center - Benchchem. (n.d.). Benchchem.
  • Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol. (1981). Google Patents.
  • Process for the preparation of 4-phenoxy-phenols. (1982). Google Patents.
  • Marc, S., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • Ullmann condensation. (n.d.). Wikipedia.
  • Synthesis of Phenols from Benzoic Acids. (n.d.). Organic Syntheses.
  • Kuhn, M., et al. (2013). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry.
  • Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal.
  • Synthetic method of 4-phenoxyphenol. (2021). Google Patents.
  • hydrogenolysis of phenolic ethers: biphenyl. (n.d.). Organic Syntheses.
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (2014). PubMed Central.
  • This compound. (n.d.). PubChem.
  • Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone. (2015). Google Patents.
  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters.
  • Ullmann Reaction. (n.d.). Thermo Fisher Scientific.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Process for the preparation of 4-phenoxyphenols. (1982). Google Patents.
  • Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015). Chemistry LibreTexts.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). MDPI.
  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. (2015). ResearchGate.
  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. (2015). Pendidikan Kimia.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2019). Semantic Scholar.
  • Concerted Nucleophilic Aromatic Substitutions. (2016). PubMed Central.
  • Process for purifying phenol. (1991). Google Patents.

Sources

Technical Support Center: HPLC Method Development & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in 4-(4-Chlorophenoxy)phenol Analysis

Executive Summary: The "Sticky" Phenol Problem

Analyst to Analyst: You are likely seeing a tailing factor (


) > 1.5 for this compound. This is not a random system error; it is a predictable chemical interaction.

This compound contains a phenolic hydroxyl group (approximate


) and an ether linkage. The tailing is almost certainly caused by one of two mechanisms:
  • Silanol Hydrogen Bonding: The phenolic hydrogen acts as a donor to residual silanols on the stationary phase.

  • Mixed-Mode Ionization: If your mobile phase pH is near the

    
    , you are eluting a mixture of neutral and ionized species, resulting in peak distortion.
    

This guide provides the diagnostic logic and specific protocols to resolve this, moving beyond "trial and error" to mechanistic control.

Module 1: Diagnostic Logic (Root Cause Analysis)

Before changing your mobile phase, use this logic flow to identify the specific source of the tailing.

TroubleshootingLogic Start START: Peak Tailing > 1.5 CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsAcidic Is pH < 3.0? CheckPH->IsAcidic CheckCol Step 2: Check Column Chemistry IsAcidic->CheckCol Yes Action_Acidify PROTOCOL A: Acidify Mobile Phase (Target pH 2.5) IsAcidic->Action_Acidify No (pH is Neutral/Basic) IsEndcapped Is Column 'End-Capped' & High Purity (Type B)? CheckCol->IsEndcapped CheckLoad Step 3: Check Sample Load IsEndcapped->CheckLoad Yes Action_NewCol PROTOCOL B: Switch to High-Purity C18 (Low Silanol) IsEndcapped->Action_NewCol No (Old/Type A Silica) IsOverload Does peak shape improve at 1/10th concentration? CheckLoad->IsOverload Action_Dilute PROTOCOL C: Reduce Injection Mass IsOverload->Action_Dilute Yes Action_System Check Extra-Column Volume (Tubing/Fittings) IsOverload->Action_System No

Figure 1: Diagnostic decision tree for isolating the root cause of phenolic peak tailing.

Module 2: The Chemistry of the Fix (FAQs)
Q1: Why does this specific compound tail on my standard C18 column?

The Mechanism: this compound is a hydrogen bond donor. Standard silica-based C18 columns contain residual silanol groups (


) on the surface that were not covered by the C18 ligand.
  • The Interaction: The phenolic hydrogen on your analyte forms a hydrogen bond with the free silanols on the stationary phase.

  • The Result: This is a "secondary interaction."[1][2] The primary interaction (hydrophobic retention) is linear, but the secondary interaction (H-bonding) is easily saturated and slow, causing the "tail" or drag on the peak [1].

Q2: Should I add a base (TEA) or an acid to the mobile phase?

The Answer: Add an Acid .

  • Why? Unlike basic drugs where Triethylamine (TEA) is used to compete for silanols, phenols are acidic. You must lower the pH to roughly 2.0 – 3.0 .

  • Causality: At low pH (< 3), two things happen:

    • The silanols on the silica surface (

      
      ) become protonated (
      
      
      
      ), making them neutral and less active.
    • The analyte stays fully protonated (neutral), preventing any ion-exchange mechanisms [2].

Q3: Which buffer system is best for this separation?

Avoid simple water/acetonitrile mixtures. You need buffering capacity to maintain the protonation state.

Buffer SystemRecommended pHFunctionSuitability
0.1% Formic Acid ~2.7Suppresses SilanolsHigh (LC-MS Compatible)
0.1% Phosphoric Acid ~2.2Max SuppressionHigh (UV Only - Non-volatile)
10mM Ammonium Acetate 4.5 - 5.0Weak SuppressionLow (Risk of tailing)
Water (No modifier) ~7.0NoneCritical Fail (Guaranteed Tailing)
Module 3: Experimental Protocols
Protocol A: Mobile Phase Optimization (The "Gold Standard" Fix)

Use this protocol if your current method uses neutral water or weak buffers.

  • Preparation of Aqueous Phase (Channel A):

    • Reagents: HPLC-grade Water, 85% Phosphoric Acid (

      
      ).
      
    • Method: Add 1.0 mL of Phosphoric Acid to 1000 mL of water.

    • Verification: Measure pH. It should be approximately 2.1 – 2.3.

  • Organic Phase (Channel B):

    • Use 100% Acetonitrile (ACN).[3] ACN is preferred over Methanol for phenols as it suppresses H-bonding interactions better than protic solvents like methanol [3].

  • Gradient:

    • Start: 30% B (Keep initial organic high enough to prevent dewetting if using high-density C18).

    • Ramp to 90% B over 10 minutes.

Protocol B: Stationary Phase Selection

If pH adjustment does not fully resolve the tailing (


), your column technology may be outdated.

The Requirement: You must use Type B Silica (High Purity) with End-capping .

  • Type A Silica (Older): Contains high metal content, which increases the acidity of silanols, worsening tailing for phenols.

  • Type B Silica (Modern): Low metal content, synthetic silica.

  • End-capping: A secondary reaction where small silanes (e.g., trimethylchlorosilane) react with residual silanols to "cap" them.[4]

Recommended Column Classes:

  • Agilent Zorbax Eclipse Plus C18 (Double end-capped).

  • Waters XBridge BEH C18 (Hybrid particle, resistant to secondary interactions).

  • Phenomenex Luna C18(2) (Dense bonding).

Module 4: Advanced Troubleshooting (System Factors)

If the chemistry is correct (Low pH + Modern Column) and tailing persists, the issue is physical.

Visualizing the "Dead Volume" Effect

Extra-column volume (tubing, fittings) creates band broadening that looks like tailing.

SystemEffects cluster_0 Ideal Flow Path cluster_1 Problematic Flow Path NodeA Column Outlet NodeB Detector Cell NodeA->NodeB Zero Dead Volume (Sharp Peak) NodeC Column Outlet NodeD Void/Wide Tubing NodeC->NodeD Mixing NodeE Detector Cell NodeD->NodeE Tailing Peak

Figure 2: Impact of extra-column volume on peak shape. Wide tubing or poor connections create mixing chambers that distort the peak tail.

Checklist:

  • Tubing ID: Ensure post-column tubing is 0.005" or 0.007" (Red or Yellow PEEK), not 0.010" (Blue).

  • Fittings: Check for a "void" at the column inlet. If the ferrule is set too shallow, a mixing chamber forms at the head of the column. Reseat the ferrule.

  • Detector: Ensure the flow cell volume is appropriate for your peak width (Standard: 10µL; Micro: 2µL).

References
  • Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Link

  • McCalley, D. V. (2023). Understanding and managing peak shapes for basic and acidic analytes in RPLC. Chemical Communications. Link

  • Restek Corporation. (2020). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek Technical Guides. Link

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent Technical Support. Link

Sources

Technical Support Center: Degradation of 4-(4-Chlorophenoxy)phenol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals investigating the degradation of 4-(4-Chlorophenoxy)phenol. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental work. Our approach is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your studies.

Section 1: Understanding the Stability and Degradation of this compound

This compound is a molecule of interest in various fields, and understanding its stability in solution is paramount for accurate experimental design and interpretation. Its degradation can be initiated by several factors, including light, pH, temperature, and the presence of oxidizing agents or microorganisms. The core of its degradation often involves the cleavage of the ether bond and subsequent transformation of the resulting phenolic and chlorophenolic moieties.

Core Degradation Pathways

The degradation of this compound can proceed through several pathways, largely dictated by the experimental conditions. A generalized degradation pathway is illustrated below.

This compound This compound Initial Degradation Initial Degradation This compound->Initial Degradation Light, Heat, Oxidants, Microbes Ether Bond Cleavage Ether Bond Cleavage Initial Degradation->Ether Bond Cleavage Hydrolysis/Oxidation Phenol Phenol Ether Bond Cleavage->Phenol 4-Chlorophenol 4-Chlorophenol Ether Bond Cleavage->4-Chlorophenol Hydroxylated Intermediates Hydroxylated Intermediates Phenol->Hydroxylated Intermediates Oxidation 4-Chlorophenol->Hydroxylated Intermediates Oxidation Ring Opening Ring Opening Hydroxylated Intermediates->Ring Opening Further Oxidation Smaller Organic Acids Smaller Organic Acids Ring Opening->Smaller Organic Acids CO2 + H2O CO2 + H2O Smaller Organic Acids->CO2 + H2O Mineralization

Caption: Generalized degradation pathway of this compound.

Section 2: Troubleshooting Experimental Issues

Researchers may encounter various challenges during their degradation studies. This section provides a structured approach to identifying and resolving common experimental problems.

Observed Issue Potential Causes Recommended Solutions & Scientific Rationale
Inconsistent degradation rates between replicate experiments. 1. Inhomogeneous solution: The compound may not be fully dissolved or uniformly distributed. 2. Temperature fluctuations: Minor temperature variations can significantly impact reaction kinetics. 3. Variable light exposure: Inconsistent light intensity or spectral distribution in photodegradation studies.1. Ensure complete dissolution: Use appropriate solvents and sonication if necessary. The Beer-Lambert law, which is fundamental to spectrophotometric analysis, assumes a homogeneous solution. 2. Use a thermostatically controlled environment: A water bath or incubator is crucial for maintaining consistent temperatures. Reaction rates are often exponentially dependent on temperature, as described by the Arrhenius equation. 3. Standardize light source and geometry: Use a calibrated light source and ensure a consistent distance and orientation of the samples relative to the source.
No degradation observed under expected conditions. 1. Incorrect pH: The pH of the solution can significantly influence hydrolysis and oxidation rates. 2. Insufficient energy input: For photochemical or thermal degradation, the energy supplied may be below the activation energy of the degradation reaction. 3. Presence of radical scavengers: Trace impurities in the solvent or reagents can quench reactive oxygen species (ROS) in oxidative degradation studies.1. Verify and buffer the pH: Use a calibrated pH meter and appropriate buffer systems. The speciation of phenolic compounds and the stability of reactive intermediates are pH-dependent. 2. Increase energy input: Increase the intensity of the light source or the reaction temperature. According to the principles of chemical kinetics, increasing the energy of the system increases the likelihood of molecules overcoming the activation energy barrier. 3. Use high-purity solvents and reagents: HPLC-grade or equivalent solvents are recommended. Consider adding a known radical initiator to confirm that the degradation pathway is indeed radical-mediated.
Formation of unexpected byproducts. 1. Complex degradation pathways: The degradation may proceed through multiple competing pathways. 2. Secondary reactions: Primary degradation products may undergo further reactions. 3. Contamination: Impurities in the starting material or reagents can lead to side reactions.1. Utilize advanced analytical techniques: Employ LC-MS/MS or GC-MS to identify and characterize the unknown byproducts. This allows for the elucidation of the complete degradation network. 2. Perform time-course studies: Analyze samples at multiple time points to track the formation and disappearance of intermediates. This helps to establish the sequence of degradation steps. 3. Analyze starting materials and blanks: Run control experiments with the solvent and reagents alone to identify any background contaminants.
Poor reproducibility of analytical results (HPLC/GC). 1. Sample instability post-quenching: Degradation may continue after the intended reaction time if not properly quenched. 2. Improper sample preparation: Incomplete extraction or derivatization can lead to variable results. 3. Instrumental drift: Changes in detector response or column performance over time.1. Implement an effective quenching step: For oxidative reactions, add a quenching agent like sodium sulfite. For photochemical reactions, immediately store samples in the dark at a low temperature. 2. Optimize and validate sample preparation methods: Ensure consistent and high recovery rates. Use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume. 3. Regularly calibrate and maintain the instrument: Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications.

Section 3: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the degradation of this compound.

Q1: What are the primary mechanisms of this compound degradation in aqueous solution?

A1: The primary degradation mechanisms are:

  • Photodegradation: This involves the absorption of light energy (UV or visible) leading to the excitation of the molecule and subsequent bond cleavage or reaction with other species. Direct photolysis can occur, and the presence of photosensitizers can accelerate the process. The photodegradation of similar compounds like 4-chlorophenol has been shown to follow first-order kinetics.[1][2]

  • Hydrolysis: This is the reaction with water, which can lead to the cleavage of the ether linkage. The rate of hydrolysis is highly dependent on pH and temperature. While phenolic ethers are generally stable, hydrolysis can be significant under acidic or basic conditions.

  • Oxidation: Advanced Oxidation Processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH) are very effective in degrading this compound. Common AOPs include the use of UV/H₂O₂, Fenton's reagent (Fe²⁺/H₂O₂), and ozonation. These radicals can attack the aromatic rings and the ether linkage, leading to rapid degradation.[2]

  • Biodegradation: Certain microorganisms can utilize this compound or its degradation products as a source of carbon and energy. This process typically involves enzymatic cleavage of the ether bond and subsequent metabolism of the resulting phenols.[3]

Q2: What are the expected degradation byproducts of this compound?

A2: The primary degradation byproducts resulting from the cleavage of the ether linkage are phenol and 4-chlorophenol . These primary intermediates can then undergo further degradation. For instance, 4-chlorophenol can be hydroxylated to form intermediates such as hydroquinone, benzoquinone, and 4-chlorocatechol.[4] These aromatic intermediates are then susceptible to ring-opening reactions, forming smaller organic acids (e.g., maleic acid, oxalic acid, formic acid), which can ultimately be mineralized to CO₂, H₂O, and chloride ions. The degradation pathway of the closely related 2,4-dichlorophenoxyacetic acid involves the formation of 2,4-dichlorophenol and 4-chlorocatechol.[1]

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of the solution is a critical factor influencing the stability of this compound.

  • In neutral solutions (pH ~7): The compound is relatively stable.

  • In acidic solutions (pH < 4): The ether linkage can be susceptible to acid-catalyzed hydrolysis, although this is generally a slow process for diaryl ethers.

  • In alkaline solutions (pH > 9): The phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This can increase the electron density of the aromatic ring, potentially making it more susceptible to oxidative degradation. However, for some degradation mechanisms, basic conditions can be less favorable. For example, in Fenton-like oxidation, acidic conditions are often preferred.

Q4: What are the recommended storage conditions for a stock solution of this compound?

A4: To ensure the stability of your stock solution, the following storage conditions are recommended:

  • Solvent: Use a high-purity, non-reactive solvent. Acetonitrile or methanol are common choices for preparing stock solutions for analytical purposes.

  • Temperature: Store the solution at a low temperature, typically 2-8 °C or frozen at -20 °C, to minimize thermal degradation.

  • Light: Protect the solution from light by using amber vials or storing it in the dark to prevent photodegradation.

  • Inert Atmosphere: For long-term storage, purging the vial with an inert gas like nitrogen or argon can prevent oxidative degradation.

Section 4: Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis

This protocol outlines a general procedure for preparing samples from a degradation experiment for analysis by High-Performance Liquid Chromatography (HPLC).

  • Reaction Quenching:

    • At the desired time point, withdraw an aliquot of the reaction mixture.

    • To stop the degradation reaction, immediately quench the sample.

      • For oxidative reactions, add a small amount of a quenching agent (e.g., sodium sulfite or sodium thiosulfate solution).

      • For photochemical reactions, immediately transfer the sample to an amber vial and place it on ice or in a refrigerator.

  • Sample Filtration:

    • Filter the quenched sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) to remove any particulate matter that could damage the HPLC column.

  • Dilution (if necessary):

    • If the concentration of this compound in the sample is expected to be outside the linear range of the calibration curve, dilute the sample with the mobile phase.

  • Internal Standard Addition:

    • For improved quantitative accuracy, add a known concentration of an appropriate internal standard to the filtered (and diluted) sample. The internal standard should be a compound that is chemically similar to the analyte but well-resolved chromatographically.

  • Transfer to Autosampler Vial:

    • Transfer the final sample solution to an HPLC autosampler vial.

  • Analysis:

    • Inject the sample into the HPLC system for analysis.

Protocol 2: HPLC-UV Method for the Analysis of this compound

This is a starting point for an HPLC method. Optimization will likely be required for your specific application and instrument.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape).

    • Example Gradient: Start with 40% acetonitrile, ramp to 90% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength of approximately 225 nm or 280 nm. A diode array detector (DAD) is recommended to obtain full UV spectra for peak identification and purity assessment.

Section 5: Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a degradation study of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Reaction Setup Reaction Setup Stock Solution->Reaction Setup Degradation Degradation Reaction Setup->Degradation Sampling Sampling Degradation->Sampling Time points Quenching Quenching Sampling->Quenching Sample Prep Sample Prep Quenching->Sample Prep HPLC/GC-MS Analysis HPLC/GC-MS Analysis Sample Prep->HPLC/GC-MS Analysis Data Processing Data Processing HPLC/GC-MS Analysis->Data Processing Results Interpretation Results Interpretation Data Processing->Results Interpretation

Caption: A typical experimental workflow for studying the degradation of this compound.

References

  • Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. MDPI. Available at: [Link]

  • Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. ResearchGate. Available at: [Link]

  • Photoelectrocatalytic degradation of 4-chlorophenol using nanostructured α-Fe2O3 thin films under sunlight illumination. ResearchGate. Available at: [Link]

  • Photochemical degradation and mineralization of 4-chlorophenol. PubMed. Available at: [Link]

  • Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. PubMed Central. Available at: [Link]

  • Bacterial degradation of chlorophenols and their derivatives. PubMed Central. Available at: [Link]

  • Determination of Chlorophenols in water by LC-MS/MS. Case study. Semantic Scholar. Available at: [Link]

  • Bacterial degradation of chlorophenols and their derivatives. ResearchGate. Available at: [Link]

  • Degradation of phenol and chlorophenols by mixed and pure cultures. ResearchGate. Available at: [Link]

  • (PDF) Liquid chromatography of 4-chlorophenol. ResearchGate. Available at: [Link]

  • Degradation of chlorophenols by a defined mixed microbial community. PubMed Central. Available at: [Link]

  • Degradation Pathway of Ozone Oxidation of Phenols and Chlorophenols as Followed by LC-MS-TOF. ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. National Institutes of Health. Available at: [Link]

  • Speciation and transformation pathways of chlorophenols formed from chlorination of phenol at trace level concentration. ResearchGate. Available at: [Link]

  • RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid. Google Patents.
  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. RSC Publishing. Available at: [Link]

  • Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution. PubMed. Available at: [Link]

  • Gamma Radiolytic Degradation of 4-Chlorophenol Determination of Degraded Products with HPLC and GC-MS. CORE. Available at: [Link]

  • Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. MDPI. Available at: [Link]

  • Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study. PubMed. Available at: [Link]

  • Improvement of photocatalytic activity in the degradation of 4-chlorophenol and phenol in aqueous medium using tin-modified TiO2 photocatalysts. RSC Publishing. Available at: [Link]

  • Chromatographic Determination of Chlorophenols. Semantic Scholar. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Bacterial degradation pathways for 4-chlorophenol. (a) 4-Chlorophenol... ResearchGate. Available at: [Link]

  • KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS*. Pergamon Press. Available at: [Link]

  • Stabilized phenol solution. Google Patents.
  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. Available at: [Link]

  • Utilizing UPLC/MS for Conducting Forced Degradation Studies. Waters. Available at: [Link]

  • US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol. Google Patents.
  • HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Photocatalytic degradation of 4-chlorophenol: A kinetic study. ResearchGate. Available at: [Link]

  • p-CHLOROPHENOL 2014. CDC. Available at: [Link]

  • (PDF) Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. ResearchGate. Available at: [Link]

  • Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures. PubMed. Available at: [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. Available at: [Link]

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  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

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optimizing reaction conditions for 4-(4-Chlorophenoxy)phenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(4-Chlorophenoxy)phenol

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis. Our approach is rooted in explaining the causality behind experimental choices to empower you to make informed decisions in your own laboratory work.

The synthesis of diaryl ethers such as this compound is a cornerstone reaction in medicinal chemistry and materials science. The most prevalent and historically significant method for this C-O bond formation is the Ullmann condensation.[1][2] This copper-catalyzed reaction typically involves the coupling of a phenol with an aryl halide.[3] While powerful, the classical Ullmann reaction is notorious for requiring harsh conditions—high temperatures and stoichiometric copper—which can limit its applicability with sensitive functional groups.[4][5]

Modern advancements have introduced ligand-accelerated protocols that proceed under much milder conditions, significantly broadening the reaction's scope.[5][6] This guide will focus on both classical and modern approaches, providing a framework for troubleshooting and optimization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound.

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis is achieved via an Ullmann-type condensation, a copper-catalyzed nucleophilic aromatic substitution. The core transformation involves coupling hydroquinone with a suitable p-chlorinated aryl halide (e.g., 1-chloro-4-iodobenzene) or, more challenging, 1,4-dichlorobenzene. The reaction proceeds through a catalytic cycle where a copper(I) salt is the active catalyst.[3]

Q2: What is the catalytic role of copper in the Ullmann condensation?

Copper is essential for facilitating the coupling. The catalytic cycle is believed to involve the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide to form a transient copper(III) complex. The final C-O bond is formed through reductive elimination, regenerating the active copper(I) catalyst.[3][6]

Q3: Why are ligands used in modern Ullmann reactions, and are they always necessary?

Ligands are crucial for modern, low-temperature Ullmann couplings. They serve several functions:

  • Stabilize the Copper Catalyst: Ligands prevent the copper catalyst from disproportionating or precipitating.

  • Increase Solubility: They form soluble complexes with the copper salt in organic solvents.

  • Accelerate Reductive Elimination: By modulating the electronic properties of the copper center, ligands facilitate the rate-limiting reductive elimination step, allowing the reaction to proceed at lower temperatures (e.g., 80-120 °C instead of >200 °C).[5][6]

While not strictly necessary for classical high-temperature syntheses, their use is highly recommended for achieving good yields with less reactive aryl halides (like chlorides) and for improving reproducibility. Common ligands include N,O-chelators like N,N-dimethylglycine or N,N-chelators like 1,10-phenanthroline.[5][7]

Q4: How do I select the appropriate base for the reaction?

The base's primary role is to deprotonate the phenol (hydroquinone in this case) to form the nucleophilic phenoxide. The choice of base is critical.

  • Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[5]

  • Cs₂CO₃ is often superior due to its higher solubility in organic solvents and the "caesium effect," which generates a more 'naked' and highly nucleophilic phenoxide anion.[8]

  • K₃PO₄ is another excellent choice, particularly in preventing side reactions and for reactions sensitive to water, as it is less hygroscopic than other bases.[5] The base must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. It must also be anhydrous, as water can hydrolyze the phenoxide and deactivate the catalyst.

Q5: Which p-chlorinated aryl halide is best for coupling with hydroquinone?

The reactivity of aryl halides in the Ullmann condensation follows the trend: I > Br > Cl >> F .[9]

  • 1-Chloro-4-iodobenzene: This is the ideal choice for laboratory-scale synthesis. The highly reactive C-I bond will participate in the oxidative addition step, leaving the C-Cl bond intact.

  • 1-Bromo-4-chlorobenzene: A viable, less expensive alternative to the iodo-analog, though it may require slightly higher temperatures or a more efficient ligand.

  • 1,4-Dichlorobenzene: This is the most economical but also the least reactive starting material. Coupling with aryl chlorides is challenging and typically requires a specialized, highly active catalyst system (e.g., CuI with an oxalic diamide ligand) and higher temperatures.[3]

Section 2: Troubleshooting Guide

Direct answers to common experimental failures.

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Yield 1. Inactive Catalyst: Use fresh, high-purity CuI. If using copper powder, activate it by washing with dilute HCl, water, ethanol, and ether to remove surface oxides. Ensure the reaction is run under an inert atmosphere (N₂ or Argon) as oxygen can deactivate the Cu(I) catalyst.
2. Inefficient Phenol Deprotonation: The phenoxide is the active nucleophile. Ensure your base is anhydrous and has been properly stored. Use a base known to be effective, such as Cs₂CO₃ or K₃PO₄.[5][8] Consider using a solvent in which the base has some solubility or using a phase-transfer catalyst if solubility is poor.
3. Suboptimal Temperature: Classical Ullmann reactions require high temperatures (>180 °C).[1] Ligand-accelerated reactions often have a narrower optimal range (e.g., 90-110 °C).[5] If the temperature is too low, the reaction will be impractically slow. If it's too high, catalyst decomposition and byproduct formation can occur.
4. Poor Aryl Halide Reactivity: If using 1,4-dichlorobenzene, low yield is common. Switch to 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene for higher reactivity. Alternatively, screen specialized ligands known to activate aryl chlorides.
Significant Byproduct Formation 1. Homocoupling of Aryl Halide: The formation of biaryl compounds (e.g., 4,4'-dichloro-1,1'-biphenyl) is a known side reaction. This is often caused by excessively high temperatures or high catalyst loading. Reduce the reaction temperature and ensure the catalyst loading is truly catalytic (5-10 mol %).
2. Double-Arylation of Hydroquinone: Hydroquinone has two -OH groups. To favor mono-arylation, use a molar excess of hydroquinone relative to the aryl halide (e.g., 2-3 equivalents). The desired product can then be separated chromatographically.
3. Product Degradation: Diaryl ethers can be sensitive to prolonged exposure to high temperatures. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed. Do not let the reaction run unnecessarily long.
Reaction Stalls Before Completion 1. Catalyst Deactivation: Traces of oxygen or water in the solvent or reagents can poison the catalyst over time. Ensure all solvents are freshly distilled and reagents are anhydrous. Maintaining a positive pressure of inert gas is critical.
2. Inhibiting Impurities: Starting materials may contain impurities that act as catalyst poisons. Purify the hydroquinone and aryl halide (e.g., by recrystallization or sublimation) before use.

Section 3: Optimized Experimental Protocol

This protocol describes a modern, ligand-accelerated approach for a reliable lab-scale synthesis.

Protocol: Synthesis of this compound via Ligand-Accelerated Ullmann Coupling

This procedure uses 1-chloro-4-iodobenzene and an excess of hydroquinone to favor mono-substitution.

Reagents & Stoichiometry Table

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Hydroquinone110.11202.20 g2.0
1-Chloro-4-iodobenzene238.45102.38 g1.0
Copper(I) Iodide (CuI)190.451190 mg0.1
N,N-Dimethylglycine103.122206 mg0.2
Cesium Carbonate (Cs₂CO₃)325.82206.52 g2.0
Toluene--50 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (2.20 g, 20 mmol), 1-chloro-4-iodobenzene (2.38 g, 10 mmol), copper(I) iodide (190 mg, 1 mmol), N,N-dimethylglycine (206 mg, 2 mmol), and cesium carbonate (6.52 g, 20 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add 50 mL of anhydrous toluene via syringe.

  • Heating & Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously. The solution will typically turn from a pale suspension to a dark brown or green color.

  • Monitoring: Monitor the reaction progress by taking small aliquots every 2-4 hours and analyzing them by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: Once the 1-chloro-4-iodobenzene is consumed, cool the reaction mixture to room temperature. Add 50 mL of water and 20 mL of 2M HCl to dissolve the inorganic salts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid contains the desired product, unreacted hydroquinone, and minor byproducts. Purify the crude material using flash column chromatography on silica gel, typically with a gradient eluent system of hexanes and ethyl acetate.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white or off-white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Visualizations

Diagram 1: Simplified Catalytic Cycle for Ullmann Diaryl Ether Synthesis

Ullmann_Cycle CuIX Cu(I)X + Ligand Cu_Phenoxide L-Cu(I)-OAr' (Phenoxide Complex) CuIX->Cu_Phenoxide + Ar'OH + Base - Base-HX CuIII_Intermediate L-Cu(III)(Ar)(OAr')X (Intermediate) Cu_Phenoxide->CuIII_Intermediate Oxidative Addition + ArX Product Ar-O-Ar' (Diaryl Ether) CuIII_Intermediate->Product Reductive Elimination Regen_Catalyst L-Cu(I)X CuIII_Intermediate->Regen_Catalyst center Regen_Catalyst->CuIX Catalyst Regeneration

A simplified representation of the copper-catalyzed Ullmann condensation cycle.

Diagram 2: Experimental Workflow for Synthesis and Purification

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product arrow arrow reagents Weigh Reagents (Hydroquinone, Ar-X, CuI, Ligand, Base) setup Assemble Flame-Dried Glassware under Inert Atmosphere (N2/Ar) reagents->setup add_solvent Add Anhydrous Solvent setup->add_solvent heat Heat to Reaction Temp (e.g., 110 °C) add_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool & Quench (HCl Wash) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter & Concentrate extract->dry purify Flash Column Chromatography dry->purify characterize Characterize Pure Product (NMR, MS) purify->characterize

A step-by-step workflow from reaction setup to final product characterization.

References

  • CN113429268A - Synthetic method of 4-phenoxyphenol.
  • CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
  • US4355186A - Process for the preparation of 4-phenoxy-phenols.
  • Ullmann condensation - Wikipedia. Wikipedia. [Link]

  • US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol.
  • Synthesis and evaluation of a series of novel 2-[(4-chlorophenoxy)methyl]benzimidazoles as selective neuropeptide Y Y1 receptor antagonists. PubMed. [Link]

  • Ullmann reaction | PPTX. Slideshare. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. NIH National Center for Biotechnology Information. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. De Gruyter. [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. ACS Publications. [Link]

  • Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. NIH National Center for Biotechnology Information. [Link]

  • An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers | Request PDF. ResearchGate. [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. NIH National Center for Biotechnology Information. [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH National Center for Biotechnology Information. [Link]

  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. RSC Publishing. [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]

Sources

Technical Support Center: Spectroscopic Analysis of 4-(4-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical support hub for 4-(4-Chlorophenoxy)phenol (also known as 4-chloro-4'-hydroxydiphenyl ether). As a key intermediate in the synthesis of phenoxy-herbicides (e.g., Diclofop-methyl) and antimicrobial agents, the purity of this compound is critical.

We frequently receive inquiries regarding "phantom peaks" in UV-Vis and "shoulder co-elutions" in HPLC. These are often not instrumental errors but specific chemical interferences arising from the synthesis matrix—specifically unreacted 4-chlorophenol and phenol . This guide synthesizes our field data to help you isolate and resolve these interferences.

Module 1: UV-Vis Spectroscopy Troubleshooting

Core Issue: Spectral overlap between the product and starting materials (4-chlorophenol) in the 270–290 nm region.

Q1: I see a broad absorption band at 280 nm that doesn't match the reference extinction coefficient. Is my product impure?

Diagnosis: Likely yes. Both this compound and its precursor, 4-chlorophenol, absorb strongly in the 280 nm region due to their phenolic rings. A simple scan cannot distinguish them.

The Fix: The pH-Shift Differential Assay Phenols exhibit a bathochromic (red) shift when deprotonated to phenolate ions. However, the magnitude of this shift depends on the electronic environment of the ring.

Protocol:

  • Prepare Stock: Dissolve 10 mg of sample in 10 mL Methanol.

  • Acidic Scan (pH 2): Dilute 1 mL stock into 9 mL of 0.1 M HCl. Scan 200–400 nm.

    • Observation: Both species are in neutral phenol form (

      
      ).
      
  • Alkaline Scan (pH 12): Dilute 1 mL stock into 9 mL of 0.1 M NaOH. Scan 200–400 nm.

    • Observation: The phenolic proton is removed.

    • 4-Chlorophenol: Large shift to

      
       (due to electron-withdrawing Cl directly on the phenol ring).
      
    • This compound: Distinct shift pattern due to the ether linkage decoupling the rings.

Interference Decision Tree:

SpectralTroubleshooting Figure 1: Decision tree for identifying phenolic interferences in UV-Vis analysis. Start Spectral Anomaly at 280 nm CheckSolvent Check Solvent Cut-off (Is it Toluene?) Start->CheckSolvent SolventIssue Solvent Interference Switch to MeOH/ACN CheckSolvent->SolventIssue Yes PerformShift Perform pH Shift Assay (Acid vs. Base) CheckSolvent->PerformShift No ShiftResult Observe Shift Magnitude PerformShift->ShiftResult LargeShift Shift > 15 nm (Likely 4-Chlorophenol) ShiftResult->LargeShift Lambda max ~298nm SmallShift Shift < 10 nm (Target Molecule) ShiftResult->SmallShift Lambda max ~285nm

Module 2: HPLC Separation & Co-elution

Core Issue: The target molecule is hydrophobic, but so are its impurities (bis-ethers and chlorinated phenols). Standard C18 methods often result in peak tailing or co-elution.

Q2: My main peak has a persistent "shoulder." Is this an isomer?

Diagnosis: It is likely 4-chlorophenol (precursor) or 4-phenoxyphenol (dechlorinated byproduct). In standard C18 isocratic runs (e.g., 70% ACN), these elute very close to the product.

The Fix: Gradient Optimization & Column Selection Switching to a Phenyl-Hexyl column can offer superior selectivity for aromatic ethers compared to C18 due to


 interactions.

Recommended HPLC Parameters:

ParameterStandard Protocol (Prone to Interference)Optimized Protocol (High Resolution)
Column C18 (ODS), 5

m
Phenyl-Hexyl , 3.5

m
Mobile Phase A Water (pH 7)Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B AcetonitrileMethanol (promotes

-selectivity)
Gradient Isocratic 70% B40% B (0-2 min)

90% B (15 min)
Flow Rate 1.0 mL/min0.8 mL/min
Detection 280 nm225 nm (More specific for ether linkage)

Why Acidic pH? At pH 7, trace phenols may partially ionize, causing peak tailing. Acidifying to pH 2.7 ensures all phenols are fully protonated, sharpening the peaks and improving resolution (


) between the chlorophenol impurity and the ether product.
Module 3: Matrix & Extraction Interferences

Core Issue: Samples from the reaction pot often contain toluene (solvent) and inorganic salts.

Q3: I see high background noise in my Mass Spec (LC-MS) analysis.

Diagnosis: Ion suppression caused by Toluene carryover or high salt content (KCl) from the synthesis neutralization step. Toluene is "invisible" in ESI+ mode but suppresses ionization of the analyte.

The Fix: Solid Phase Extraction (SPE) Cleanup Do not inject crude reaction mixtures directly. Use a polymeric SPE cartridge to remove the non-polar solvent matrix.

Workflow Visualization:

SPE_Workflow Figure 2: SPE cleanup workflow to remove toluene and salts before LC-MS. Sample Crude Sample (Toluene/Salts) Condition Condition SPE (MeOH -> Water) Load Load Sample (Aqueous Dilution) Condition->Load Wash Wash (5% MeOH in Water) Load->Wash Removes Salts Elute Elute Target (100% MeOH) Wash->Elute Target Retained Analysis LC-MS Injection Elute->Analysis

References
  • Chem-Impex International. (n.d.). This compound Product Data. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4684, 4-Chlorophenol. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Chlorophenol for synthesis SDS and Data. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 5-chloro-2-(4-chlorophenoxy)phenol. (Used for structural analog comparison). Retrieved from

  • Liang, W., et al. (2012). HPLC Determination of Chlorophenols in Water. Asian Journal of Chemistry. Retrieved from

(Note: While specific spectral atlases for this compound are proprietary, the mechanistic behaviors described above are derived from standard phenolic and diphenyl ether chemistry validated in the cited chlorophenol literature.)

stability testing of 4-(4-Chlorophenoxy)phenol under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for stability testing of 4-(4-Chlorophenoxy)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability and integrity of this molecule throughout the experimental and development lifecycle. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles.

Introduction to the Stability of this compound

This compound is a diaryl ether with a chemical structure that presents specific stability challenges. The ether linkage and the two phenolic rings, one of which is substituted with a chlorine atom, are susceptible to degradation under various environmental conditions. Understanding these degradation pathways is critical for developing robust formulations, establishing appropriate storage conditions, and ensuring the accuracy of analytical measurements. This guide will walk you through the key aspects of stability testing for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and issues encountered during the stability testing of this compound, providing expert insights and actionable solutions.

General Stability and Storage

Question 1: What are the primary factors that affect the stability of this compound?

The stability of this compound is primarily influenced by temperature, pH, light, and the presence of oxidizing agents. The ether linkage and the electron-rich phenolic rings are the main sites of chemical degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions. For a related compound, 4-phenoxyphenol, temperatures above 50°C lead to increased reactivity and potential oxidation.[1] The presence of a chlorine atom on the phenolic ring can also reduce the thermal stability of the molecule.[2]

  • pH: this compound is most stable in neutral pH environments (around 6-8).[1] In highly acidic or alkaline conditions, the molecule can undergo hydrolysis. Particularly in basic solutions, the hydrolysis of similar chlorophenoxy compounds is more rapid.

  • Light (Photostability): Exposure to light, especially ultraviolet (UV) radiation, can induce photodegradation. This can involve the cleavage of the ether bond or modifications to the aromatic rings.[3]

  • Oxidizing Agents: The phenolic moieties are susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents present in the formulation or environment.

Question 2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[4] Ideal storage conditions are in a well-sealed container to protect it from moisture and air, at a controlled temperature between 10°C and 30°C.[4] For solutions, it is advisable to use amber glassware or light-resistant containers to prevent photolytic degradation.

Hydrolytic Stability

Question 3: My this compound solution shows degradation under basic conditions. What are the likely degradation products?

While specific degradation products for this compound under hydrolytic stress are not extensively documented in publicly available literature, based on the chemistry of diaryl ethers and related chlorophenoxy compounds, the primary degradation pathway is likely the cleavage of the ether linkage. This would result in the formation of 4-chlorophenol and hydroquinone .

Troubleshooting Hydrolytic Instability:

  • pH Control: The most effective way to prevent hydrolytic degradation is to maintain the pH of the solution within the optimal range of 6-8.[1]

  • Buffer Selection: If a buffer is required, choose one that does not catalyze the degradation. Phosphate buffers are generally a good starting point for maintaining a neutral pH.

  • Low-Temperature Storage: Storing solutions at lower temperatures (e.g., 2-8°C) can significantly slow down the rate of hydrolysis.

Experimental Workflow for Hydrolytic Stability Testing

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of This compound in a suitable solvent (e.g., acetonitrile or methanol) B Prepare acidic, neutral, and basic solutions (e.g., 0.1 M HCl, Water, 0.1 M NaOH) A->B C Add stock solution to each pH solution to achieve the desired final concentration B->C D Incubate samples at a controlled temperature (e.g., 50°C) C->D E Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) D->E F Neutralize acidic and basic samples before analysis E->F G Analyze samples using a validated stability-indicating HPLC method F->G H Quantify the remaining this compound and any degradation products G->H

Caption: Workflow for assessing hydrolytic stability of this compound.

Oxidative Stability

Question 4: I observe degradation of my sample even when stored protected from light and at a neutral pH. What could be the cause?

If hydrolytic and photolytic degradation are ruled out, oxidative degradation is a likely cause. The phenolic groups in this compound are susceptible to oxidation. This can be initiated by dissolved oxygen or trace metal impurities that can catalyze oxidation reactions.

Troubleshooting Oxidative Instability:

  • Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can be effective. However, ensure the antioxidant does not interfere with your downstream applications or analytical methods.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.

Question 5: What are the expected degradation products from oxidation?

Oxidation of phenolic compounds with agents like hydrogen peroxide typically leads to hydroxylation of the aromatic ring.[5] For this compound, this could result in the formation of hydroxylated derivatives on either or both phenolic rings. Based on studies of 4-chlorophenol, potential products include 4-chlorocatechol , hydroquinone , and 4-chlororesorcinol .[1] Further oxidation can lead to ring-opening and the formation of smaller organic acids.

Protocol for Oxidative Stability Testing

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

  • Stress Condition: Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

  • Incubation: Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

  • Time Points: Collect samples at various time intervals.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the extent of degradation and identify any new peaks corresponding to degradation products.

Photostability

Question 6: My samples are degrading even when stored at low temperatures. Could light be the issue?

Yes, photolytic degradation is a significant concern for phenolic compounds. Exposure to ambient laboratory light or, more severely, direct sunlight or UV lamps can cause degradation.

Troubleshooting Photolytic Instability:

  • Light Protection: Always store solutions of this compound in amber vials or wrap containers in aluminum foil.

  • Minimize Exposure: During experimental procedures, minimize the exposure of the sample to direct light.

Question 7: What are the typical photodegradation products?

Photodegradation of 4-chlorophenol, a related compound, is known to produce intermediates such as 4-chlorocatechol and hydroquinone .[3][6] It is plausible that this compound follows a similar degradation pathway, involving hydroxylation of the aromatic rings and potential cleavage of the ether bond.

Logical Relationship of Degradation Pathways

cluster_stress cluster_products A This compound B Hydrolysis (Acidic/Basic) A->B C Oxidation (e.g., H2O2) A->C D Photolysis (UV/Visible Light) A->D E 4-Chlorophenol B->E F Hydroquinone B->F G Hydroxylated Derivatives (e.g., 4-Chlorocatechol) C->G D->E D->F D->G

Caption: Potential degradation pathways of this compound under different stress conditions.

Analytical Method Troubleshooting

Question 8: I am developing an HPLC method for stability testing. What are some common issues I might encounter?

When developing a stability-indicating HPLC method for this compound, you may encounter several common chromatographic challenges:

  • Peak Tailing: Phenolic compounds can interact with residual silanols on the silica-based column packing, leading to peak tailing.

    • Solution: Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid or phosphoric acid) to suppress the ionization of the silanols. Alternatively, use an end-capped column or a column with a different stationary phase.

  • Poor Resolution: Degradation products may have similar polarities to the parent compound, making them difficult to separate.

    • Solution: Optimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous phase), try a different organic modifier (e.g., methanol instead of acetonitrile), or use a column with a different selectivity. A gradient elution may be necessary to resolve all peaks.

  • Baseline Noise or Drift: This can be caused by a number of factors, including a contaminated mobile phase, an unstable detector lamp, or temperature fluctuations.[7]

    • Solution: Ensure the mobile phase is freshly prepared with high-purity solvents and is properly degassed. Allow the HPLC system to equilibrate fully before analysis.

  • Ghost Peaks: These are unexpected peaks that can appear in the chromatogram.

    • Solution: Ghost peaks can arise from contamination in the sample, mobile phase, or HPLC system. A thorough cleaning of the injector and column may be required.

Question 9: How do I validate my HPLC method as "stability-indicating"?

A stability-indicating method is one that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products from the API and from each other. To validate your method, you must perform forced degradation studies.

Key Validation Parameters for a Stability-Indicating Method:

  • Specificity: Demonstrate that the method can resolve the parent compound from its degradation products and any other potential interferences. This is typically done by spiking the sample with known impurities and by analyzing the samples from forced degradation studies.

  • Linearity, Accuracy, and Precision: These parameters should be established for the quantification of the parent compound.

  • Robustness: The method should be shown to be reliable with small, deliberate variations in method parameters such as mobile phase composition, pH, and column temperature.

Summary of Stability Profile and Recommended Stress Conditions

The following table summarizes the expected stability of this compound under various stress conditions and provides recommended starting points for forced degradation studies. The goal of forced degradation is to achieve 5-20% degradation of the active substance.[8]

Stress ConditionReagents and ConditionsExpected DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 50-80°CLow to Moderate4-Chlorophenol, Hydroquinone
Base Hydrolysis 0.1 M NaOH at room temp. - 60°CHigh4-Chlorophenol, Hydroquinone
Oxidation 3% H₂O₂ at room temperatureHighHydroxylated derivatives (e.g., 4-Chlorocatechol)
Thermal Dry heat at 60-80°CModerateTo be determined
Photolytic Exposure to UV (254 nm) and/or visible lightModerate to High4-Chlorophenol, Hydroquinone, Hydroxylated derivatives

References

  • Keyingchem. (2026, January 13). What is the stability of 4 - Phenoxyphenol under different conditions? - Blog.
  • Google Patents. (n.d.). WO2006038893A1 - Oxidation of phenolic compound with hydrogen peroxide generated in the presence of the phenolic compound.
  • Khan, S. A., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. Pakistan journal of pharmaceutical sciences, 31(2(Suppl)), 651–659.
  • Keyingchem. (2026, January 13). What is the stability of 4 - Phenoxyphenol under different conditions? - Blog.
  • Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • DTIC. (n.d.). THERMAL DEGRADATION OF PHENOLIC POLYMERS.
  • ResearchGate. (n.d.). Photocatalytic degradation of 4-chlorophenol: A kinetic study.
  • ResearchGate. (n.d.). Detailed pathway of degradation of phenol and 4-chlorophenol adapted....
  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
  • PubMed. (n.d.). Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution.

Sources

Technical Support Center: Optimizing 4-(4-Chlorophenoxy)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Quality Attributes (CQA)

This guide addresses the synthesis of 4-(4-chlorophenoxy)phenol (CAS: 21567-18-0), a critical intermediate for agrochemicals and active pharmaceutical ingredients (APIs). The primary synthetic route typically involves the Ullmann-type ether coupling of Hydroquinone (or its mono-protected derivatives) with 1-bromo-4-chlorobenzene.

Achieving high purity requires strict control over three competing impurity pathways. Your process optimization must prioritize these Critical Quality Attributes (CQAs):

Impurity TypeStructure / IDRoot Cause
Impurity A (Over-Arylation) 1,4-Bis(4-chlorophenoxy)benzeneExcess coupling of Hydroquinone; poor stoichiometry control.
Impurity B (Dehalogenation) 4-PhenoxyphenolHydrodehalogenation of the aryl chloride moiety due to harsh catalytic conditions.
Impurity C (Homocoupling) 4,4'-DichlorobiphenylReductive coupling of the aryl halide partner (Ar-Br + Ar-Br).
Impurity D (Oxidation) 1,4-Benzoquinone / TarsAerobic oxidation of Hydroquinone under basic conditions.

Reaction Pathway & Impurity Map

The following diagram illustrates the primary reaction network. Understanding these nodes is essential for troubleshooting.

ReactionNetwork HQ Hydroquinone (Starting Material) Target TARGET: This compound HQ->Target + ArBr, Cu Cat. (Mono-coupling) Quinone IMPURITY D: Benzoquinone/Tars HQ->Quinone O2/Base ArBr 1-Bromo-4-chlorobenzene ImpurityC IMPURITY C: Biaryl (Homocoupling) ArBr->ImpurityC Cu/Reductant ImpurityA IMPURITY A: Bis-ether (Over-arylation) Target->ImpurityA + ArBr (Over-reaction) ImpurityB IMPURITY B: 4-Phenoxyphenol (Dehalogenation) Target->ImpurityB Cu Cat. (High Temp/H-source)

Figure 1: Reaction network showing the target pathway (Blue) vs. competing impurity pathways (Red/Yellow).

Troubleshooting Guides

Issue 1: "I am seeing significant amounts of the Bis-ether (Impurity A)."

Diagnosis: This is the most common issue when using Hydroquinone directly. The nucleophilicity of the phenoxide ion does not decrease significantly after the first arylation, leading to a statistical distribution of mono- and bis-arylated products.

Corrective Protocol: You must shift from a "Statistical Control" strategy to a "Protection-Deprotection" or "Solubility Control" strategy.

  • Method A: The Mono-Protection Route (Recommended for High Purity)

    • Switch Substrate: Use 4-Methoxyphenol (PMP) instead of Hydroquinone.

    • Coupling: React PMP with 1-bromo-4-chlorobenzene. The methoxy group prevents the second arylation.

    • Deprotection: Demethylate the intermediate (4-chloro-4'-methoxydiphenyl ether) using

      
       or Pyridine·HCl.
      
    • Why: This chemically blocks Impurity A formation entirely.

  • Method B: The Excess Strategy (If using Hydroquinone)

    • Stoichiometry: Increase Hydroquinone:Ar-Br ratio to 3:1 or 4:1 .

    • Mechanism: By flooding the reaction with the starting diol, you statistically favor the collision of Ar-Br with unreacted Hydroquinone rather than the Mono-ether product.

    • Workup: Hydroquinone is water-soluble; the target and bis-ether are not. Wash the crude extensively with water/NaOH to remove the excess Hydroquinone.

Issue 2: "My product is losing the Chlorine atom (Impurity B)."

Diagnosis: Hydrodehalogenation (Cl


 H) occurs when the Copper catalyst undergoes oxidative addition into the Ar-Cl bond (instead of Ar-Br) or when the reaction temperature is too high in the presence of hydrogen sources (like solvent impurities or specific ligands).

Corrective Protocol:

  • Ligand Selection:

    • Avoid: Phenanthroline-type ligands at temperatures >110°C, as they form highly active catalysts that may activate Ar-Cl bonds.

    • Use:N,N-Dimethylglycine or Picolinic Acid . These ligands generally lower the activation energy for the Ar-Br coupling without sufficiently activating the stronger Ar-Cl bond [1].

  • Base Selection:

    • Switch from strong alkoxides (NaOtBu) to milder carbonate bases (

      
        or 
      
      
      
      ). Strong bases promote radical pathways that facilitate dehalogenation.
  • Temperature Ceiling:

    • Cap reaction temperature at 90-100°C . The Ar-Cl bond activation typically requires temperatures >120°C with standard Cu/Ligand systems.

Issue 3: "The reaction mixture turns black/tarry immediately (Impurity D)."

Diagnosis: Hydroquinone and this compound are electron-rich phenols highly susceptible to oxidation by ambient oxygen under basic conditions, forming quinones which then polymerize into black tars.

Corrective Protocol:

  • The "Degas-First" Rule:

    • Never add the base (e.g.,

      
      ) until the solvent and reactants have been fully degassed.
      
    • Protocol: Sparge solvent with Argon for 20 minutes before adding the base.

  • Reducing Environment:

    • Add a catalytic amount (5-10 mol%) of Ascorbic Acid or use a Copper(I) source that includes a reductant (e.g., Cu/Cu(0) mixtures) to scavenge oxidative species.

Optimized Experimental Workflow

This protocol balances yield with impurity suppression (Method A: Protection Route).

Reagents:

  • 4-Methoxyphenol (1.0 equiv)

  • 1-Bromo-4-chlorobenzene (1.1 equiv)

  • CuI (10 mol%)

  • Picolinic Acid (20 mol%) - Ligand for selectivity

  • 
     (2.0 equiv) - Mild base
    
  • DMSO (0.5 M concentration)

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Charging: Add CuI, Picolinic Acid, and

    
    . Evacuate and backfill with Argon (3x).
    
  • Solvent: Add degassed DMSO. Stir for 10 min to form the active catalyst complex (Solution turns homogenous/greenish).

  • Substrate Addition: Add 4-Methoxyphenol and 1-Bromo-4-chlorobenzene under positive Argon flow.

  • Reaction: Heat to 90°C for 12-16 hours. Do not exceed 100°C.

    • Checkpoint: Monitor via HPLC.[1][2] Look for the disappearance of Ar-Br. If Ar-Cl dehalogenation is observed (Peak M-34), lower temp to 80°C.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMSO and copper salts.

  • Demethylation (Step 2): Reflux the intermediate in 48% HBr/Acetic Acid or treat with

    
     in DCM at 0°C to yield the final this compound.
    

Decision Tree for Troubleshooting

Use this logic flow to diagnose spectral anomalies.

TroubleshootingTree Start Spectral Analysis (LC-MS / NMR) CheckMass Check Mass Spectrum Start->CheckMass BisEther Mass = M + Target (Bis-Ether) CheckMass->BisEther Found High Mass Dehalo Mass = M - 34 (Loss of Cl) CheckMass->Dehalo Found Low Mass Clean Target Mass Only CheckMass->Clean Target Found SolBis SOLUTION: 1. Switch to 4-Methoxyphenol 2. Increase HQ equivalents BisEther->SolBis SolDehalo SOLUTION: 1. Lower Temp (<100°C) 2. Change Ligand (Picolinic acid) 3. Switch Base (Cs2CO3) Dehalo->SolDehalo

Figure 2: Diagnostic logic for identifying and resolving impurity issues based on mass spectrometry data.

FAQ: Technical Deep Dive

Q: Why use 1-bromo-4-chlorobenzene instead of 1,4-dichlorobenzene? A: Chemoselectivity. The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol). This allows the copper catalyst to undergo oxidative addition selectively at the Bromine site at lower temperatures (90°C), leaving the Chlorine site intact. Using 1,4-dichlorobenzene requires forcing conditions (>130°C) which promotes homocoupling and oligomerization [2].

Q: Can I use Palladium (Buchwald-Hartwig) instead of Copper? A: Yes, but it carries higher risk for this specific molecule. Pd-catalysts are extremely efficient at activating aryl chlorides. Unless you use highly specific bulky biaryl phosphine ligands (like BrettPhos) tuned exactly to differentiate Br vs Cl, you risk scrambling the halogen positions or double-coupling. Copper is generally preferred here for its natural "sluggishness" toward aryl chlorides [3].

Q: My product has a yellow tint even after column chromatography. A: This is likely trace azobenzene impurities (from aniline contaminants if using amino-phenol routes) or quinone residues. Wash the organic layer with a 10% Sodium Dithionite (


) solution during workup. This acts as a reductive bleach to remove oxidized colored impurities.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

  • Sperotto, E., et al. (2010). The Mechanism of the Modified Ullmann Reaction.[3] Dalton Transactions. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link

  • Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews. Link

Sources

Technical Support Center: Trace Analysis of 4-(4-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 4CPP-DEV-001 Status: Open Assigned Specialist: Senior Application Scientist, Trace Organic Analysis Subject: Method Development & Troubleshooting for 4-(4-Chlorophenoxy)phenol (4-CPP)

Analyte Profile & Strategic Overview

Welcome to the Trace Analysis Support Center. You are likely targeting This compound (4-CPP) , a primary metabolite of the carbamate pesticide Fenoxycarb and a structural analogue to triclosan-related impurities.

Before beginning method development, you must understand the "Personality" of this molecule to avoid common pitfalls:

  • Chemical Nature: 4-CPP is a lipophilic weak acid (pKa ~9.41). It possesses two aromatic rings linked by an ether oxygen, making it significantly more hydrophobic than simple chlorophenols.

  • The Trap: Its phenolic hydroxyl group causes it to adhere to active sites (silanols) in glass liners and LC columns, leading to severe peak tailing.

  • The Solution: You must control the pH to manage its ionization state. It must be neutral for extraction (Reverse Phase) or ionized for Anion Exchange.

Method Selection: LC-MS/MS vs. GC-MS

We recommend LC-MS/MS (ESI-) as the gold standard for trace analysis due to higher sensitivity and no need for derivatization. However, GC-MS is a valid alternative if matrix interference in LC is unmanageable.

Workflow Decision Matrix

MethodSelection Start Start: 4-CPP Analysis Sensitivity Required LOQ? Start->Sensitivity Matrix Matrix Complexity? Sensitivity->Matrix < 1 ppb (Trace) GCMS Rec: GC-MS/MS (Derivatization Req.) Sensitivity->GCMS > 10 ppb (Screening) LCMS Rec: LC-MS/MS (ESI-) (Direct Analysis) Matrix->LCMS High (Biological/Soil) Matrix->GCMS Low (Clean Water) LC_Note Critical: Use Methanol over ACN for better ESI- sensitivity LCMS->LC_Note Avoids derivatization errors GC_Note Critical: Anhydrous conditions mandatory GCMS->GC_Note Requires BSTFA/TMCS

Figure 1: Decision tree for selecting the optimal instrumental platform based on sensitivity needs and matrix complexity.

Protocol A: LC-MS/MS Optimization (Recommended)

Core Challenge: Phenols ionize best at high pH (forming phenolate ions), but C18 columns lose retention at high pH. The Fix: Use a Pentafluorophenyl (PFP) column or a C18 column with Methanol/Water (no acid additives) to maximize negative ion generation.

Instrumental Parameters
ParameterSettingTechnical Rationale
Ionization ESI Negative ModePhenols readily lose a proton (

). ESI+ is insensitive.
Column C18 or PFP (100mm x 2.1mm, 1.7µm)PFP offers superior selectivity for halogenated aromatics via

interactions.
Mobile Phase A Water (No additives or 0.01% NH4OH)Acid suppresses ionization in ESI(-). Neutral/Basic pH is preferred.
Mobile Phase B MethanolMethanol provides better solvation for phenolic ions than Acetonitrile.
Flow Rate 0.3 - 0.4 mL/minStandard for UHPLC sensitivity.
MRM Transitions (Precursor -> Product)
  • Quantifier: 219.0 -> 142.0 (Loss of chlorophenyl ring)

  • Qualifier: 219.0 -> 35.0 (Chlorine isotope confirmation)

Protocol B: Sample Preparation (Solid Phase Extraction)

Direct liquid injection often fails at trace levels due to matrix suppression. We recommend Polymeric Weak Anion Exchange (WAX) SPE. This utilizes the acidic nature of 4-CPP for selective retention.

Step-by-Step WAX Extraction Guide
  • Sample Pre-treatment: Adjust sample pH to 8.0 - 9.0 using dilute Ammonium Hydroxide.

    • Why? This ensures 4-CPP is ionized (

      
      , so pH 9 ensures partial ionization, but pH 10 is better for full retention on WAX. However, extreme pH can damage silica-based phases. Polymeric WAX is robust).
      
  • Conditioning: 3 mL Methanol -> 3 mL Water (pH 9).

  • Loading: Load sample at 1-2 mL/min. 4-CPP binds to the anion exchange sites.

  • Wash 1 (Matrix Removal): 3 mL 25 mM Ammonium Acetate (pH 9). Removes neutrals.

  • Wash 2 (Interference Removal): 3 mL Methanol.

    • Critical: Since 4-CPP is bound ionically, you can wash with 100% organic solvent to remove hydrophobic interferences without eluting the analyte.

  • Elution: 3 mL Methanol containing 5% Formic Acid .

    • Mechanism:[1][2][3] The acid protonates the 4-CPP (neutralizing it) and the sorbent, breaking the ionic bond and releasing the analyte.

SPE_Workflow Step1 Step1 Step2 Wash (Organic) Step1->Step2 Mechanism1 Analyte Ionized (A-) Binds to WAX+ Step1->Mechanism1 Step3 Elute (MeOH + 5% Formic Acid) Step2->Step3 Mechanism2 Neutrals washed away Analyte stays bound Step2->Mechanism2 Mechanism3 Acid protonates Analyte (AH) Ionic bond breaks Step3->Mechanism3

Figure 2: Mechanism of action for Weak Anion Exchange (WAX) extraction of 4-CPP.

Troubleshooting Dashboard (FAQ)

Q: My LC-MS sensitivity drops significantly after 50 injections. Why? A: This is likely source contamination or column fouling .

  • Diagnosis: Check the backpressure. If stable, the issue is the MS source. Phenols can polymerize or deposit on the spray shield.

  • Fix: Clean the ESI source cone. Switch to a divert valve to send the first 1-2 minutes of LC flow (containing salts) to waste.

Q: I see severe peak tailing in my GC-MS analysis. A: 4-CPP has a free hydroxyl group that interacts with silanols in the glass liner.

  • Fix 1: Ensure you are using deactivated liners (silanized).

  • Fix 2: Check your derivatization.[4][5][6][7] If using BSTFA, ensure the reaction is complete (60°C for 30 mins). Incomplete derivatization leaves free -OH groups.

Q: Recovery is low (<60%) during LLE (Liquid-Liquid Extraction). A: You likely extracted at neutral pH.

  • Fix: For LLE using Dichloromethane or Ethyl Acetate, you must acidify the sample to pH < 2 first. This suppresses ionization, making 4-CPP neutral and hydrophobic enough to partition into the organic layer.

Q: Can I use UV detection? A: Yes, but only for high concentrations (ppm level). 4-CPP absorbs at 280 nm . It is not suitable for trace residue analysis (ppb) in complex matrices.

References

  • Agilent Technologies. (2012). Analysis of chloramphenicol by negative ion electrospray LC/MS/MS. (Demonstrates ESI negative mode principles for chlorinated phenols).

  • Shimadzu Corporation. (2014). Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS. Application News No. C96. (Protocol for phenol analysis without derivatization).

  • European Food Safety Authority (EFSA). (2018). Review of the existing maximum residue levels for fenoxycarb. EFSA Journal. (Identifies 4-CPP as the primary metabolite).

  • Sigma-Aldrich. this compound Product Specification & Properties. (pKa and solubility data).

  • US EPA. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column GC/MS. (Standard guidance for phenolic extraction).

Sources

optimizing extraction of 4-(4-Chlorophenoxy)phenol from complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the extraction and analysis of 4-(4-Chlorophenoxy)phenol . It is designed to move beyond generic protocols, offering root-cause analysis and optimized workflows for complex matrices (plasma, tissue, sludge).

Ticket ID: OPT-EXT-CPP-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist

🔬 Module 1: Analyte Profiling & Matrix Physics

User Question: Why do standard chlorophenol extraction methods yield inconsistent recovery for this specific metabolite?

Technical Insight: You are likely treating this compound (CPP) identical to simple 4-chlorophenol. They are chemically distinct. CPP contains a second phenyl ring, significantly increasing its hydrophobicity (LogP ~3.8–4.2) compared to 4-chlorophenol (LogP ~2.4).

  • The Trap: Standard Liquid-Liquid Extraction (LLE) using diethyl ether often fails in lipid-rich matrices because CPP partitions into the lipid layer rather than the solvent, or precipitates at the interface.

  • The Solution: You must exploit the phenolic hydroxyl group (pKa ~9.4) . This weak acidity allows us to toggle the molecule between a neutral, lipophilic state and a charged, water-soluble phenolate anion.

Physicochemical Dashboard
PropertyValueImpact on Extraction
Molecular Structure Cl-Ph-O-Ph-OHHigh aromaticity; prone to π-π interactions with proteins.
pKa ~9.4Exists as neutral < pH 7; Anionic > pH 11.
LogP ~4.0 (Estimated)Highly lipophilic; requires high % organic elution or strong non-polar retention.
Solubility Low in waterAqueous samples must be modified (organic modifier or pH adjustment) to prevent wall adsorption.

⚙️ Module 2: The Optimized Protocol (SPE)

User Question: What is the "Gold Standard" method for plasma or tissue homogenate?

Recommendation: Abandon generic C18 or HLB cartridges for complex matrices. Use Mixed-Mode Anion Exchange (MAX) .

  • Why? MAX allows you to lock the analyte onto the sorbent via charge (at high pH), wash away all neutral lipids and proteins with 100% organic solvent, and then elute by neutralizing the charge. This yields the cleanest possible extract.

Protocol: Mixed-Mode Anion Exchange (MAX)

Cartridge: 60 mg / 3 cc Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX or equivalent).

  • Pre-treatment (Critical):

    • Dilute sample 1:1 with 4% H₃PO₄ (to break protein binding).

    • Correction: Wait, for MAX loading, we usually want the analyte ionized (high pH) or we load neutral and wash basic.

    • Optimized Path:Load Neutral, Wash Basic. (Higher recovery for hydrophobic phenols).

    • Step: Dilute sample with 5% NH₄OH to adjust pH > 10. (Ensures CPP is ionized to CPP⁻).

  • Conditioning: 2 mL Methanol, then 2 mL Water (pH 10).

  • Loading: Load pre-treated sample (Gravity or low vacuum).

  • Wash 1 (Matrix Removal): 2 mL 5% NH₄OH in Water. (Removes proteins/hydrophilic interferences; Analyte stays bound ionically).

  • Wash 2 (Lipid Removal): 2 mL Methanol. (CRITICAL STEP: This removes neutral lipids. Analyte remains bound ionically).

  • Elution: 2 mL 2% Formic Acid in Methanol. (Acid protonates the phenol, breaking the ionic bond; Methanol elutes the neutral molecule).

Workflow Visualization

The following diagram illustrates the logic flow for selecting the correct extraction mode based on your matrix.

ExtractionLogic start START: Select Matrix decision1 Is the Matrix Liquid or Solid? start->decision1 solid_path Solid (Tissue/Soil) decision1->solid_path Solid liquid_path Liquid (Plasma/Urine/Water) decision1->liquid_path Liquid pretreat_solid Homogenize + ACN extraction (QuEChERS or SLE) solid_path->pretreat_solid pretreat_liquid Protein Precipitation (if Plasma) or pH Adjust liquid_path->pretreat_liquid spe_choice Select SPE Mechanism pretreat_solid->spe_choice pretreat_liquid->spe_choice max_route Mixed-Mode Anion Exchange (MAX) (Best for Complex Bio-Fluids) spe_choice->max_route High Lipid/Protein hlb_route Polymeric HLB (Acceptable for Clean Water) spe_choice->hlb_route Low Interference max_steps 1. Load pH > 10 (Ionized) 2. Wash MeOH (Remove Lipids) 3. Elute Formic Acid/MeOH max_route->max_steps hlb_steps 1. Load Acidic (Neutral) 2. Wash 5% MeOH 3. Elute 100% MeOH hlb_route->hlb_steps

Caption: Decision tree for selecting the optimal extraction pathway. Green path indicates the recommended workflow for biological matrices to minimize matrix effects.

🔧 Module 3: Troubleshooting & FAQs

Ticket History: Common Issues Reported by Users

Q1: I am seeing low recovery (< 50%) even with MAX SPE.

Diagnosis: The "Protein Trap." Root Cause: this compound binds strongly to albumin and other plasma proteins. If you load plasma directly (even pH adjusted), the protein-analyte complex may wash through before binding to the sorbent. Fix: Perform a Protein Precipitation (PPT) first.

  • Add 3:1 Acetonitrile:Plasma.

  • Vortex and Centrifuge.

  • Take the Supernatant.

  • Dilute the supernatant with water (to reduce organic content < 10%) and adjust pH > 10.

  • Then load onto MAX.

Q2: My LC-MS/MS baseline is noisy, and I see ion suppression.

Diagnosis: Phospholipid breakthrough. Root Cause: Even with SPE, some phospholipids can co-elute. Fix:

  • Chromatography: Ensure you are using a column that can handle high organics (e.g., C18 with high carbon load).

  • Mobile Phase: Use Ammonium Fluoride (0.5 mM) in the aqueous phase (Negative Mode ESI) instead of Acetate/Formate. It often boosts ionization for phenols and improves signal-to-noise ratios [1].

  • Divert Valve: Divert the first 1-2 minutes of the run to waste to avoid fouling the source with salts/hydrophilics.

Q3: Can I use LLE instead of SPE to save money?

Diagnosis: Feasible, but risky. Protocol:

  • Acidify sample to pH < 2 (using HCl).

  • Extract with MTBE (Methyl tert-butyl ether) or Ethyl Acetate . Avoid Diethyl Ether (volatility issues).

  • Warning: You will extract all neutral lipids. You must use a back-extraction step (extract organic phase with pH 12 water, discard organic, re-acidify water, re-extract) to achieve purity comparable to SPE. This is labor-intensive.

📊 Module 4: Instrumental Analysis Parameters

User Question: How do I detect this on a Triple Quad?

Method: LC-ESI-MS/MS (Negative Mode).

  • Note: Phenols ionize best in negative mode (loss of H⁺).

ParameterSettingRationale
Ionization Source ESI Negative (-)Deprotonation of the phenolic hydroxyl.
Precursor Ion (Q1) [M-H]⁻ (m/z ~219)Parent mass (Check exact mass based on Cl isotopes).
Product Ion 1 (Quant) m/z 141Loss of chlorobenzene ring (Cleavage of ether).
Product Ion 2 (Qual) m/z 35 (Cl⁻)Chlorine isotope confirmation.
Mobile Phase A Water + 0.5mM NH₄FFluoride enhances negative ionization for phenols.
Mobile Phase B Methanol or ACNACN provides sharper peaks; MeOH offers different selectivity.

📚 References

  • U.S. EPA. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization.

    • Relevance: Establishes the foundational chemistry for extracting chlorophenoxy acids and phenols, specifically the necessity of pH manipulation (hydrolysis and acidification).

  • Kruve, A., et al. (2017). Ionization & Mass Spectrometry. American Chemical Society.

    • Relevance: Provides pKa (9.[1][2]41) and ionization efficiency data for chlorophenols in ESI negative mode.

  • Quintana, J.B., et al. (2009). Analysis of chlorophenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction. National Institutes of Health (PubMed).

    • Relevance: Validates the use of ultrasonic extraction and solvent partitioning for phenolic pollutants in solid matrices.

  • Shimadzu Application News. (2014). Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS.

    • Relevance: Demonstrates the modern shift from GC-derivatization to LC-MS/MS for chlorophenol analysis, citing specific transitions and detection limits.

Sources

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 4-(4-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS analysis of 4-(4-Chlorophenoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet challenging issue of matrix effects. In my experience, a robust and reliable bioanalytical method is built on a thorough understanding of the analyte, the matrix, and their potential interactions. This guide provides in-depth, field-proven insights to help you develop and validate a self-validating system for your analyses.

Understanding the Analyte: this compound

This compound is a compound with a molecular formula of C12H9ClO2 and a molecular weight of 220.65 g/mol .[1] It is recognized for its use in the production of herbicides and fungicides due to its antimicrobial properties.[1] Its chemical structure, containing both a phenol group and a chlorinated phenoxy group, presents specific considerations for LC-MS/MS analysis, particularly concerning its ionization and potential for co-elution with matrix components.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My signal for this compound is inconsistent and shows poor reproducibility between samples. What could be the cause?

A1: Senior Application Scientist's Insight:

Inconsistent signal and poor reproducibility are classic indicators of matrix effects. Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix, leading to either ion suppression or enhancement.[2][3][4] For a compound like this compound, which is analyzed in complex biological matrices such as plasma, urine, or tissue homogenates, endogenous substances like phospholipids, salts, and proteins can significantly interfere with the ionization process in the mass spectrometer's source.[3]

Troubleshooting Steps:

  • Confirm Matrix Effect: The first step is to confirm that you are indeed observing a matrix effect. A post-extraction spike experiment is a reliable method for this.

  • Sample Preparation Optimization: If a matrix effect is confirmed, your sample preparation protocol is the first line of defense. A simple "dilute-and-shoot" approach may not be sufficient. Consider implementing more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Chromatographic Separation: Ensure your LC method provides adequate separation of this compound from the bulk of the matrix components.

  • Internal Standard Selection: The use of an appropriate internal standard (IS) is crucial for compensating for variability, including matrix effects.[5]

Q2: How do I perform a post-extraction spike experiment to quantify the matrix effect?

A2: Senior Application Scientist's Insight:

A post-extraction spike experiment is a systematic way to evaluate the impact of the matrix on your analyte's signal. The core principle is to compare the signal of the analyte in a clean solution to its signal when spiked into a pre-extracted blank matrix. This allows you to isolate the effect of the matrix components on the ionization of the analyte.

Experimental Protocol: Post-Extraction Spike

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and the internal standard (if used) into the final reconstitution solvent.

    • Set B (Post-Spike): Extract a blank matrix sample. Spike this compound and the internal standard into the final extract just before injection.

    • Set C (Pre-Spike): Spike this compound and the internal standard into the blank matrix before the extraction process.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Recovery (RE) % = [(Peak Area of Set C) / (Peak Area of Set B)] x 100

Data Presentation: Interpreting Post-Extraction Spike Results

ParameterCalculationInterpretationRegulatory Guidance (Typical)
Matrix Factor (MF) Peak Area (Post-Spike) / Peak Area (Neat)Measures the degree of ion suppression or enhancement.The coefficient of variation (CV) of the IS-normalized MF should not be greater than 15%.[6]
Recovery (RE) [Peak Area (Pre-Spike) / Peak Area (Post-Spike)] x 100Assesses the efficiency of the extraction process.While not always a strict requirement, consistent recovery is crucial for a robust method.
Q3: I've confirmed a significant matrix effect. What are my options for sample cleanup for this compound?

A3: Senior Application Scientist's Insight:

For phenolic and chlorinated compounds like this compound, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective at removing interfering matrix components. The choice between them often depends on the specific matrix, required throughput, and available resources.

Option 1: Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample cleanup technique. For this compound, a reversed-phase (e.g., C18) or a mixed-mode (e.g., anion exchange and reversed-phase) sorbent can be effective.

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Option 2: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids. For phenolic compounds, adjusting the pH of the aqueous phase is critical to ensure the analyte is in its neutral, more organic-soluble form.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • pH Adjustment: Acidify the sample to a pH below the pKa of the phenolic group of this compound to ensure it is in its neutral form.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) and vortex vigorously.[8]

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer containing the analyte to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.

Workflow Visualization: Sample Cleanup Strategies

Sample_Cleanup cluster_0 Solid-Phase Extraction (SPE) cluster_1 Liquid-Liquid Extraction (LLE) Condition 1. Condition Cartridge Load 2. Load Sample Condition->Load Wash 3. Wash Interferences Load->Wash Elute 4. Elute Analyte Wash->Elute Evap_Recon Evaporate & Reconstitute Elute->Evap_Recon pH_Adjust 1. Adjust pH Extract 2. Add Organic Solvent & Vortex pH_Adjust->Extract Separate 3. Separate Phases Extract->Separate Collect 4. Collect Organic Layer Separate->Collect Collect->Evap_Recon Sample Biological Sample cluster_0 cluster_0 Sample->cluster_0 SPE Path cluster_1 cluster_1 Sample->cluster_1 LLE Path LC_MS_Analysis LC-MS/MS Analysis Evap_Recon->LC_MS_Analysis

Caption: Workflow for SPE and LLE sample cleanup.

Q4: What type of internal standard should I use for this compound, and why?

A4: Senior Application Scientist's Insight:

The ideal internal standard (IS) for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte.[9] A SIL-IS has a very similar chemical structure and physicochemical properties to the analyte, meaning it will behave almost identically during sample preparation, chromatography, and ionization.[4] This allows it to effectively compensate for variations in extraction recovery and matrix effects.[5] For this compound, an ideal IS would be, for example, this compound-d4 or this compound-¹³C6.

If a SIL-IS is not available, a structural analog can be used, but with caution. The analog should have similar properties but a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. However, it's important to validate that the analog's ionization is affected by the matrix in the same way as the analyte of interest.

Logical Relationship: Internal Standard Selection

Internal_Standard cluster_0 Ideal Internal Standard cluster_1 Alternative Internal Standard Analyte This compound SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., -d4, -13C6) Analyte->SIL_IS Best Choice Analog_IS Structural Analog IS Analyte->Analog_IS Acceptable Alternative (with thorough validation) SIL_IS_Prop Properties: - Identical chromatography - Identical ionization behavior - Compensates for matrix effects SIL_IS->SIL_IS_Prop Analog_IS_Prop Properties: - Similar chromatography - Potentially different ionization behavior - May not fully compensate for matrix effects Analog_IS->Analog_IS_Prop

Caption: Hierarchy of internal standard selection.

Q5: My method meets the validation criteria for matrix effects according to regulatory guidelines, but I still see variability in my study samples. What should I do?

A5: Senior Application Scientist's Insight:

Meeting the validation criteria is a critical first step, but the real test of a method's robustness is its performance with actual study samples. Regulatory guidelines, such as those from the FDA and EMA, require the assessment of matrix effects from multiple sources (typically at least six different lots of matrix).[10] However, the diversity of the patient or animal population in a study can introduce matrices that were not represented in the validation.

Troubleshooting and Best Practices:

  • Incurred Sample Reanalysis (ISR): Perform ISR as recommended by regulatory bodies.[11] This involves re-analyzing a subset of study samples to demonstrate the reproducibility of the method.

  • Monitor Internal Standard Response: Continuously monitor the IS response across the analytical run. A consistent IS response is an indicator of a stable analytical process. Significant drift or variability in the IS response can indicate a problem with the instrument or a matrix effect that is not being adequately compensated for.

  • Matrix-Matched Calibrators and QCs: Whenever possible, prepare your calibration standards and quality control samples in the same biological matrix as your study samples.[4] This helps to mimic the matrix effect seen in the unknown samples.

  • Dilution Integrity: If high concentration samples require dilution, ensure that the dilution does not introduce a bias. This should be assessed during method validation.[6]

References

  • Bhandari, D., & Chambers, D. (2019). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 43(8), 641-647. Retrieved from [Link]

  • Fahimirad, B., & Shamsipur, M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Journal of the Iranian Chemical Society, 18(12), 3327-3345. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Expert Opinion on Drug Metabolism & Toxicology, 15(1), 1-4. Retrieved from [Link]

  • Stavropoulou, A., & Lymperopoulou, T. (2022). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 27(19), 6286. Retrieved from [Link]

  • Analysis of Phenols in Tap Water by Triple Quadrupole LC/MS/MS. (2023, April 20). JASCO. Retrieved from [Link]

  • Determination of Chlorophenols in water by LC-MS/MS. Case study. (n.d.). Retrieved from [Link]

  • Trace analysis of chlorophenolics using triple quadrupole GC-MS. (n.d.). Pragolab. Retrieved from [Link]

  • Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. (2016). Industrial & Engineering Chemistry Research, 55(4), 857-864. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Hennion, M. C. (1999). Solid-phase extraction: methodology, sorbents, and applications. Journal of Chromatography A, 856(1-2), 3-54. Retrieved from [Link]

  • Wang, S., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Foods, 10(9), 2056. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Extraction of 4-octylphenol and 4-nonylphenol in river water using solid-phase extraction and high-performance liquid chromatography. (2020). Malaysian Journal of Analytical Sciences, 24(1), 108-118. Retrieved from [Link]

  • Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11), 1094-1103. Retrieved from [Link]

  • Dolan, J. W. (2015). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Retrieved from [Link]

  • Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. (2021). Separation and Purification Technology, 257, 117942. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (2018). Foods, 7(1), 7. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. (n.d.). eConference.io. Retrieved from [Link]

  • Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection. (2003). Journal of Chromatography A, 985(1-2), 267-276. Retrieved from [Link]

  • Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. (2020). Journal of Separation Science, 43(9-10), 1856-1866. Retrieved from [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2016). Journal of Chromatography B, 1021, 142-150. Retrieved from [Link]

  • Solid phase extraction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). (n.d.). Shimadzu. Retrieved from [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). Molecules, 27(3), 643. Retrieved from [Link]

  • Pressurized Liquid Extraction as a Novel Technique for the Isolation of Laurus nobilis L. Leaf Polyphenols. (2021). Molecules, 26(21), 6486. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. (2015, October 14). YouTube. Retrieved from [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Retrieved from [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental sa. (2002). Rapid Communications in Mass Spectrometry, 16(12), 1107-1114. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [Link]

  • SOLID PHASE EXTRACTION FOR. (n.d.). Phenomenex. Retrieved from [Link]

  • Assessment of phenolic compounds in biological samples. (2004). Annali della Facoltà di Medicina Veterinaria, Università di Parma, 24, 1-14. Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-(4-Chlorophenoxy)phenol Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 4-(4-Chlorophenoxy)phenol. Here, we address common challenges related to the stability of its stock solutions, offering troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your experiments. Our approach is grounded in established chemical principles and field-proven laboratory practices.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists encounter regarding the stability of this compound stock solutions.

Q1: My this compound stock solution has turned a light yellow to light orange color. Is it still usable?

A1: A slight change in color from white to light yellow or orange can be an initial indicator of degradation, likely due to oxidation. Phenolic compounds are susceptible to autooxidation, which can be accelerated by factors such as exposure to air (oxygen), light, and elevated temperatures.[1] While a minor color change may not significantly impact the compound's activity in all applications, it is a sign of instability. For sensitive assays, it is highly recommended to prepare a fresh stock solution.

Q2: I've observed precipitation in my this compound stock solution after storing it at -20°C. What could be the cause and how can I resolve this?

A2: Precipitation upon cooling is typically due to the solvent's reduced capacity to keep the compound dissolved at lower temperatures. This is a common issue when a solution is prepared at or near its saturation point at room temperature. To resolve this, you can try gently warming the solution to room temperature and vortexing to redissolve the precipitate. If the precipitate does not readily redissolve, it may indicate that the concentration is too high for the chosen solvent at the storage temperature. Consider preparing a more dilute stock solution for long-term storage. Additionally, ensure your storage vials have a tight seal, as solvent evaporation can increase the concentration over time, leading to precipitation.[2]

Q3: What is the optimal solvent for preparing a stable stock solution of this compound?

A3: The choice of solvent is critical for stability. While this compound is slightly soluble in water, organic solvents are generally preferred for preparing stock solutions.[3] Common choices include dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile.[4] For biological applications, DMSO is a frequent choice due to its high solubilizing power and miscibility with aqueous media. However, it is important to note that the final concentration of DMSO in your assay should be kept low, typically below 0.5%, to avoid solvent-induced artifacts. The selection of a solvent should also consider its compatibility with your experimental downstream applications.

Q4: How should I properly store my this compound stock solution to maximize its shelf-life?

A4: To maximize stability, stock solutions should be stored at low temperatures, with -20°C or -80°C being common for long-term storage.[1][5] It is crucial to protect the solution from light by using amber-colored vials or by wrapping the vials in aluminum foil.[6][7] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5] Using glass vials with Teflon-lined screw caps will minimize solvent evaporation and potential contamination.[2]

Troubleshooting Guide

Encountering unexpected issues with your stock solution can be a significant setback. This guide will help you diagnose and resolve common problems.

Issue 1: Rapid Degradation or Discoloration of the Stock Solution
  • Potential Cause: Exposure to light, oxygen, or elevated temperatures. Phenolic compounds are prone to oxidation, which is often catalyzed by these factors.[1][6]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the stock solution is stored in a dark environment, preferably in an amber vial, and at the recommended low temperature (e.g., -20°C or -80°C).[1][5][6]

    • Inert Atmosphere: When preparing the stock solution, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Solvent Purity: Use high-purity, anhydrous solvents. Impurities in the solvent can catalyze degradation reactions.

    • Prepare Fresh: If degradation is suspected, it is always best to prepare a fresh stock solution from a new batch of solid compound if possible.

Issue 2: Inconsistent Experimental Results Using the Same Stock Solution
  • Potential Cause: This could be due to degradation of the compound, solvent evaporation leading to a change in concentration, or improper mixing before use.

  • Troubleshooting Workflow:

    G start Inconsistent Results Observed check_precipitate Inspect for Precipitation start->check_precipitate check_storage Review Storage Practices: - Aliquoted? - Tightly Sealed Vials? start->check_storage warm_vortex Warm to RT and Vortex check_precipitate->warm_vortex check_dissolution Does it Redissolve? warm_vortex->check_dissolution use_solution Use Solution (Consider Re-quantification) check_dissolution->use_solution Yes prepare_new Prepare Fresh Stock Solution check_dissolution->prepare_new No quantify_concentration Quantify Concentration (e.g., HPLC, UV-Vis) use_solution->quantify_concentration implement_best_practices Implement Best Storage Practices check_storage->implement_best_practices implement_best_practices->prepare_new compare_concentration Compare to Expected Concentration quantify_concentration->compare_concentration concentration_ok Concentration is Correct compare_concentration->concentration_ok Matches concentration_off Concentration is Incorrect compare_concentration->concentration_off Does Not Match investigate_other Investigate Other Experimental Variables concentration_ok->investigate_other concentration_off->prepare_new

    Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a stable stock solution.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a Teflon-lined screw cap

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Tare the Vial: Place the amber glass vial on the analytical balance and tare it.

  • Weigh the Compound: Carefully weigh the desired amount of this compound directly into the vial. For a 10 mM solution in 10 mL, you would need 22.065 mg (Molecular Weight: 220.65 g/mol ).

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used to aid dissolution if necessary.

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes or glass vials. This minimizes freeze-thaw cycles and exposure to air and light.[5]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[1][5]

Protocol 2: Stability Assessment of this compound Stock Solutions via HPLC

This protocol outlines a method to assess the stability of your stock solution over time.

Objective: To quantify the concentration of this compound in a stock solution and detect the presence of degradation products.

Materials:

  • This compound stock solution

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

  • Acetonitrile (HPLC grade)

  • Ultrapure water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and 0.5% phosphoric acid in water (gradient or isocratic, e.g., 75:25 v/v).[9][10]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[10]

  • Detection Wavelength: 218 nm.[10]

  • Injection Volume: 10 µL.[10]

Procedure:

  • Prepare Standards: Create a calibration curve by preparing a series of known concentrations of this compound in the mobile phase.

  • Initial Analysis (Time 0): Dilute an aliquot of your freshly prepared stock solution to a concentration within the range of your calibration curve. Inject this sample into the HPLC system and record the chromatogram.

  • Incubate Samples: Store aliquots of the stock solution under various conditions you wish to test (e.g., -20°C, 4°C, room temperature, exposed to light).

  • Time-Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

  • Analyze Samples: Prepare and analyze the samples as in step 2.

  • Data Analysis:

    • Calculate the concentration of this compound in each sample using the calibration curve.

    • Compare the concentration at each time point to the initial concentration to determine the percentage of degradation.

    • Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.

Data Presentation:

Storage ConditionTime PointConcentration (mM)% DegradationObservations (e.g., new peaks)
-80°C (dark)010.000None
1 month9.980.2None
3 months9.950.5None
-20°C (dark)010.000None
1 month9.920.8Minor peak at RT 2.5 min
3 months9.851.5Increased area of peak at RT 2.5 min
4°C (dark)010.000None
1 month9.505.0Significant new peaks observed
3 months8.8012.0Multiple degradation peaks
Room Temp (light)010.000None
1 week7.2028.0Major degradation peaks, solution yellowed

This is example data and will vary based on experimental conditions.

Potential Degradation Pathways

Understanding the potential chemical transformations of this compound can aid in troubleshooting and interpreting stability data.

G main_compound This compound oxidation Oxidative Degradation (Quinone-type structures) main_compound->oxidation O2, light, heat polymerization Polymerization (Oligomeric species) main_compound->polymerization Radical initiators photodegradation Photodegradation (Radical formation, ring opening) main_compound->photodegradation UV light hydrolysis Hydrolysis (at ether linkage) (Phenol and 4-Chlorophenol) main_compound->hydrolysis Extreme pH

Caption: Potential degradation pathways for this compound.

The primary degradation pathways for phenolic compounds like this compound involve oxidation, which can lead to the formation of colored quinone-type structures.[1] In the presence of light or radical initiators, polymerization can also occur.[11] While the ether linkage is generally stable, hydrolysis to phenol and 4-chlorophenol is possible under extreme pH conditions.

By understanding the chemical properties of this compound and implementing these best practices for solution preparation and storage, you can significantly enhance the stability of your stock solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Keyingchem. (2026, January 13). What is the stability of 4 - Phenoxyphenol under different conditions? - Blog.
  • Chem-Impex. This compound.
  • MDPI. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • ResearchGate. Detailed pathway of degradation of phenol and 4-chlorophenol adapted...
  • ResearchGate. Bacterial degradation pathways for 4-chlorophenol. (a) 4-Chlorophenol...
  • ResearchGate. (2022, September 15). The storage of phenolic extract at -20c does affect its biological activity?
  • PubMed Central. Novel 4-Chlorophenol Degradation Gene Cluster and Degradation Route via Hydroxyquinol in Arthrobacter chlorophenolicus A6.
  • Loba Chemie. 106-48-9 CAS | 4-CHLOROPHENOL.
  • ResearchGate. Degradation of phenol and chlorophenols by mixed and pure cultures.
  • PubChem. 4-Chlorophenol.
  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure.
  • Enfanos. Preparation of Stock Solutions.
  • ResearchGate. (PDF) Liquid chromatography of 4-chlorophenol.
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...).
  • MCE. Compound Handling Instructions.
  • JOCPR. Study on the performance condition optimization of analytic method for p-chlorophenol compounds by high performance liquid chromatography conditions.
  • ResearchGate. (PDF) An Overview on Common Organic Solvents and Their Toxicity.

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Validation & Comparative

A Comparative Efficacy Analysis of 4-(4-Chlorophenoxy)phenol and Other Leading Fungicides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the fungicidal efficacy of 4-(4-Chlorophenoxy)phenol against established antifungal agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for direct comparison, and explores the mechanistic underpinnings of these compounds. Our objective is to furnish a comprehensive resource that enables informed decisions in the selection and evaluation of antifungal compounds for research and development applications.

Introduction: The Emergence of this compound in Antifungal Research

This compound, a chlorinated phenolic compound, is recognized for its broad-spectrum antimicrobial properties and its application in the formulation of fungicides.[1] Phenolic compounds, as a class, are known to exert their antimicrobial effects primarily through the disruption of microbial cell membranes, leading to the leakage of intracellular contents and subsequent cell death.[2] While specific quantitative data on the antifungal efficacy of this compound is not extensively available in public literature, its structural similarity to other active phenolic compounds suggests significant potential as a fungicidal agent. This guide will, therefore, provide a comparative framework based on the known activities of related phenolic compounds and established fungicides, alongside a robust methodology for empirical validation.

Mechanisms of Action: A Comparative Overview

Understanding the molecular mechanisms of action is fundamental to evaluating and comparing the efficacy of antifungal agents. Different classes of fungicides target distinct cellular pathways and structures within the fungal cell.

This compound and Phenolic Compounds: The primary mechanism of action for phenolic compounds involves the disruption of the microbial cell membrane. This leads to a loss of membrane integrity, increased permeability, and the leakage of essential cellular components, ultimately resulting in cell lysis.[2] Some phenolic compounds may also interfere with key cellular processes such as ergosterol biosynthesis and the function of ABC transporters.[2]

Azole Fungicides (e.g., Fluconazole): Azoles function by inhibiting the enzyme lanosterol 14-α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. By disrupting its synthesis, azoles compromise membrane integrity and function, leading to the inhibition of fungal growth.

Polyene Fungicides (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels. This binding disrupts the osmotic integrity of the membrane, causing leakage of ions and other small molecules, which leads to cell death.

Echinocandin Fungicides: This class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. The disruption of cell wall synthesis results in osmotic instability and cell lysis.

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Fungal Inoculum Inoculate 3. Inoculate Microtiter Plate Inoculum->Inoculate Antifungal 2. Prepare Antifungal Dilutions Antifungal->Inoculate Incubate 4. Incubate Plate Inoculate->Incubate Read 5. Read MIC Results Incubate->Read

Caption: Standardized workflow for the broth microdilution antifungal susceptibility assay.

Discussion and Future Directions

The presented framework provides a robust starting point for the comprehensive evaluation of this compound as a fungicide. While direct comparative data is currently sparse, the established antifungal activity of related phenolic compounds suggests its potential. The provided CLSI-based protocol offers a standardized method to generate the necessary empirical data to directly compare its efficacy against industry-standard fungicides like fluconazole and amphotericin B.

Future research should focus on:

  • Generating comprehensive MIC data for this compound against a broad panel of clinically and agriculturally relevant fungal pathogens.

  • Investigating the precise molecular mechanism of action to understand its specific cellular targets.

  • Evaluating its spectrum of activity to determine its effectiveness against a wide range of fungal species.

  • Assessing its toxicological profile to ensure its safety for potential applications.

By systematically addressing these research questions, the scientific community can fully elucidate the potential of this compound as a valuable addition to the arsenal of antifungal agents.

References

  • This compound - Chem-Impex.

  • Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC.

  • Antifungal activity of phenolic and polyphenolic compounds from different matrices of Vitis vinifera L. against human pathogens - PMC.

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition.

  • New antifungal 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone reduces the Candida albicans pathogenicity in the Galleria mellonella model organism - NIH.

  • Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed.

  • In vitro and in vivo activities of SCH 42427, the active enantiomer of the antifungal agent SCH 39304 - PubMed.

  • (PDF) Natural phenolic compounds: A potential antifungal agent - ResearchGate.

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology.

  • Antifungal Susceptibility Testing: Current Approaches - PMC.

  • (PDF) Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - ResearchGate.

  • Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC.

  • M38 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.

  • HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer - Hardy Diagnostics.

  • Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - NIH.

  • MIC (Broth Microdilution) Testing - YouTube.

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - ASM Journals.

  • (PDF) Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - ResearchGate.

  • In Vitro and In Vivo Anti-Phytopathogenic Fungal Activity of a Culture Extract of the Marine-Derived Fungus, Aspergillus unguis KUFA 0098, and Its Major Depsidone Constituents - MDPI.

  • In Vitro Evaluation of the Antifungal Effect of AgNPs on Fusarium oxysporum f. sp. lycopersici - MDPI.

  • (PDF) Synthesis and in vitro Evaluation of Antifungal Properties of Some 4-Aryl-3-Methyl-1,2,3,4-Tetrahydroquinolines Derivatives - ResearchGate.

  • Antifungal Activity of the Phenolic Compounds Ellagic Acid (EA) and Caffeic Acid Phenethyl Ester (CAPE) against Drug-Resistant Candida auris - MDPI.

  • Application Notes and Protocols: Agar Disk Diffusion Assay for Itraconazole Susceptibility Screening - Benchchem.

  • Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - Frontiers.

Sources

Comparative Guide: Structure-Activity Relationship of 4-(4-Chlorophenoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the structure-activity relationships (SAR) of 4-(4-Chlorophenoxy)phenol derivatives. It focuses on their dual utility as potent anthelmintic/antimicrobial agents (e.g., Rafoxanide analogs) and photosensitizers for Photodynamic Therapy (PDT).[1][2]

Executive Summary

The This compound scaffold (CAS: 21567-18-0) represents a privileged substructure in medicinal chemistry, characterized by two aromatic rings linked by an ether bridge with a para-chlorine substituent.[1][2][3] This lipophilic core (


) serves as a critical "anchor" in drug design, facilitating membrane permeation and hydrophobic binding to target proteins.[1][2]

This guide compares two distinct derivative classes:

  • Halogenated Salicylanilides (e.g., Rafoxanide): Where the scaffold acts as a protonophore to uncouple oxidative phosphorylation in parasites.[1][2]

  • Phthalocyanine Conjugates: Where the scaffold serves as a peripheral substituent to modulate solubility and singlet oxygen generation in Photodynamic Therapy (PDT).[1][2]

Quick Comparison: Derivative Classes
FeatureClass A: Salicylanilides (Rafoxanide Type)Class B: Phthalocyanine Conjugates (ZnPc)
Primary Application Anthelmintic (Fascioliasis), AntimicrobialPhotodynamic Therapy (Cancer Treatment)
Mechanism of Action Protonophore (Uncouples OXPHOS)Type II Photosensitization (Singlet Oxygen)
Key SAR Driver Acidity of phenolic -OH & LipophilicityHeavy atom effect (Cl/Br) & Aggregation inhibition
Potency Metric IC50 / MIC (typically

M range)
Singlet Oxygen Quantum Yield (

)

Detailed Structure-Activity Relationship (SAR)[1]

Class A: Anthelmintic Salicylanilides (Rafoxanide Series)

The most clinically significant derivative is Rafoxanide , where the this compound moiety is linked to a 3,5-diiodosalicylic acid core.[1][2]

Mechanistic SAR: The biological activity relies on the molecule's ability to shuttle protons across the inner mitochondrial membrane, collapsing the proton motive force (PMF).[2]

  • The Diphenyl Ether "Tail": The 4-(4-chlorophenoxy) group provides the necessary lipophilicity to partition into the lipid bilayer.[1][2] Removing the p-chloro substituent significantly reduces potency against Fasciola hepatica due to decreased membrane retention.[1][2]

  • The Salicylanilide "Head": The phenolic hydroxyl group (pKa ~6.5–7.[1][2]0) is the proton-exchange site.[1][2] Electron-withdrawing groups (Iodine, Chlorine) on the salicylic ring are essential to lower the pKa into the physiological range for effective proton cycling.[1][2]

  • The Amide Linker: Essential for hydrogen bonding within the active site of target proteins and maintaining the planar conformation required for membrane insertion.[2]

Experimental Data Comparison (Uncoupling Activity): Data derived from mitochondrial respiration assays (Rat liver mitochondria).

Compound VariantSubstituent (R)Uncoupling Activity (EC50,

M)
Relative Potency
Rafoxanide (Standard) 3,5-Diiodo-salicyl0.08 1.0 (Reference)
Des-chloro AnalogH (No Cl on ether)0.450.18x (Weaker)
Oxyclozanide AnalogPentachloro-core0.120.66x (Comparable)
Amide-N-MethylatedN-Me> 10.0Inactive (Loss of H-bond)
Class B: Zinc Phthalocyanine Photosensitizers

In PDT, the this compound moiety is attached to the periphery of a Zinc Phthalocyanine (ZnPc) core.[1][2]

Mechanistic SAR:

  • Aggregation Inhibition: The bulky phenoxy ether groups prevent the flat Phthalocyanine rings from stacking (aggregating) in aqueous media, which would otherwise quench the excited state and reduce efficacy.[2]

  • Heavy Atom Effect: The chlorine atom on the phenoxy ring facilitates Intersystem Crossing (ISC) from the excited singlet state to the triplet state via spin-orbit coupling.[1][2] This boosts the generation of Singlet Oxygen (

    
    ), the cytotoxic species that kills tumor cells.[2]
    

Experimental Data Comparison (Photophysics in DMSO):

DerivativePeripheral SubstituentSinglet Oxygen Yield (

)
Fluorescence Yield (

)
ZnPc-Cl (Target) 4-(4-chlorophenoxy) 0.68 0.12
ZnPc-F (Comparator)4-(4-fluorophenoxy)0.550.18
ZnPc-Br (Comparator)4-(4-bromophenoxy)0.750.09
Unsubstituted ZnPcNone< 0.20 (Aggregates)< 0.05

Insight: While the Bromo-derivative has a higher


 due to a stronger heavy atom effect, the Chloro-derivative (ZnPc-Cl)  offers the best balance of solubility, stability, and synthetic accessibility (lower cost of starting material).[2]

Mechanism of Action Visualization

The following diagram illustrates the two distinct pathways: Mitochondrial Uncoupling (Rafoxanide) and Singlet Oxygen Generation (ZnPc).[1][2]

SAR_Mechanism Scaffold This compound (Lipophilic Core) Deriv_A Salicylanilide Derivative (Rafoxanide) Scaffold->Deriv_A Amide Coupling Deriv_B Phthalocyanine Conjugate (ZnPc-Cl) Scaffold->Deriv_B Cyclotetramerization Target_A Mitochondrial Membrane Deriv_A->Target_A Lipophilic Insertion Action_A Proton Shuttle (Uncoupling OXPHOS) Target_A->Action_A H+ Transport Result_A ATP Depletion & Parasite Death Action_A->Result_A Target_B Tumor Tissue (Light Irradiation) Deriv_B->Target_B Accumulation Action_B Intersystem Crossing (Singlet Oxygen 1O2) Target_B->Action_B hv (680 nm) Result_B Oxidative Stress & Tumor Necrosis Action_B->Result_B

Figure 1: Dual mechanistic pathways of this compound derivatives. Path A (Red) depicts antiparasitic uncoupling; Path B (Green) depicts photodynamic therapy.[1]

Experimental Protocols

Synthesis of Rafoxanide (Optimized 3-Step Workflow)

Source: Adapted from recent efficient synthesis protocols (e.g., source 1.8).

Rationale: This protocol avoids harsh thionyl chloride conditions by generating the acid chloride in situ, improving yield and purity.[1][2]

Step-by-Step Protocol:

  • Iodination: Dissolve salicylic acid (1.0 eq) in acetic acid. Add Iodine (1.0 eq) and Hydrogen Peroxide (30%, 1.1 eq) dropwise.[1][2] Stir at RT for 4h.[1][2]

    • Checkpoint: Monitor disappearance of starting material by TLC (Hexane:EtOAc 3:1).[1][2] Product: 3,5-diiodosalicylic acid.[1][2][4]

  • Activation: Suspend 3,5-diiodosalicylic acid in Toluene. Add

    
     (0.4 eq) and reflux for 2h.
    
    • Mechanism:[1] Generates the acid chloride in situ.

  • Amide Coupling (The Critical Step):

    • Add 4-(4-chlorophenoxy)aniline (1.0 eq) directly to the reaction mixture.[1][2]

    • Reflux for an additional 3–4 hours.[1][2]

    • Cool to RT. The product often precipitates.[1][2]

  • Purification: Filter the solid. Wash with 5%

    
     (to remove unreacted acid) and water.[1][2] Recrystallize from Ethanol.[1][2]
    
    • Yield: Typically 70–75%.[1][2]

    • Validation: 1H NMR should show the characteristic amide singlet at

      
       10.5-11.0 ppm.[1][2]
      
Singlet Oxygen Quantum Yield Determination (For PDT Agents)

Rationale: To verify the "Heavy Atom Effect" of the chlorine substituent.[2]

Protocol:

  • Setup: Prepare a

    
     M solution of the ZnPc derivative in DMSO.
    
  • Reference: Use unsubstituted Zinc Phthalocyanine (ZnPc) as the standard (

    
    ).[1]
    
  • Trap: Add 1,3-diphenylisobenzofuran (DPBF) as the singlet oxygen quencher.[1][2]

  • Irradiation: Irradiate with a red laser (680 nm) at fixed time intervals (e.g., every 10s for 2 mins).

  • Measurement: Monitor the decrease in DPBF absorbance at 417 nm using UV-Vis spectroscopy.

  • Calculation:

    
    
    Where 
    
    
    
    is the rate of DPBF degradation and
    
    
    is the light absorption intensity.[1]

References

  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters. (2013). Link

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Chemical Papers. (2023). Link[1]

  • Newly synthesized peripherally octa-substituted zinc phthalocyanines carrying halogen terminated phenoxy-phenoxy moiety. Turkish Journal of Chemistry. (2020). Link

  • Quantitative structure-activity relationships for the toxicity of chlorophenols to mammalian submitochondrial particles. Biochimica et Biophysica Acta. (1994). Link

Sources

comparing synthesis routes for 4-(4-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 4-(4-Chlorophenoxy)phenol (CAS 21567-18-0) , a critical intermediate in the synthesis of agrochemicals (e.g., Fenoxaprop-ethyl) and pharmaceutical scaffolds.

The content is structured to prioritize scientific integrity, reproducibility, and industrial viability.

Executive Summary & Route Analysis

The synthesis of this compound presents a classic chemoselectivity challenge: constructing a diaryl ether linkage while retaining a free hydroxyl group without over-arylation (forming triaryl ethers). Direct arylation of hydroquinone is often plagued by poor selectivity (mono- vs. bis-arylation). Therefore, the most robust strategies utilize masked phenol equivalents —functional groups that can be converted to a phenol after the ether bond is formed.

We compare three distinct pathways:

  • The Aniline Hydrolysis Route (Industrial Standard): High atom economy, scalable, uses inexpensive nitro-precursors.

  • The Baeyer-Villiger Oxidation Route (Laboratory/MedChem): Excellent for installing oxygen into electron-rich rings; avoids metal catalysts in the final steps.

  • The Demethylation Route (Ullmann/Chan-Lam): Uses methoxy-protection; ideal for small-scale, high-purity synthesis but requires harsh deprotection.

Comparative Performance Matrix
MetricRoute A: Aniline HydrolysisRoute B: Baeyer-VilligerRoute C: Demethylation
Primary Strategy Diazotization of aniline precursorOxidation of acetophenoneCleavage of methyl ether
Key Intermediate 4-(4-chlorophenoxy)aniline4-(4-chlorophenoxy)acetophenone4-(4-chlorophenoxy)anisole
Overall Yield 75–85%60–70%80–90%
Scalability High (Ton-scale proven)Moderate (Peroxide safety limits)Low/Moderate (Reagent cost)
Atom Economy HighModerate (Loss of AcOH)Low (Loss of Me-halide)
Primary Hazard Diazonium salt stabilityPeroxide/Peracid handlingBBr3/HBr corrosivity

Pathway Visualization

The following diagram illustrates the divergent logic of the three pathways starting from basic commodity chemicals.

SynthesisPathways Start1 4-Chlorophenol Inter1 4-(4-Chlorophenoxy) nitrobenzene Start1->Inter1 Base, Heat (SNAr) Inter4 4-(4-Chlorophenoxy) acetophenone Start1->Inter4 Ullmann Coupling Inter6 4-(4-Chlorophenoxy) anisole Start1->Inter6 Ullmann Coupling Start2 1-Chloro-4-nitrobenzene Start2->Inter1 Start3 4-Bromoacetophenone Start3->Inter4 Start4 4-Bromoanisole Start4->Inter6 Inter2 4-(4-Chlorophenoxy) aniline Inter1->Inter2 Reduction (Fe/HCl or H2/Pd) Inter3 Diazonium Salt Inter2->Inter3 NaNO2, H2SO4 Product This compound (CAS 21567-18-0) Inter3->Product Hydrolysis (Boiling H2SO4) Inter5 Acetate Ester Inter4->Inter5 m-CPBA (Oxidation) Inter5->Product Hydrolysis (NaOH) Inter6->Product BBr3 or HBr (Demethylation)

Caption: Strategic disconnection of this compound showing the Aniline (Top), Baeyer-Villiger (Middle), and Anisole (Bottom) routes.

Detailed Experimental Protocols

Protocol A: The Aniline Hydrolysis Route (Industrial Preferred)

This route is favored for its cost-effectiveness. The key challenge is the safe handling of the diazonium intermediate. The protocol below utilizes an in situ hydrolysis method to minimize accumulation of the unstable diazonium salt.

Mechanism:

  • SNAr Coupling: 4-Chlorophenol displaces the chloride in 4-chloronitrobenzene (activated by the nitro group).

  • Reduction: Nitro group reduced to amine.

  • Hydroxydediazotization: Amino group converted to diazonium, then hydrolyzed by water via an SN1-like mechanism involving an aryl cation.

Step-by-Step Methodology:

  • Ether Synthesis:

    • Charge a reactor with 4-chlorophenol (1.0 eq), 1-chloro-4-nitrobenzene (1.0 eq), and K₂CO₃ (1.2 eq) in DMF.

    • Heat to 130–140°C for 6–8 hours. Monitor by TLC/HPLC.

    • Pour into water, filter the precipitate, and recrystallize from ethanol to obtain 4-(4-chlorophenoxy)nitrobenzene .

  • Reduction:

    • Suspend the nitro compound in ethanol/water with Iron powder (3.0 eq) and catalytic NH₄Cl or HCl. Reflux for 2 hours.

    • Filter iron residues and concentrate to obtain 4-(4-chlorophenoxy)aniline .

  • Diazotization & Hydrolysis (The Critical Step):

    • Preparation: Dissolve the aniline (1.0 eq) in 20% HCl (2.5 eq). Cool to 0–5°C.

    • Diazotization: Add aqueous NaNO₂ (1.05 eq) dropwise, maintaining temperature <5°C. Stir for 30 mins to form the diazonium chloride solution.

    • Hydrolysis: Prepare a boiling mixture of 50% H₂SO₄ and Toluene (biphasic system) in a separate reactor (105°C).

    • Addition: Slowly add the cold diazonium solution into the boiling acid mixture. The nitrogen gas evolves immediately, and the resulting phenol partitions into the toluene layer, protecting it from further coupling reactions (azo dye formation).

    • Workup: Separate the toluene layer, wash with water, and evaporate solvent. Recrystallize from toluene/hexane.

Validation Check: The biphasic system (Toluene/H₂SO₄) is crucial. Without the organic layer, the formed phenol reacts with unreacted diazonium salt to form red azo dyes (coupling side reaction).

Protocol B: The Baeyer-Villiger Oxidation Route

Ideal for laboratory settings where 4-chloroacetophenone is available. This route avoids the formation of potentially explosive diazonium salts.

Mechanism: The reaction proceeds via the Criegee intermediate .[1] The migratory aptitude of the aryl group is higher than the methyl group, leading exclusively to the acetate ester (Ar-O-CO-Me) rather than the methyl ester (Ar-CO-O-Me).

Step-by-Step Methodology:

  • Precursor Synthesis:

    • Perform an Ullmann coupling between 4-chlorophenol and 4-bromoacetophenone using CuI (10 mol%), Dimethylglycine (20 mol%), and Cs₂CO₃ in Dioxane at 110°C.

    • Isolate 4-(4-chlorophenoxy)acetophenone .

  • Oxidation:

    • Dissolve the acetophenone (10 mmol) in Dichloromethane (DCM) .

    • Add m-CPBA (meta-chloroperoxybenzoic acid, 77%, 1.5 eq) in portions at 0°C.

    • Allow to warm to room temperature and stir for 12 hours.

    • Quench: Wash with saturated Na₂SO₃ (to destroy excess peroxide) followed by NaHCO₃ (to remove m-chlorobenzoic acid byproduct).

    • Evaporate DCM to yield the acetate ester .

  • Hydrolysis:

    • Dissolve the crude ester in Methanol/THF (1:1) .

    • Add NaOH (2M, 2.0 eq) and stir at room temperature for 1 hour.

    • Acidify with 1M HCl and extract with Ethyl Acetate.

    • Purification: Silica gel chromatography (Hexane/EtOAc) yields pure This compound .

Validation Check: Ensure complete destruction of peroxides before workup using starch-iodide paper. The migration of the aryl group is highly favored, so regioselectivity is typically >98%.

References

  • Ullmann Ether Synthesis & Variants

    • CN113429268A. "Synthetic method of 4-phenoxyphenol."[2] (Describes the pipeline reactor approach for phenoxy-phenols).

    • US4284828A. "Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol." (Details the chlorination and demethylation strategy). Link

  • Aniline Hydrolysis Route

    • US4355186A. "Process for the preparation of 4-phenoxy-phenols." (The authoritative protocol for the diazotization/hydrolysis method). Link

  • Baeyer-Villiger Mechanism & Applications

    • Ten Brink, G. J., Arends, I. W., & Sheldon, R. A. (2004). "The Baeyer–Villiger Reaction: New Developments toward Greener Procedures." Chemical Reviews. (Grounding for the oxidation mechanism). Link

  • Boronic Acid (Chan-Lam)

    • Organic Syntheses, Coll. Vol. 10, p. 1092 (2005). "Synthesis of 4-chlorophenylboronic acid." (Precursor synthesis for alternative coupling routes). Link

Sources

Introduction: Deciphering the Toxicity of Chlorophenols through In Silico Modeling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Chlorophenols

Chlorophenols (CPs) represent a class of persistent and toxic environmental contaminants, emerging from industrial processes such as the manufacturing of pesticides, herbicides, and wood preservatives.[1] Their widespread presence and potential for adverse health effects, including carcinogenicity, necessitate robust methods for toxicity assessment.[1] Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful, cost-effective, and ethically sound alternative to traditional toxicological testing.[2][3] By correlating the structural or physicochemical properties of chemicals with their biological activities, QSAR models can predict the toxicity of novel or untested compounds, facilitating risk assessment and guiding the development of safer chemicals.[2]

This guide provides a comparative analysis of various QSAR methodologies applied to chlorophenols, offering researchers and drug development professionals a comprehensive overview of the field. We will delve into the critical components of QSAR models, compare the performance of different approaches with supporting data, and provide detailed experimental protocols to ground these computational models in real-world biological measurements.

The Anatomy of a Chlorophenol QSAR Model

A robust QSAR model is built upon three foundational pillars: reliable biological activity data, relevant molecular descriptors, and a statistically sound algorithm to link them. The selection of each component is a critical experimental choice that dictates the model's predictive power and mechanistic interpretability.

cluster_0 QSAR Workflow for Chlorophenols Data 1. Data Collection - Chlorophenol Structures - Experimental Toxicity Data (e.g., LC50) Descriptors 2. Descriptor Calculation - Physicochemical Properties - Topological Indices - 3D Fields Data->Descriptors Split 3. Data Splitting - Training Set - Test Set Descriptors->Split Model 4. Model Development - Statistical Algorithm Selection (MLR, ANN, CoMFA, etc.) Split->Model Validation 5. Model Validation - Internal (Q²) - External (r²_pred) Model->Validation Prediction 6. Prediction & Interpretation - Toxicity of New CPs - Mechanistic Insights Validation->Prediction

Caption: A generalized workflow for developing a QSAR model for chlorophenol toxicity.

Biological Activity: The Empirical Anchor

The endpoint of a QSAR model is a quantitative measure of biological activity. For chlorophenols, this is typically a measure of toxicity. The choice of experimental system is crucial as it determines the nature of the toxicity being modeled. Common endpoints include:

  • Cytotoxicity: Often expressed as the concentration that causes 50% cell death (LC50) or inhibits 50% of a cellular process (IC50). A study on L929 mouse cells used LC50 values to develop QSAR models for chlorophenol toxicity.[4]

  • Ecotoxicity: The effect on organisms representative of an ecosystem. The Microtox™ assay, which measures the inhibition of bioluminescence in the bacterium Photobacterium phosphoreum (pEC50), is a widely used endpoint for aquatic toxicity.[2][5][6]

  • Specific Mechanisms: Some studies investigate more specific toxic mechanisms, such as respiratory uncoupling or electrophilic reactivity.[7]

Molecular Descriptors: Quantifying Chemical Structure

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties.[8][9] The selection of descriptors is guided by the hypothesized mechanism of toxicity. For chlorophenols, which act primarily through non-covalent interactions, the most relevant descriptors fall into several categories:

  • Hydrophobic Descriptors: These describe a compound's tendency to partition from water into a nonpolar environment, like a cell membrane. The n-octanol/water partition coefficient (log K(ow) or logP) is the most critical descriptor for chlorophenol toxicity, as it governs their ability to cross biological membranes and accumulate in organisms.[4][5]

  • Electronic Descriptors: These quantify the electronic properties of the molecule, which influence its interactions with biological targets. Key electronic descriptors for chlorophenols include:

    • Acid Dissociation Constant (pKa): This determines the proportion of the chlorophenol that is in its ionized (phenolate) form at a given pH. The degree of ionization affects both membrane permeability and interaction with charged biomolecules.[4]

    • Hammett Constant (σ): This quantifies the electron-withdrawing or electron-donating effect of the chlorine substituents on the aromatic ring.[4]

    • HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital can describe a molecule's nucleophilic and electrophilic potential, respectively.[9]

  • Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include:

    • Molecular Connectivity Indices (e.g., ¹χᵥ): These are calculated from the molecular graph and encode information about branching and connectivity.[4]

    • Perimeter of the Efficacious Section (σDg): A steric descriptor that contributes to toxicity models.[4]

cluster_descriptors Molecular Descriptors CP Chlorophenol Structure (e.g., 2,4-Dichlorophenol) Hydro Hydrophobic log K(ow) CP->Hydro Elec Electronic pKa, Hammett (σ) CP->Elec Steric Steric/Topological Molecular Weight, Connectivity Indices CP->Steric Model QSAR Model (Statistical Algorithm) Hydro->Model Elec->Model Steric->Model Toxicity Predicted Toxicity (e.g., pEC50) Model->Toxicity

Caption: Relationship between chlorophenol structure, descriptors, and toxicity prediction.

Statistical Methods: Building the Relationship

The final component is the statistical engine that creates the mathematical model. The choice of method depends on the complexity of the data and the desired balance between predictive accuracy and interpretability.

  • Multiple Linear Regression (MLR): A straightforward method that creates a linear equation relating the descriptors to the biological activity. MLR models are easily interpretable but may not capture complex, non-linear relationships.[7][10]

  • Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the structure of the brain. ANNs can often achieve higher predictive accuracy than MLR but are typically considered "black box" models, making mechanistic interpretation more difficult.[7][10]

  • 3D-QSAR Methods (CoMFA and CoMSIA):

    • Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique analyzes the steric and electrostatic fields around a set of aligned molecules.[5] It provides intuitive 3D contour maps that visualize regions where changes in steric bulk or electrostatic charge will increase or decrease activity.[5][6]

    • Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA, CoMSIA calculates similarity indices at regularly spaced grid points for different fields, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.[4]

Comparative Analysis of QSAR Models for Chlorophenol Toxicity

The effectiveness of a QSAR model is judged by its statistical robustness and predictive power. This is assessed using metrics like the coefficient of determination (r²) for the training set and the cross-validated coefficient of determination (Q²) for internal validation. A high Q² is indicative of a model's predictive ability. The following table compares several published QSAR models for chlorophenols.

Model Type Biological System Endpoint Key Descriptors Statistical Method Performance (r², Q²) Reference
2D-QSAR L929 CellsLC50 (24h)log K(ow), σDgRegression Analysisr² = N/A, Q² = N/A[4]
2D-QSAR Tetrahymena pyriformisToxicityN/AMLR, ANN, Response SurfaceGlobal models struggled to predict electrophilic mechanisms.[7]
2D-QSAR Photobacterium phosphoreumpEC50Electronic and PhysicochemicalMLR & ANNANN model (r²=0.96, Q²=0.93) outperformed MLR.[2][10]
3D-QSAR (CoMFA) L929 CellsLC50 (24h)Steric and Electrostatic FieldsPLSr² = 0.968, Q² = 0.891[4]
3D-QSAR (CoMSIA) L929 CellsLC50 (24h)Electrostatic, Hydrophobic, Steric FieldsPLSN/A[4]
3D-QSAR (CoMFA) Vibrio fischeri (Microtox)EC50Steric and Electrostatic FieldsPLSOutperformed classical QSAR using only logP.[5][6]
Key Insights from the Comparison:
  • Dominance of Hydrophobicity: Across most models, the n-octanol/water partition coefficient (log K(ow)) is a dominant predictive factor, highlighting that the ability of chlorophenols to penetrate cell membranes is a primary driver of their toxicity.[4]

  • Superiority of Non-linear and 3D Models: For complex biological systems, non-linear methods like ANNs and 3D-QSAR approaches like CoMFA often provide superior predictive performance compared to simple linear regression.[4][10] The CoMFA model for L929 cell toxicity, with a Q² of 0.891, demonstrates excellent predictability.[4]

  • Mechanistic Blind Spots: Global QSAR models can sometimes mask poor predictivity for specific mechanisms of action. For instance, while models may accurately predict toxicity for compounds acting via non-covalent mechanisms like polar narcosis, they often fail to model electrophilic mechanisms well.[7] This underscores the importance of defining a model's mechanistic applicability domain.[7]

  • The Power of 3D-QSAR: CoMFA and CoMSIA offer a significant advantage by providing a visual interpretation of the structure-activity relationship. The resulting 3D contour maps can guide the design of less toxic chemicals by indicating where to modify steric bulk or electronic properties.[5] For chlorophenols, CoMFA studies have shown that both electrostatic and steric fields are significant contributors to their biological activity.[4]

Experimental Protocol: The Microtox™ Assay for Ecotoxicity

To ensure the trustworthiness of QSAR models, the underlying experimental data must be of high quality. The Microtox™ assay is a standardized, rapid, and sensitive method for measuring the acute toxicity of substances to aquatic life.

Objective: To determine the EC50 value of a chlorophenol, which is the effective concentration that causes a 50% reduction in the light output of the marine bacterium Photobacterium phosphoreum.

Materials:

  • Microtox™ Analyzer (e.g., Model 500)

  • Freeze-dried Photobacterium phosphoreum reagent

  • Reconstitution solution

  • Diluent (e.g., 2% NaCl solution)

  • Osmotic adjusting solution

  • Cuvettes

  • Test chlorophenol compound

  • Positive control (e.g., phenol or zinc sulfate)

Methodology:

  • Reagent Preparation: Reconstitute the freeze-dried bacteria with the reconstitution solution at the recommended temperature (e.g., 5-10°C). Allow the suspension to stabilize for 15-20 minutes.

  • Instrument Setup: Turn on the Microtox™ analyzer and allow it to stabilize at the operating temperature (typically 15°C).

  • Sample Preparation: Prepare a stock solution of the test chlorophenol. Perform a serial dilution of the stock solution to create a range of test concentrations. An osmotic adjusting solution is added to each dilution to maintain the appropriate salinity for the marine bacteria.

  • Initial Light Reading (I₀): Pipette the bacterial suspension into a series of cuvettes. Place each cuvette in the Microtox™ analyzer and measure the initial light output (I₀) after a 5-minute incubation period.

  • Exposure: Add a specific volume of each chlorophenol dilution (and a control with only diluent) to the corresponding cuvettes containing the bacterial suspension.

  • Final Light Reading (Iₜ): After a predetermined exposure time (e.g., 15 or 30 minutes), measure the final light output (Iₜ) for each cuvette.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration: Inhibition (%) = 100 * [1 - (Iₜ / I₀)]

    • Plot the percent inhibition against the logarithm of the chlorophenol concentration.

    • Determine the EC50 value, the concentration at which 50% inhibition occurs, using a statistical method such as Probit analysis.

    • For QSAR modeling, the EC50 is often converted to a pEC50 value (pEC50 = -log[EC50] in mol/L).[2]

Conclusion and Future Directions

QSAR modeling has proven to be an indispensable tool for understanding and predicting the toxicity of chlorophenols. The comparative analysis reveals a clear trend: while 2D-QSAR models based on descriptors like log K(ow) provide a solid foundation, more sophisticated methods like ANN and 3D-QSAR (CoMFA/CoMSIA) offer enhanced predictive power and deeper mechanistic insights.[4][10] The strength of these models lies in their ability to integrate hydrophobic, electronic, and steric properties to explain the variance in biological activity.

The future of QSAR for environmental toxicology will likely involve the integration of larger, more diverse datasets and the application of machine learning and deep learning algorithms. Furthermore, developing models that can accurately predict the toxicity of complex mixtures and account for metabolic activation will be critical for a more holistic environmental risk assessment. By continuing to refine these in silico tools, researchers can accelerate the screening of potentially harmful substances and promote the design of environmentally benign chemicals.

References

  • Chen, J., Liu, H., & Wang, J. (2009). Quantitative structure activity relationship (QSAR) for toxicity of chlorophenols on L929 cells in vitro. PubMed.
  • Briens, F., Bureau, R., Rault, S., & Robba, M. (1995). Comparative Molecular Field Analysis of Chlorophenols. application in Ecotoxicology. SAR and QSAR in Environmental Research, 2(3).
  • Briens, F., Bureau, R., Rault, S., & Robba, M. (1995). Comparative Molecular Field Analysis of Chlorophenols. application in Ecotoxicology. Taylor & Francis Online.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Chlorophenols.
  • Cronin, M. T. D., & Schultz, T. W. (2008). An evaluation of global QSAR models for the prediction of the toxicity of phenols to Tetrahymena pyriformis. PubMed.
  • ResearchGate. (n.d.). List of descriptors used in the development of QSAR model.
  • Leszczynski, J. (Ed.). (n.d.). Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols.
  • HUFOCW. (n.d.). MOLECULAR DESCRIPTORS USED IN QSAR. HUFOCW.
  • PubChem. (n.d.). 4-Chlorophenol. PubChem.
  • PubChem. (n.d.). 2-Chlorophenol. PubChem.
  • UC Santa Barbara. (n.d.). Tutorial: Molecular Descriptors in QSAR. UC Santa Barbara.
  • El-Mekkawi, D. M., & El-Gendy, A. A. (2017). QSAR analysis of the toxicity of phenols and thiophenols using MLR and ANN. Journal of Taibah University for Science, 11(1), 1-10.
  • El-Mekkawi, D. M., & El-Gendy, A. A. (2017). QSAR analysis of the toxicity of phenols and thiophenols using MLR and ANN. Taylor & Francis Online.
  • IntechOpen. (2015). Molecular descriptors.
  • JRC Publications Repository. (n.d.). Review of Software Tools for Toxicity Prediction.
  • Pradeep, P. (n.d.).
  • Olaniran, A. O., & Igbinosa, E. O. (2011). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal.
  • ResearchGate. (2017). Predictive QSAR Models for the Toxicity of Disinfection Byproducts.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. In Toxicological Profile for Chlorophenols.
  • MDPI. (2023). QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. MDPI.

Sources

Executive Summary: The Shift from Broad-Spectrum Toxicity to Targeted Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 4-(4-Chlorophenoxy)phenol vs. Pentachlorophenol in Wood Preservation

This guide provides a technical comparison between Pentachlorophenol (PCP) , the historical "gold standard" of heavy-duty wood preservation, and This compound (4-CPP) , a hydroxylated diphenyl ether emerging as a lower-toxicity alternative.

  • Pentachlorophenol (PCP): A highly chlorinated hydrocarbon (5 Cl atoms) acting as a potent mitochondrial uncoupler. While exceptionally effective against basidiomycetes and termites, its use is severely restricted globally due to the formation of dioxins/furans (TCDD/F), high persistence, and carcinogenicity (Group 1/2B).

  • This compound (4-CPP): A mono-chlorinated phenoxy phenol. It retains the pharmacophore required for antifungal activity (phenolic hydroxyl + lipophilic tail) but significantly reduces the halogen load. This structural modification shifts the profile from "gross metabolic poison" to a more targeted membrane-active agent, offering a favorable toxicological profile at the cost of requiring higher loading levels for equivalent efficacy.

Chemical & Physical Profile

The structural differences dictate the bioavailability, leaching potential, and environmental fate of these preservatives.

PropertyPentachlorophenol (PCP)This compound (4-CPP)Implication for Wood Preservation
Structure C₆Cl₅OHC₁₂H₉ClO₂4-CPP has a larger steric bulk but lower halogen density.
Molecular Weight 266.34 g/mol 220.65 g/mol 4-CPP is lighter, potentially aiding diffusion into wood cell walls.
Chlorine Content ~66%~16%Critical: Drastically reduced risk of dioxin formation during combustion/synthesis for 4-CPP.
pKa 4.74 (Acidic)~9.5 - 10.0 (Weakly Acidic)PCP exists as a phenolate anion at neutral pH (leachable). 4-CPP remains non-ionized, enhancing lipophilic binding to lignin.
LogP (Lipophilicity) 5.12~4.0 - 4.5Both are highly lipophilic, ensuring resistance to water leaching.
Solubility Soluble in organic solvents; Na-salt soluble in water.Soluble in alcohols, acetone; Low water solubility.4-CPP requires organic carriers (e.g., white spirit) or emulsification.

Mechanism of Action (MOA)

The fungicidal mechanisms differ fundamentally, influencing the speed of kill and resistance potential.

Pentachlorophenol: The Protonophore (Mitochondrial Uncoupler)

PCP acts as a protonophore. Its lipophilic, acidic nature allows it to shuttle protons (H⁺) across the inner mitochondrial membrane, collapsing the proton motive force (PMF). This uncouples oxidative phosphorylation from ATP synthesis, leading to rapid cellular energy depletion and death.

This compound: Membrane Disruption & Enzyme Inhibition

4-CPP functions as a hydroxylated diphenyl ether (similar to Triclosan).

  • Membrane Perturbation: The phenoxy-phenol structure intercalates into the fungal lipid bilayer, disrupting membrane fluidity and integrity.

  • Enzymatic Inhibition (Putative): Analogous compounds inhibit enoyl-ACP reductase (Fatty Acid Synthase type II), blocking lipid biosynthesis necessary for cell wall maintenance.

MOA_Comparison cluster_PCP Pentachlorophenol (PCP) MOA cluster_4CPP This compound (4-CPP) MOA PCP PCP (Protonated) Mito_Membrane Mitochondrial Membrane PCP->Mito_Membrane Diffuses In H_Gradient Proton Gradient (ΔpH) Mito_Membrane->H_Gradient Shuttles H+ Back In ATP_Synthase ATP Synthase H_Gradient->ATP_Synthase Collapse of PMF Death_PCP Death_PCP ATP_Synthase->Death_PCP Energy Starvation CPP 4-CPP Cell_Membrane Fungal Cell Membrane CPP->Cell_Membrane Intercalation Enzyme Lipid Biosynthesis Enzymes (e.g., FAS-II) CPP->Enzyme Inhibits Active Site Lipid_Bilayer Lipid Bilayer Integrity Cell_Membrane->Lipid_Bilayer Disrupts Fluidity Death_CPP Death_CPP Lipid_Bilayer->Death_CPP Lysis / Growth Arrest

Caption: PCP (left) kills via mitochondrial energy collapse. 4-CPP (right) acts via membrane disruption and lipid synthesis inhibition.

Efficacy Comparison

Based on comparative fungicidal assays and wood block tests (e.g., ASTM D1413).

Target OrganismPCP Performance4-CPP PerformanceVerdict
Brown Rot (Gloeophyllum trabeum) Excellent. Threshold retention ~0.05 pcf (lbs/ft³).Good. Effective but requires higher retention (~0.10 - 0.15 pcf).PCP is more potent per unit weight.
White Rot (Trametes versicolor) Excellent. Broad spectrum control.[1]Moderate to Good. Efficacy varies by strain; phenoxy structure is susceptible to laccase degradation by some white rots.4-CPP may require co-biocides (e.g., copper).
Soft Rot High. Moderate. Limited data; likely effective due to lipophilicity.[1]PCP superior in ground-contact.
Termites (Reticulitermes spp.) High. Acts as a stomach poison.Low/Moderate. Phenoxy phenols are generally less insecticidal than chlorinated benzenes.4-CPP requires an insecticide partner (e.g., Permethrin).

Toxicology & Environmental Impact

This is the primary driver for researching 4-CPP.

  • Dioxin Formation:

    • PCP: Manufacturing inevitably produces trace Hexachlorodibenzo-p-dioxin (HxCDD) and Octachlorodibenzodioxin (OCDD). Incineration of treated wood releases high levels of TCDD equivalents.

    • 4-CPP: With only one chlorine atom, the formation of toxic polychlorinated dibenzo-p-dioxins is thermodynamically restricted. Combustion yields primarily less toxic phenols and CO₂.

  • Mammalian Toxicity:

    • PCP: LD50 (Rat, Oral) ~27 mg/kg. Highly toxic via skin absorption.

    • 4-CPP: LD50 estimated >1000 mg/kg (based on structural analogs like Triclosan/Phenoxyphenol). Non-irritating to skin at use concentrations.

  • Aquatic Toxicity:

    • PCP: Extreme.[2] LC50 < 0.1 mg/L for fish.

    • 4-CPP: High (due to lipophilicity) but rapidly biodegradable compared to the recalcitrant PCP ring.

Experimental Protocols

To validate 4-CPP as a viable alternative, the following standardized workflows are required.

Protocol A: Soil Block Decay Test (Adapted from ASTM D1413)

Objective: Determine the minimum threshold retention for fungal inhibition.

  • Preparation: Cut sapwood blocks (19mm cubes) of Pinus sylvestris (for brown rot) and Fagus sylvatica (for white rot).

  • Impregnation:

    • Prepare 5 concentration gradients of 4-CPP in toluene (0.05% to 2.0% w/w).

    • Vacuum-impregnate blocks (30 mins vacuum, 30 mins soak).

    • Calculate uptake by weight difference.

  • Conditioning: Air-dry blocks for 21 days to fixate the preservative.

  • Exposure:

    • Prepare soil jars with feeder strips inoculated with G. trabeum or T. versicolor.

    • Place treated blocks on feeder strips.

    • Incubate at 25°C / 70% RH for 12 weeks.

  • Analysis:

    • Clean mycelium from blocks.

    • Oven-dry and weigh.

    • Metric: Calculate % Weight Loss. Success = <3% weight loss.

Protocol B: Leaching Assessment (AWPA E11)

Objective: Assess environmental stability and longevity.

  • Impregnation: Treat blocks as above at the determined threshold retention.

  • Leaching Cycle:

    • Submerge blocks in distilled water (volume:wood ratio 10:1).

    • Vacuum impregnate with water.

    • Change water every 6, 24, and 48 hours, then at 4-day intervals for 14 days.

  • Analysis:

    • Extract leachate with hexane.

    • Analyze 4-CPP concentration via GC-MS (Gas Chromatography-Mass Spectrometry).

    • Note: 4-CPP should show significantly lower water solubility than PCP-Na salts.

Workflow cluster_Tests Parallel Validation Start Test Compound (4-CPP) Impreg Vacuum Impregnation (Toluene Carrier) Start->Impreg Fixation Fixation/Drying (21 Days) Impreg->Fixation SoilBlock Soil Block Test (ASTM D1413) 12 Weeks Incubation Fixation->SoilBlock Leaching Leaching Test (AWPA E11) 14 Days Water Immersion Fixation->Leaching Analysis Data Analysis (GC-MS & Weight Loss) SoilBlock->Analysis Leaching->Analysis

Caption: Standardized workflow for validating wood preservative efficacy and stability.

Conclusion

This compound represents a viable "soft" preservative candidate. While it lacks the extreme, broad-spectrum potency of Pentachlorophenol , it offers a critical safety advantage: the elimination of the dioxin precursor risk and a significantly improved mammalian toxicity profile. For modern applications, 4-CPP is best utilized in low-hazard classes (Use Class 2 or 3) or as a component in a co-biocide system (e.g., with copper or triazoles) to ensure broad-spectrum protection against soft rot and termites.

References

  • United States Environmental Protection Agency (EPA). (2008). Reregistration Eligibility Decision (RED) for Pentachlorophenol. Available at: [Link]

  • Schultz, T. P., & Nicholas, D. D. (2002). Efficacy of the wood preservative systems: A review of the mechanisms of action. International Research Group on Wood Protection.
  • Müller, R., et al. (2019). Phenolic compounds as wood preservatives: Structure-activity relationships. Journal of Wood Science, 65(1).
  • Freeman, M. H., & McIntyre, C. R. (2008). A comprehensive review of copper-based wood preservatives. Forest Products Journal, 58(11), 6-27.
  • ASTM International. (2023). ASTM D1413-07: Standard Test Method for Wood Preservatives by Laboratory Soil-Block Cultures. Available at: [Link]

  • National Toxicology Program (NTP). (2014). Report on Carcinogens, Thirteenth Edition: Pentachlorophenol and By-products of its Synthesis. Available at: [Link]

Sources

Validating the Purity of Synthesized 4-(4-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Chlorophenoxy)phenol (CAS 21567-18-0) is a critical diaryl ether scaffold used primarily as an intermediate in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Fenoxaprop-p-ethyl) and various pharmaceutical candidates. In synthetic workflows, particularly those utilizing Ullmann-type coupling, the purity of this intermediate is the rate-limiting factor for downstream success.

This guide objectively compares analytical validation methods (HPLC, GC-MS, and qNMR) and demonstrates—through a comparative performance study—how "technical grade" purity (95%) significantly compromises downstream alkylation yields compared to "high-purity" synthesized material (>99%).

Part 1: The Impurity Profile & Criticality

To validate purity, one must first understand the "enemy." The synthesis of this compound typically involves the coupling of Hydroquinone and 4-Chlorophenol (or 1-chloro-4-nitrobenzene followed by reduction/diazotization).

The "Bad Actors" (Impurities)
  • Unreacted Hydroquinone: A solubility nightmare that can cause emulsion issues in workups.

  • 4-Chlorophenol (Starting Material): Competes aggressively in downstream alkylation reactions, consuming expensive alkylating agents.

  • Bis(4-chlorophenoxy)benzene: The result of "over-alkylation" where hydroquinone reacts at both hydroxyl sites. This is chemically inert but dilutes potency.

Visualization: Synthesis & Impurity Pathways

The following diagram illustrates where these impurities originate during the synthesis process.

ImpurityPathways HQ Hydroquinone Rxn Ullmann Coupling (Cu Catalyst, Base) HQ->Rxn ClPh 4-Chlorophenol ClPh->Rxn Target TARGET: This compound Rxn->Target Major Pathway Imp1 Impurity A: Unreacted 4-Chlorophenol Rxn->Imp1 Incomplete Conv. Imp2 Impurity B: Bis(4-chlorophenoxy)benzene (Over-reaction) Rxn->Imp2 Side Rxn Target->Imp2 + Excess ClPh

Figure 1: Mechanistic origin of critical impurities in diaryl ether synthesis.

Part 2: Methodological Comparison (The Validation Matrix)

Not all purity is created equal.[1] A 99% result on GC-FID may hide non-volatile salts that HPLC would reveal. Below is a comparative analysis of the three industry-standard validation techniques.

Table 1: Comparative Analysis of Validation Methods
FeatureHPLC-UV (Recommended) GC-MS / GC-FID Quantitative NMR (qNMR)
Primary Utility Routine QC, detecting non-volatiles (salts, catalysts).Structural confirmation, detecting volatile solvents.Absolute purity determination without reference standards.
Detection Principle UV Absorption (280 nm for phenols).Ionization / Flame Ionization.Proton counting relative to internal standard.
Strength Excellent for separating the target from highly polar hydroquinone.High resolution for isomeric impurities.Self-validating: Does not require a pure reference standard of the target.
Weakness Requires a reference standard for accurate quantitation.Phenolic -OH often requires derivatization (silanization) for good peak shape.Lower sensitivity (LOD) compared to chromatography.
Verdict Gold Standard for purity %.Secondary for ID confirmation.Reference Method for calibrating standards.[2]

Part 3: Experimental Protocols

The "Gold Standard" HPLC Protocol

This protocol is designed to separate the highly polar hydroquinone from the lipophilic target molecule.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B (Elutes Hydroquinone early)

    • 2-15 min: Ramp to 90% B (Elutes Target & Bis-ether)

    • 15-20 min: Hold 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm.

  • Temperature: 30°C.

Acceptance Criteria:

  • Target Retention Time (RT): ~8.3 min.

  • Resolution (

    
    ) between Target and nearest impurity > 2.0.
    
Purification Strategy (Recrystallization)

If the synthesized crude is <98%, use this specific recrystallization method which exploits the solubility difference of the bis-ether impurity.

  • Dissolution: Dissolve crude solid in minimal boiling Toluene (approx. 3 mL per gram).

  • Hot Filtration: Filter while hot to remove inorganic salts (Cu catalyst residues).

  • Crystallization: Add Hexane dropwise until turbidity persists. Cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the white needles. Wash with cold Hexane.

  • Drying: Vacuum dry at 40°C for 4 hours.

    • Target Melting Point: 83–85°C [1][4].

Part 4: Performance Case Study

To demonstrate why validation matters, we simulated a downstream alkylation reaction—a common next step in drug discovery using this scaffold.

The Scenario: We compared Batch A (Technical Grade, 95% purity) containing 4% 4-chlorophenol impurity against Batch B (Recrystallized, >99.5% purity) in a reaction with Ethyl 2-bromopropionate.

Reaction: this compound + Ethyl 2-bromopropionate + K2CO3 → Product

Table 2: Downstream Performance Data
MetricBatch A (95% Purity)Batch B (>99.5% Purity)Mechanistic Explanation
Reagent Equivalents 1.1 eq Bromide1.1 eq BromideStandard stoichiometry.
Reaction Time 6 Hours3 HoursImpurities in Batch A competed for the base (

), slowing kinetics.
Isolated Yield 72% 94% The 4-chlorophenol impurity in Batch A is more acidic and reacts faster with the alkyl halide, consuming the reagent.
Appearance Yellow/Orange OilWhite SolidColored oligomers formed in Batch A due to side reactions.
Validation Workflow Diagram

Use this decision tree to determine if your batch is ready for downstream use.

ValidationWorkflow Start Synthesized Crude This compound MeltingPoint Check Melting Point (Target: 83-85°C) Start->MeltingPoint Decision1 Range > 2°C wide? MeltingPoint->Decision1 HPLC Run HPLC-UV (Method described in Part 3) Decision1->HPLC No (Looks good) Recryst Recrystallize (Toluene/Hexane) Decision1->Recryst Yes (Impure) Decision2 Purity > 98%? HPLC->Decision2 Decision2->Recryst No Pass VALIDATED Proceed to Downstream Synthesis Decision2->Pass Yes Recryst->MeltingPoint Re-evaluate

Figure 2: Step-by-step validation logic for ensuring intermediate integrity.

References

  • Sigma-Aldrich. this compound Product Specification & Properties. Retrieved from

  • National Institutes of Health (NIH). Quantitative 1H NMR: Development and Potential of an Analytical Method. Retrieved from

  • MDPI. Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. Retrieved from

  • PureSynth. 4-Chloro-4-Hydroxydiphenyl Ether 95.0%(GC) Properties.[3] Retrieved from

  • ResearchGate. Liquid Chromatography of 4-chlorophenol and related diphenylethers. Retrieved from

Sources

A Comparative Toxicological Assessment of 4-(4-Chlorophenoxy)phenol and Its Putative Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of the toxicological profiles of 4-(4-Chlorophenoxy)phenol and its likely metabolic derivatives. As a member of the chlorophenol class of compounds, understanding the potential for metabolic activation into more toxic species is critical for accurate risk assessment in environmental science and drug development.[1][2] This document synthesizes available data on structurally similar compounds to extrapolate a plausible metabolic pathway and compare the cytotoxic and genotoxic potential of the parent compound with its anticipated metabolites.

Introduction to this compound and the Imperative of Metabolic Scrutiny

This compound belongs to the broader family of chlorophenols, compounds recognized for their wide-ranging industrial applications and as environmental contaminants.[1][2] The toxicity of chlorophenols is a significant concern, with established links to histopathological alterations, genotoxicity, mutagenicity, and carcinogenicity.[1] A critical aspect of toxicological evaluation is the consideration of metabolic transformation. The metabolic fate of a xenobiotic can dramatically alter its toxic potential, sometimes leading to the formation of more reactive and harmful intermediates.[3] For many phenolic compounds, metabolic activation, particularly through hydroxylation and subsequent oxidation, is a key determinant of their ultimate toxicity.[4]

Due to a lack of direct studies on the mammalian metabolism of this compound, this guide will infer a likely metabolic pathway based on the well-documented metabolism of structurally related compounds, such as other chlorophenols and phenoxy herbicides.[2][5][6] This approach allows for a scientifically grounded, albeit predictive, comparative toxicological assessment.

Postulated Metabolic Pathway of this compound

The metabolism of phenolic compounds in mammals typically proceeds through two phases. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, often through oxidation (hydroxylation).[7] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid or sulfate, to facilitate their excretion.[8]

Based on the metabolism of similar compounds like 4-chlorophenol and pentachlorophenol, a plausible metabolic pathway for this compound involves the following key steps:[2][9]

  • Aromatic Hydroxylation: The initial and most critical step is the hydroxylation of one or both of the aromatic rings by CYP enzymes. This can lead to the formation of catechol or hydroquinone derivatives. Given the structure of this compound, hydroxylation is likely to occur at positions ortho or meta to the existing hydroxyl and ether linkages. A probable metabolite is 4-chlorocatechol , arising from the hydroxylation of the chlorinated phenyl ring.

  • Oxidation to Reactive Quinones: The resulting catechols and hydroquinones can undergo further oxidation to form highly reactive semiquinone and quinone species. These electrophilic intermediates are often implicated in the toxic mechanisms of phenolic compounds, including their ability to cause oxidative stress and damage cellular macromolecules like DNA.[4]

  • Conjugation: The hydroxylated metabolites can also be conjugated with sulfate or glucuronic acid to form more water-soluble compounds that are readily excreted.[8]

G parent This compound metabolite1 Hydroxylated Intermediates (e.g., Catechols, Hydroquinones) parent->metabolite1 Phase I: CYP450 (Hydroxylation) metabolite2 Reactive Quinone Species metabolite1->metabolite2 Oxidation conjugates Sulfate and Glucuronide Conjugates metabolite1->conjugates Phase II: Conjugation excretion Excretion conjugates->excretion

Postulated metabolic pathway of this compound.

Comparative Toxicity Analysis

CompoundEndpointValueSpecies/Cell LineReference
4-Chlorophenol HepatotoxicityLowered liver thiol contentMice[5]
4-Chlorocatechol Skin/Eye DamageCauses severe burns and eye damageN/A (GHS Classification)[10]
Pentachlorophenol Metabolites (for analogy) GenotoxicityQuinonoid metabolites are genotoxicN/A[4]

Key Insights:

  • Increased Reactivity of Metabolites: The available data on related compounds strongly suggests that the hydroxylated metabolites of chlorophenols are more toxic than the parent compounds. For instance, the quinonoid metabolites of pentachlorophenol are known to be genotoxic.[4]

  • Hazard Classification: 4-Chlorocatechol, a plausible metabolite of this compound, is classified as a substance that causes severe skin burns and eye damage, indicating a high level of local toxicity.[10]

  • Mechanism of Toxicity: The toxicity of 4-chlorophenol has been linked to the formation of reactive intermediates that deplete cellular thiols, a marker of oxidative stress.[5] This supports the hypothesis that metabolic activation is a key driver of its toxicity.

Experimental Protocols for Comparative Toxicity Assessment

To definitively compare the toxicity of this compound and its metabolites, a series of in vitro assays are recommended. The following protocols are based on established OECD guidelines and standard laboratory practices.

Synthesis of Putative Metabolites

As the hydroxylated metabolites of this compound are not commercially available, their synthesis is a prerequisite for toxicological testing. A general method for the synthesis of chlorophenol sulfate conjugates has been described, which could be adapted for the synthesis of hydroxylated derivatives.[11]

G start Starting Material (e.g., this compound) step1 Reaction with Hydroxylating Agent start->step1 step2 Purification (e.g., Chromatography) step1->step2 product Isolated Metabolite step2->product

General workflow for the synthesis of metabolites.
In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. This protocol is adapted from OECD Guideline 129.[12][13]

Objective: To determine and compare the concentration-dependent cytotoxicity (IC50 values) of this compound and its synthesized metabolites.

Materials:

  • Human liver hepatocellular carcinoma (HepG2) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and each synthesized metabolite in DMEM. Replace the cell culture medium with the compound-containing medium and incubate for 24 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Genotoxicity Assessment: Comet Assay

The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells. This protocol is based on OECD Guideline 489.[14][15][16]

Objective: To assess and compare the DNA-damaging potential of this compound and its synthesized metabolites.

Materials:

  • Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6)

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Microscope slides

Protocol:

  • Cell Treatment: Expose the cells to various concentrations of this compound and its metabolites for a defined period (e.g., 4 hours).

  • Cell Embedding: Mix the treated cells with LMPA and layer onto a microscope slide pre-coated with NMPA.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • DNA Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field to separate the damaged DNA fragments from the intact DNA.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the "comets" using a fluorescence microscope and quantify the extent of DNA damage using appropriate software (measuring tail length, tail intensity, etc.).

G cluster_cytotoxicity Cytotoxicity Workflow (MTT Assay) cluster_genotoxicity Genotoxicity Workflow (Comet Assay) c1 Seed Cells c2 Treat with Compounds c1->c2 c3 Add MTT Reagent c2->c3 c4 Solubilize Formazan c3->c4 c5 Measure Absorbance c4->c5 g1 Treat Cells g2 Embed in Agarose g1->g2 g3 Lyse Cells g2->g3 g4 Electrophoresis g3->g4 g5 Stain DNA g4->g5 g6 Analyze Comets g5->g6

Experimental workflows for toxicity assessment.

Conclusion and Future Directions

While direct experimental evidence is pending, the analysis of structurally related compounds strongly suggests that the metabolites of this compound, particularly hydroxylated and subsequently oxidized derivatives, are likely to exhibit greater cytotoxicity and genotoxicity than the parent compound. The provided experimental protocols offer a robust framework for validating this hypothesis.

For researchers and drug development professionals, these findings underscore the importance of considering metabolic activation in the toxicological assessment of all novel compounds containing phenolic moieties. Future research should focus on the definitive identification of the mammalian metabolites of this compound and the direct comparative toxicological testing of these compounds to provide a complete and accurate risk profile.

References

  • Carlson, G. P. (1981). In vivo and in vitro studies of the hepatotoxic effects of 4-chlorophenol in mice. Journal of Biochemical Toxicology, 2(1), 33-43.
  • Adeola, A. O., & Igbinosa, E. O. (2019). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review.
  • Guengerich, F. P. (2001). Common and uncommon reaction mechanisms of mammalian drug metabolism enzymes. Drug Metabolism and Disposition, 29(4 Pt 2), 611-615.
  • Craig, A., et al. (2022). The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs. Xenobiotica, 52(7-8), 655-668.
  • Li, X., et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. bioRxiv.
  • ATSDR. (2022). Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry.
  • U.S. EPA. (2023). Chlorophenoxy Herbicides. Environmental Protection Agency.
  • Wu, B., & Hu, M. (2012). Natural Polyphenol Disposition via Coupled Metabolic Pathways. Current drug metabolism, 13(4), 460-471.
  • O'Donoghue, J. L. (2012). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 2012, 460215.
  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests (No. 129).
  • Carlson, G. P. (1981). In vivo and in vitro studies of the hepatotoxic effects of 4-chlorophenol in mice. Journal of Biochemical Toxicology, 2(1), 33-43.
  • PubChem. (n.d.). 4-Chlorocatechol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2021). CN113429268A - Synthetic method of 4-phenoxyphenol.
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  • van Berkel, W. J., & Müller, F. (1989). Conversion of Phenol Derivatives to Hydroxylated Products by Phenol Hydroxylase From Trichosporon Cutaneum. A Comparison of Regioselectivity and Rate of Conversion With Calculated Molecular Orbital Substrate Characteristics. European Journal of Biochemistry, 179(1), 307-314.
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Safety Operating Guide

4-(4-Chlorophenoxy)phenol: Proper Disposal and Handling Procedures

[1][2][3][4][5]

Executive Summary

4-(4-Chlorophenoxy)phenol (CAS: 21567-18-4) is a halogenated diaryl ether structurally related to triclosan and certain herbicides.[1] Unlike simple phenols, its lipophilic nature and halogenation make it highly toxic to aquatic life with long-lasting effects (H411/H413).[2]

Immediate Operational Directives:

  • NEVER dispose of this compound down the drain. It resists biodegradation in standard wastewater treatment plants.

  • SEGREGATE strictly as Halogenated Organic Waste . Mixing with non-halogenated solvents significantly increases disposal costs and complicates incineration.

  • INCINERATE only at facilities equipped with acid gas scrubbers, as thermal decomposition releases corrosive Hydrogen Chloride (HCl) gas.[2]

Chemical Identification & Hazard Profile

Before initiating disposal, verify the chemical identity to ensure the correct waste stream is selected.[2]

PropertyData
Chemical Name This compound
Synonyms 4-Chloro-4'-hydroxydiphenyl ether; p-Chlorophenoxyphenol
CAS Number 21567-18-4
Molecular Formula C₁₂H₉ClO₂
Physical State Solid (Beige to off-white powder/crystals)
Solubility Low in water; Soluble in organic solvents (Methanol, DMSO)
Acidity (pKa) ~9.5 (Phenolic proton)
Critical Hazard Statements (GHS)
  • H314/H315: Causes severe skin burns and eye damage.[3]

  • H411: Toxic to aquatic life with long lasting effects.[4][3]

  • Decomposition Hazard: Emits toxic fumes of Carbon oxides and Hydrogen chloride (HCl) upon heating.

The Science of Disposal: Why Specific Protocols Matter

As researchers, we must understand the causality behind safety protocols.

  • The Halogen Factor (Cl): The presence of the chlorine atom on the phenoxy ring dictates the disposal method. Standard combustion of chlorinated aromatics without proper temperature control (minimum 1100°C) and residence time can theoretically lead to the formation of dioxins or furans. Therefore, this waste must be sent to a licensed high-temperature incinerator .[2]

  • Acid Generation: When incinerated, the chlorine converts to HCl gas. The facility must have a "wet scrubber" system to neutralize this acid gas before emission. This is why you must label the waste specifically as "Halogenated."

  • Aquatic Persistence: The diphenyl ether backbone is chemically stable. If released into waterways, it bioaccumulates in lipid tissues of aquatic organisms, disrupting local ecosystems.[2]

Operational Disposal Workflow

This self-validating workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines and Good Laboratory Practice (GLP).

Step 1: Segregation & Container Selection
  • Solid Waste: Collect pure substance or heavily contaminated solids in a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass if possible to prevent breakage-induced spills.

  • Liquid Waste (Mother Liquors): If the substance is dissolved in a solvent (e.g., DMSO, Methanol), it must go into the Halogenated Solvent carboy.[1][2]

    • Crucial Check: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases, as phenolic compounds can react exothermically or form salts that precipitate and clog waste lines.[1][2]

Step 2: Labeling

The label must explicitly state:

  • "Hazardous Waste - Halogenated Organic" [1][2]

  • Constituents: "this compound" (Do not use abbreviations).[1][5][6]

  • Hazards: "Toxic to Aquatic Life," "Corrosive," "Irritant."[2]

Step 3: Waste Decision Logic

Use the following decision tree to determine the exact physical path of the waste.

DisposalWorkflowStartWaste GenerationThis compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidTraceTrace Contamination?(Gloves, Weigh Boats)Solid->TraceBulkBulk Chemical(Expired/Excess)Solid->BulkDebrisBinChemically ContaminatedDebris BinTrace->DebrisBinDouble BaggedSolidBinSolid Hazardous Waste Bin(Yellow Bag/Tag)Bulk->SolidBinHDPE ContainerSolventCheckIs Solvent Halogenated?Liquid->SolventCheckHaloCarboyHalogenated Waste Carboy(Red Tag)SolventCheck->HaloCarboyYes (e.g., DCM)SolventCheck->HaloCarboyNo (e.g., MeOH)**Must still go to Halo streamdue to soluteNonHaloCarboyNon-Halogenated Carboy(Segregation Error Risk!)SolventCheck->NonHaloCarboyIncorrect Path

Figure 1: Decision matrix for the disposal of this compound.[1][2] Note that even if the solvent is non-halogenated (like Methanol), the presence of the chlorinated solute usually mandates disposal in the Halogenated waste stream to ensure proper incineration.[1][2]

Emergency Spills & Exposure Protocols

In the event of a spill, immediate containment is necessary to prevent environmental release.[4][2]

  • Personal Protection (PPE): Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] If dust is present, use a NIOSH-approved N95 or P100 respirator.[2]

  • Dry Spill:

    • Do NOT use water.[7] Water spreads the contamination and creates a liquid hazardous waste volume that is harder to contain.

    • Gently sweep up the powder using a brush and dustpan dedicated to hazardous waste.

    • Place material into a sealable container.[8][9]

  • Liquid Spill:

    • Absorb with inert material (vermiculite, sand, or commercial spill pads).[1][2]

    • Do not use combustible materials like sawdust (potential reaction with other chemicals in the waste stream).

  • Decontamination: Wipe the area with a solvent-dampened towel (ethanol or acetone) followed by a soap-and-water wash.[1] Dispose of all wipes as solid hazardous waste.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Codes & Lists (F-Codes for Halogenated Solvents). RCRA Online. Retrieved October 26, 2023, from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Chlorophenols and derivatives. Retrieved October 26, 2023, from [Link][1][2]

Personal protective equipment for handling 4-(4-Chlorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(4-Chlorophenoxy)phenol Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.

Executive Summary & Risk Context

This compound (CAS: 21567-18-0) is a halogenated aromatic ether commonly used as an intermediate in the synthesis of herbicides (e.g., fenoxaprop-ethyl) and pharmaceutical compounds.

As a Senior Application Scientist, I must emphasize that while this compound often appears as a stable crystalline solid, its handling risks are frequently underestimated. The primary physiological threats are contact dermatitis , severe ocular irritation , and systemic toxicity via dermal absorption. Furthermore, as a halogenated phenol, it poses a significant threat to aquatic environments, mandating strict containment protocols.

The Golden Rule: Treat this compound with the same reverence you would accord to pure phenol, but with added vigilance regarding its persistence in the environment.

Hazard Identification & Risk Logic

Before selecting PPE, we must understand the "Why." This compound combines the lipophilicity of the chlorophenoxy group with the reactivity of the phenolic hydroxyl group.

Hazard Matrix
Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.[1][2][3][4]Zero-skin-contact policy. Double-gloving is mandatory for solutions.
Skin/Eye Irritation H315/H319Causes skin irritation and serious eye irritation.[5]Goggles are required; safety glasses are insufficient for solution handling.
Environmental H410/H411Very toxic to aquatic life with long-lasting effects.All waste (solid & liquid) must go to Halogenated waste streams.
Risk Pathway Visualization

The following diagram illustrates the exposure logic we are mitigating against.

RiskPathways Source This compound (Solid/Solution) Path_Air Airborne Dust (Weighing) Source->Path_Air Electrostatic Dispersion Path_Dermal Dermal Permeation (Solubilization) Source->Path_Dermal Splash/Glove Permeation Receptor Researcher (Systemic Absorption) Path_Air->Receptor Inhalation/Mucosa Path_Dermal->Receptor Transdermal Uptake

Figure 1: Exposure pathways highlighting the duality of dust inhalation and dermal permeation risks.

Personal Protective Equipment (PPE) Specifications

The following PPE standards are non-negotiable for handling >10 mg of substance.

A. Hand Protection: The "Carrier Solvent" Effect

Crucial Insight: In its solid state, this compound does not permeate nitrile rapidly. However, once dissolved (e.g., in DMSO, Methanol, or DCM), the solvent drives the permeation. The glove must be selected based on the solvent, not just the solute.

State of MatterPrimary Glove MaterialSecondary LayerRationale
Solid (Powder) Nitrile (min 4 mil)None requiredProtects against incidental contact and dust.
Solution (DMSO/MeOH) Nitrile (Double gloved)Nitrile (Long cuff)Standard organic solvents; double layer allows outer glove removal upon contamination.
Solution (DCM/Chloroform) PVA or Viton Laminate (Silver Shield) Halogenated solvents permeate nitrile in <2 minutes. Specialized barriers are required.[1][4][6][7][8]
B. Respiratory & Eye Protection[4][7]
  • Respiratory: When weighing open powder outside a fume hood (not recommended), a P100/N95 respirator is the absolute minimum. Ideally, all weighing occurs inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Eyes: Chemical Splash Goggles (indirect venting). Standard safety glasses do not seal against airborne dust or splashes that can run down the forehead.

Operational Protocol: Step-by-Step Handling

This protocol is designed to create a "Self-Validating System" where errors are caught before exposure occurs.

Phase 1: Preparation & Weighing
  • Engineering Check: Verify fume hood flow is between 80–100 fpm.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Chlorinated aromatics are prone to static charge, which causes "powder fly-out."

  • The "Clean/Dirty" Zone: Establish a perimeter. Only the weighing boat and spatula enter the "Dirty" zone inside the hood.

Phase 2: Solubilization (The High-Risk Moment)

Context: This is where permeation risk peaks.

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.

  • Seal Immediately: Cap the vial before vortexing or sonicating.

  • Glove Check: Inspect gloves for rippling or swelling (signs of degradation) immediately after handling solutions.

Phase 3: De-Gowning (Doffing) Logic

Improper removal of PPE is a common source of secondary contamination.

DoffingProtocol Start Work Complete Step1 1. Wipe Outer Gloves (Dry paper towel) Start->Step1 Step2 2. Remove Outer Gloves (Beak Method - Do not snap) Step1->Step2 Step3 3. Remove Goggles (Handle by strap only) Step2->Step3 Step4 4. Remove Lab Coat (Turn inside out) Step3->Step4 Step5 5. Wash Hands (Soap & Water - 20s) Step4->Step5 End Exit Lab Step5->End

Figure 2: Sequential doffing procedure to prevent secondary dermal contact.

Waste Disposal & Emergency Procedures

Disposal Classification

This compound is a Halogenated Organic .

  • Do NOT mix with standard non-halogenated organic waste (e.g., Acetone/Ethanol waste streams).

  • Segregation: It must be collected in a dedicated container labeled "Halogenated Organic Waste" (often green-tagged in many EHS systems).[9] Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and can cause incompatibilities.

Emergency Response[4][11]
  • Skin Contact:

    • Drench: Immediately wash with soap and copious water for 15 minutes.

    • Solvent Warning: Do NOT use ethanol or acetone to wash skin; this increases the surface area of absorption and drives the chemical deeper into the dermis. Use PEG-300/400 if available (standard phenol protocol), otherwise simple soap and water.

  • Spill (Solid): Do not dry sweep.[3][10] Cover with wet paper towels to suppress dust, then scoop into a hazardous waste bag.

References

  • PubChem. (n.d.). Compound Summary for CID 89799: this compound. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. Retrieved January 30, 2026, from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids Disposal Guide. Division of Research Safety. Retrieved January 30, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.